molecular formula C7H15NO2 B1295618 4-(3-Hydroxypropyl)morpholine CAS No. 4441-30-9

4-(3-Hydroxypropyl)morpholine

カタログ番号: B1295618
CAS番号: 4441-30-9
分子量: 145.2 g/mol
InChIキー: VZKSLWJLGAGPIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Hydroxypropyl)morpholine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSLWJLGAGPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196160
Record name 4-Morpholinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-30-9
Record name 3-Morpholino-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinepropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Hydroxypropyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxypropyl)morpholine (CAS: 4441-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and applications of 4-(3-Hydroxypropyl)morpholine. This versatile heterocyclic compound serves as a key building block in the synthesis of various organic molecules, particularly in the development of novel therapeutics.

Core Physicochemical Properties

This compound, also known as 3-(4-Morpholinyl)-1-propanol, is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4441-30-9[1]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
Boiling Point 240-241 °C[1][3]
Density 1.049 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4770[1]
Flash Point 85 °C (185 °F) - closed cup[1]
Purity Typically available as 95% or >98%[1][2][3]
Solubility Soluble in water and polar organic solvents.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The pertinent safety information is outlined below.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement Codes
Skin Corrosion/Irritation, Category 1BGHS05H314: Causes severe skin burns and eye damageP280, P303+P361+P353, P305+P351+P338, P363
Serious Eye Damage/Eye Irritation, Category 1GHS05H314: Causes severe skin burns and eye damageP280, P305+P351+P338
Reproductive Toxicity, Category 2GHS08H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.P202, P280

Signal Word: Danger[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[3] Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows for a variety of chemical transformations.

A significant application of this compound is in the synthesis of macrocyclic urea compounds that have been investigated as potent inhibitors of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[7][8] By inhibiting Chk1, cancer cells with damaged DNA may be pushed into premature mitosis, leading to cell death, a concept known as mitotic catastrophe.[9] This makes Chk1 an attractive target for cancer therapy, and this compound serves as a key component in the synthesis of molecules targeting this pathway.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, a general synthetic route involves the reaction of a morpholine derivative with a three-carbon synthon. One documented example is the synthesis of a derivative, 3-(4-propyl-heptyl)-4-(3-hydroxypropyl)morpholine, which is prepared by reacting 3-(4-propylheptyl)morpholine with trimethylene oxide in ethanol at elevated temperature and pressure.[10]

General Synthesis Workflow:

G General Synthesis Workflow A Morpholine Derivative C Reaction (Solvent, Heat, Pressure) A->C B Three-Carbon Synthon (e.g., Trimethylene Oxide) B->C D This compound Derivative C->D E Purification D->E F Final Product E->F

Caption: General workflow for the synthesis of this compound derivatives.

Role in Chk1 Signaling Pathway Inhibition

As previously mentioned, this compound is a precursor to macrocyclic urea compounds that act as Chk1 inhibitors. The ATR-Chk1 pathway is a critical signaling cascade activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[11][12]

ATR-Chk1 Signaling Pathway and Inhibition:

G ATR-Chk1 Signaling Pathway and Inhibition cluster_0 DNA Damage Response cluster_1 Cell Cycle Regulation DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR senses Chk1 Chk1 Phosphorylation (Activation) ATR->Chk1 phosphorylates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDKs->Cell_Cycle_Arrest progression -> arrest Inhibitor Chk1 Inhibitor (derived from this compound) Inhibitor->Chk1

References

Physical and chemical properties of 3-(4-Morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(4-Morpholinyl)-1-propanol, a versatile morpholine derivative. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and an analysis of its role in medicinal chemistry.

Chemical and Physical Properties

3-(4-Morpholinyl)-1-propanol, also known as N-(3-hydroxypropyl)morpholine, is a primary alcohol featuring a morpholine ring. This structure imparts a unique combination of properties, including its basicity and capacity for hydrogen bonding, which influences its reactivity and solubility.[1] It is typically a colorless to pale yellow liquid and is soluble in water.[1]

Physical and Chemical Data

The key physical and chemical properties of 3-(4-Morpholinyl)-1-propanol are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 240-241 °C[4]
Density 1.049 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.4770[4]
Solubility Soluble in water[1]
CAS Number 4441-30-9[3]

Synthesis and Experimental Protocols

The synthesis of 3-(4-Morpholinyl)-1-propanol is typically achieved through the N-alkylation of morpholine. A common and effective method involves the reaction of morpholine with a 3-halopropanol, such as 3-chloro-1-propanol.

General Synthesis Workflow

The synthesis process can be illustrated by the following workflow diagram.

G Reactants Morpholine + 3-Halo-1-propanol Reaction N-Alkylation Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup (e.g., extraction) Reaction->Workup Purification Purification (e.g., distillation) Workup->Purification Product 3-(4-Morpholinyl)-1-propanol Purification->Product

General workflow for the synthesis of 3-(4-Morpholinyl)-1-propanol.

Detailed Experimental Protocol: N-alkylation of Morpholine

The following protocol is a representative example for the synthesis of 3-(4-Morpholinyl)-1-propanol.

Materials:

  • Morpholine

  • 3-Chloro-1-propanol[4]

  • Anhydrous potassium carbonate (or another suitable base)[5]

  • A suitable solvent (e.g., acetonitrile, DMF)[6]

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent), 3-chloro-1-propanol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in a suitable solvent (e.g., acetonitrile).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in deionized water and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 3-(4-Morpholinyl)-1-propanol.[4]

Spectral Analysis

The structure of 3-(4-Morpholinyl)-1-propanol can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine and propanol moieties. The integration of these signals will correspond to the number of protons in each environment.

Expected Chemical Shifts (CDCl₃):

  • ~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

  • ~3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

  • ~2.5 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).

  • ~2.4 ppm (t, 2H): Protons on the carbon adjacent to the morpholine nitrogen (-N-CH₂-).

  • ~1.7 ppm (quintet, 2H): Protons on the central carbon of the propyl chain (-CH₂-CH₂-CH₂-).

  • Broad singlet: The hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Expected Chemical Shifts (CDCl₃):

  • ~67.0 ppm: Carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

  • ~62.0 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

  • ~58.0 ppm: Carbon in the propyl chain attached to the morpholine nitrogen (-N-CH₂-).

  • ~54.0 ppm: Carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).[7]

  • ~27.0 ppm: Central carbon of the propyl chain (-CH₂-CH₂-CH₂-).

FTIR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

  • 3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.[8]

  • 2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.[8]

  • 1115 cm⁻¹ (strong): C-O-C stretching vibration of the morpholine ether linkage.

  • 1070 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 145

  • Base Peak: Likely m/z = 100, resulting from the loss of the propanol side chain via alpha-cleavage adjacent to the nitrogen atom ([M - CH₂CH₂OH]⁺).

  • Other Fragments: Peaks corresponding to the loss of a hydroxyl group (m/z = 128), and other fragments of the morpholine ring and propyl chain.

Biological and Pharmacological Significance

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[9][10] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[9]

Role in Drug Design

Derivatives of 3-(4-Morpholinyl)-1-propanol and related structures are explored in various therapeutic areas. The morpholine moiety can act as a key pharmacophore, interacting with biological targets, or as an auxiliary component that modulates the overall properties of the drug molecule.[10]

Examples of Pharmacological Activities of Morpholine-Containing Drugs

Morpholine derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer: As inhibitors of kinases such as PI3K and mTOR.[11][12]

  • Antibacterial: Linezolid is a notable example of an antibiotic containing a morpholine ring.[13]

  • Antifungal: Fenpropimorph is a fungicide that contains a morpholine moiety.[12]

  • CNS Activity: As antidepressants, antipsychotics, and anxiolytics.[13]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 3-(4-Morpholinyl)-1-propanol itself, its derivatives are often designed to target specific enzymes or receptors. For instance, morpholine-containing compounds that act as kinase inhibitors would modulate downstream signaling pathways involved in cell growth, proliferation, and survival.

The following diagram illustrates a generalized kinase inhibition pathway, a common mechanism for morpholine-containing anticancer drugs.

G cluster_cell Cell Receptor Growth Factor Receptor Kinase Kinase (e.g., PI3K, mTOR) Receptor->Kinase Downstream Downstream Signaling (e.g., Akt, S6K) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Drug Morpholine Derivative (Kinase Inhibitor) Drug->Kinase Inhibition

Generalized kinase inhibition pathway for morpholine-containing drugs.

Safety and Handling

3-(4-Morpholinyl)-1-propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 3-(4-Morpholinyl)-1-propanol. Further research into its specific biological activities and applications will undoubtedly continue to reveal its potential in drug discovery and development.

References

Technical Guide: Physicochemical Properties of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a concise summary of the core physicochemical properties of 4-(3-Hydroxypropyl)morpholine, a chemical compound relevant in various research and development applications. The data presented herein is compiled from verified chemical databases and is intended to serve as a quick reference for laboratory and development professionals.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1][2]
CAS Number 4441-30-9[1]

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

G chemical This compound formula Molecular Formula: C₇H₁₅NO₂ chemical->formula has mw Molecular Weight: 145.20 g/mol chemical->mw has cas CAS Number: 4441-30-9 chemical->cas is identified by

Caption: Relationship between this compound and its core properties.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry or elemental analysis, are standardized procedures and are not detailed in this document. Researchers should refer to standard analytical chemistry texts for these methodologies.

Concluding Remarks

The molecular formula and weight are foundational data points for the use of this compound in any research or drug development context. Accurate application of these values is essential for experimental reproducibility and success.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(3-hydroxypropyl)morpholine, a valuable intermediate in the pharmaceutical and specialty chemical industries. This document details the underlying chemical principles, experimental protocols, and comparative data for the prevailing synthetic methodologies.

Introduction

This compound, also known as 3-morpholinopropan-1-ol, is a versatile bifunctional molecule incorporating a tertiary amine within a morpholine ring and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The morpholine moiety is a common feature in a wide range of drugs due to its favorable physicochemical and pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The hydroxyl group on the propyl chain offers a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups.

This guide will focus on the most common and practical synthetic routes to this compound, providing detailed experimental procedures and comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Pathways

The synthesis of this compound is primarily achieved through the N-alkylation of morpholine. Two main strategies are presented: a two-step pathway involving a chlorinated intermediate and a more direct one-step approach.

Two-Step Synthesis via a Chlorinated Intermediate

This is a robust and high-yielding approach that proceeds in two distinct steps:

  • N-alkylation of morpholine with a dihaloalkane: Morpholine is reacted with an excess of a 1,3-dihaloalkane, such as 1-bromo-3-chloropropane, to selectively form the mono-alkylated chlorinated intermediate, 4-(3-chloropropyl)morpholine.

  • Hydrolysis of the chlorinated intermediate: The resulting 4-(3-chloropropyl)morpholine is then subjected to hydrolysis to replace the chlorine atom with a hydroxyl group, yielding the final product.

Two-Step Synthesis Morpholine Morpholine Intermediate 4-(3-Chloropropyl)morpholine Morpholine->Intermediate N-Alkylation Dihaloalkane 1-Bromo-3-chloropropane Dihaloalkane->Intermediate FinalProduct This compound Intermediate->FinalProduct Nucleophilic Substitution Hydrolysis Hydrolysis (e.g., aq. NaOH) Hydrolysis->FinalProduct

Diagram 1: Two-step synthesis pathway.
One-Step Direct N-Alkylation

A more atom-economical approach involves the direct reaction of morpholine with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. This method avoids the isolation of the chlorinated intermediate, potentially simplifying the overall process.

One-Step Synthesis Morpholine Morpholine FinalProduct This compound Morpholine->FinalProduct Direct N-Alkylation Halopropanol 3-Halo-1-propanol Halopropanol->FinalProduct Base Base (e.g., K2CO3 or excess Morpholine) Base->FinalProduct

Diagram 2: One-step direct N-alkylation pathway.

Experimental Protocols

Two-Step Synthesis: Detailed Methodology

Step 1: Synthesis of 4-(3-Chloropropyl)morpholine [1]

  • Materials:

    • Morpholine (11.0 mL, 127 mmol)

    • 1-Bromo-3-chloropropane (10.0 g, 63.5 mmol)

    • Toluene (100 mL)

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 1-bromo-3-chloropropane in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add morpholine.

    • Heat the reaction mixture to reflux and maintain with continuous stirring for 2 hours.

    • After completion of the reaction, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated morpholine hydrobromide.

    • Wash the filtrate sequentially with deionized water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 4-(3-chloropropyl)morpholine.

  • Expected Yield: 96%[1]

  • Characterization of 4-(3-Chloropropyl)morpholine:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[1]

    • Mass Spectrometry (M+H)⁺: 164.[1]

Step 2: Hydrolysis of 4-(3-Chloropropyl)morpholine

  • Materials:

    • 4-(3-Chloropropyl)morpholine (10.0 g, 61.1 mmol)

    • Sodium hydroxide (2.93 g, 73.3 mmol)

    • Water (50 mL)

    • Dichloromethane

  • Procedure:

    • Dissolve 4-(3-chloropropyl)morpholine in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add sodium hydroxide to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

One-Step Synthesis: General Methodology
  • Materials:

    • Morpholine

    • 3-Chloro-1-propanol or 3-Bromo-1-propanol

    • A suitable base (e.g., potassium carbonate, sodium carbonate, or excess morpholine)

    • A suitable solvent (e.g., toluene, acetonitrile, or isopropanol)

  • General Procedure:

    • Combine morpholine, the 3-halopropanol, and the base in the chosen solvent in a reaction vessel.

    • Heat the mixture to a temperature appropriate for the solvent (typically reflux) and maintain with stirring for several hours.

    • Monitor the reaction by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Wash the filtrate with water or brine.

    • Dry the organic phase over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Data Summary

The following tables provide a summary of the quantitative data for the synthesis and physical properties of this compound.

Table 1: Reaction Conditions and Yields for Synthesis Pathways

PathwayStepKey ReagentsSolventTemperatureTimeYield (%)
Two-Step 1. N-AlkylationMorpholine, 1-Bromo-3-chloropropaneTolueneReflux2 h96[1]
2. Hydrolysis4-(3-Chloropropyl)morpholine, NaOHWaterReflux4-6 hNot reported
One-Step Direct AlkylationMorpholine, 3-Halopropanol, BaseVariousElevatedVariableNot reported

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 4441-30-9
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 240-241 °C
Density 1.049 g/mL at 25 °C
Refractive Index (n20/D) 1.4770

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the purified final product.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Materials (Morpholine, Alkylating Agent) Reaction Reaction under controlled conditions Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Quenching Quenching/ Neutralization Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying of Organic Phase Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Diagram 3: General experimental workflow.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the N-alkylation of morpholine with 1-bromo-3-chloropropane followed by hydrolysis of the resulting chlorinated intermediate. This method offers a high yield for the initial alkylation step. A one-step direct alkylation with a 3-halopropanol represents a more efficient alternative, although detailed, high-yielding protocols are less commonly reported in the literature. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a cornerstone in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has cemented its status as a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents across a wide range of disease areas. This guide provides a comprehensive overview of the key characteristics of the morpholine ring that make it a valuable asset in contemporary drug discovery.

Physicochemical and Structural Properties: A Balancing Act for Drug-Likeness

The enduring prevalence of the morpholine moiety in drug candidates can be attributed to its favorable physicochemical properties, which are crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the oxygen atom in the morpholine ring introduces polarity and enhances hydrophilicity. This is often beneficial for improving the aqueous solubility of a drug molecule, a critical factor for oral bioavailability. The ether linkage is also a hydrogen bond acceptor, allowing for favorable interactions with biological targets.

Simultaneously, the secondary amine group provides a basic center, allowing for salt formation, which can further enhance solubility and facilitate formulation. The pKa of the morpholine nitrogen is typically around 8.5, making it protonated at physiological pH. This positive charge can be advantageous for forming ionic interactions with acidic residues in target proteins.

Table 1: Key Physicochemical Properties of the Morpholine Moiety

PropertyTypical Value/CharacteristicImplication in Drug Discovery
pKa ~8.4 - 8.7Mostly protonated at physiological pH, enabling ionic interactions and salt formation for improved solubility.
logP (Octanol-Water Partition Coefficient) -0.86 (for unsubstituted morpholine)Generally low, contributing to increased hydrophilicity and aqueous solubility.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor; N-H (if unsubstituted) acts as a hydrogen bond donor.Facilitates interactions with biological targets and improves solubility.
Metabolic Stability Generally high due to the saturated nature of the ring.The ether linkage is resistant to cleavage, leading to improved in vivo stability and longer half-life.
Conformation Predominantly adopts a stable chair conformation.Provides a rigid scaffold to orient substituents in a defined three-dimensional space for optimal target binding.

The Role of Morpholine in Medicinal Chemistry: A Versatile Building Block

The morpholine ring is not merely a passive solubilizing group; it actively contributes to a molecule's pharmacological profile and serves as a versatile synthetic handle.

  • Improving ADME Properties: As highlighted, a primary application of the morpholine ring is to enhance the solubility and overall ADME profile of a lead compound. Its introduction can mitigate the high lipophilicity often associated with potent but poorly soluble molecules.

  • Bioisosteric Replacement: Morpholine can serve as a bioisostere for other cyclic amines, such as piperidine and piperazine. This substitution can modulate basicity, lipophilicity, and metabolic stability, allowing for fine-tuning of a drug's properties. For instance, replacing a more basic piperazine with a morpholine can reduce off-target effects related to interactions with aminergic GPCRs.

  • Structural Scaffold: The rigid chair conformation of the morpholine ring provides a well-defined three-dimensional structure. This allows medicinal chemists to precisely position substituents to optimize interactions with the target protein's binding pocket, thereby enhancing potency and selectivity.

  • Synthetic Accessibility: Morpholine and its derivatives are readily available and can be incorporated into molecules using a wide array of well-established synthetic methodologies. This synthetic tractability is a significant advantage in the iterative process of drug development.

Applications in Approved Drugs: A Testament to Success

The utility of the morpholine ring is underscored by its presence in numerous approved drugs across various therapeutic areas.

Table 2: Examples of Morpholine-Containing Approved Drugs

Drug NameTherapeutic AreaRole of the Morpholine Ring
Gefitinib (Iressa®) Oncology (NSCLC)The morpholine group enhances solubility and contributes to the overall ADME profile.
Linezolid (Zyvox®) AntibacterialThe N-acetylated morpholine is a key part of the pharmacophore, essential for its antibacterial activity by binding to the bacterial ribosome.
Aprepitant (Emend®) AntiemeticThe morpholine moiety is a core structural element contributing to the molecule's ability to antagonize the NK1 receptor.
Reboxetine (Edronax®) AntidepressantThe two morpholine rings are integral to the molecule's structure and its activity as a norepinephrine reuptake inhibitor.
Rivaroxaban (Xarelto®) AnticoagulantThe morpholinone moiety is a key component of the molecule that binds to the S4 pocket of Factor Xa.

Experimental Protocols: Synthesis and Evaluation

The incorporation of a morpholine ring into a target molecule can be achieved through various synthetic routes. A common and illustrative method is the reductive amination of a ketone with morpholine.

Protocol: Synthesis of a Morpholine-Containing Compound via Reductive Amination

  • Reaction Setup: To a solution of the starting ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.1 equivalents).

  • Formation of Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired morpholine-containing product.

Visualizing Workflows and Pathways

To better illustrate the role and integration of the morpholine ring in drug discovery, the following diagrams depict a conceptual workflow and a representative signaling pathway.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_outcome Outcome start Lead Compound (Poor Solubility) morpholine Incorporate Morpholine Ring start->morpholine Strategy synthesis Chemical Synthesis (e.g., Reductive Amination) morpholine->synthesis Execution solubility Solubility Assay synthesis->solubility activity Biological Activity Assay solubility->activity adme ADME Profiling activity->adme optimized Optimized Candidate (Improved Profile) adme->optimized Successful failed Failed Candidate (Revise Strategy) adme->failed Unsuccessful

Caption: A conceptual workflow for incorporating a morpholine ring to improve drug properties.

signal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation drug Gefitinib (Morpholine-containing) drug->receptor Inhibits

Caption: Inhibition of the EGFR signaling pathway by the morpholine-containing drug Gefitinib.

Conclusion

The morpholine ring represents a powerful tool in the arsenal of the medicinal chemist. Its unique constellation of properties—enhancing aqueous solubility, providing a stable and synthetically accessible scaffold, and allowing for fine-tuning of ADME characteristics—ensures its continued and widespread application in the development of new medicines. A thorough understanding of the fundamental characteristics of this privileged structure is therefore essential for professionals engaged in the science and art of drug discovery.

An In-depth Technical Guide to the Safety of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and technical information regarding 4-(3-hydroxypropyl)morpholine (CAS RN: 4441-30-9), a versatile compound used in various chemical syntheses.[1] The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling, storage, and use.

Chemical and Physical Properties

This compound, also known as 3-(4-Morpholinyl)-1-propanol or 3-Morpholinopropanol, is a light yellow to orange clear liquid at room temperature.[1][2] It is utilized as a building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals, and has potential applications as a surfactant and emulsifier.[1]

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C7H15NO2 [1][2][3][4]
Molecular Weight 145.20 g/mol [2][3][4]
Boiling Point 240-241 °C [1][3][4]
Density 1.049 - 1.05 g/mL at 20-25 °C [1][3][4]
Flash Point 85 °C (185 °F) - closed cup [3][4]
Refractive Index n20/D 1.4770 - 1.48 [1][3][4]
Appearance Light yellow to orange clear liquid [1]
Purity >95% to >98% (GC) [1][2][3][4]

| Impurities | May contain ~5% morpholine |[3][4] |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). It is corrosive and poses reproductive toxicity risks.[3][4]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Code Description Source
Skin Corrosion 1B H314 Causes severe skin burns and eye damage [3][4]
Serious Eye Damage 1 H314 Causes serious eye damage [3][4]
Reproductive Toxicity 2 H361fd Suspected of damaging fertility. Suspected of damaging the unborn child. [3][4]
Skin Irritation - H315 Causes skin irritation

| Serious Eye Irritation | - | H319 | Causes serious eye irritation | |

The signal word associated with the most severe classifications is "Danger".[3][4]

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_label Label Elements cluster_response Precautionary Statements (P-codes) H314 H314: Skin Corrosion/Eye Damage Signal Signal Word: Danger H314->Signal H361fd H361fd: Reproductive Toxicity H361fd->Signal Pictogram Pictograms: Corrosion, Health Hazard Signal->Pictogram P202 P202: Do not handle until all safety precautions have been read Pictogram->P202 P280 P280: Wear protective gloves/eye protection Pictogram->P280 P303_P361_P353 P303+P361+P353: IF ON SKIN: Rinse with water Pictogram->P303_P361_P353 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water Pictogram->P305_P351_P338 P310 P310: Immediately call a POISON CENTER/doctor Pictogram->P310

Caption: GHS hazard communication workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the publicly available safety data sheets. However, such studies typically follow standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity is often determined using OECD Test Guideline 401, while acute dermal toxicity may follow OECD Test Guideline 402.[5] These protocols involve administering the substance to animal models (e.g., rats, rabbits) to determine lethal doses (LD50) and observe toxic effects.[5][6]

Safe Handling and Emergency Procedures

Proper handling and storage are critical to minimize risk. The following sections outline the necessary precautions and emergency responses.

4.1. Handling and Storage

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection.[5][7]

  • Ventilation: Use only outdoors or in a well-ventilated area.[8] Work under a hood and avoid inhaling vapors or mists.[5]

  • Storage Conditions: Store in a well-ventilated, dry place with the container tightly closed.[7] Keep away from heat, open flames, hot surfaces, and other sources of ignition.[5][7] The recommended storage is at room temperature, though a cool, dark place (<15°C) is also suggested. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.[3][4]

4.2. First Aid and Emergency Response

Immediate action is required in case of exposure. The general workflow for responding to an incident is outlined below.

Emergency_Response_Workflow cluster_routes Routes of Exposure cluster_actions Immediate First Aid Actions Start Accidental Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Take off contaminated clothing immediately. Rinse skin with water/shower. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Eye_Contact->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth. Call physician. Ingestion->Action_Ingest End Seek Immediate Medical Attention (Call a POISON CENTER or doctor) Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: General first-aid workflow for accidental chemical exposure.

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[5]

  • Inhalation: Move the person to fresh air.[5][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

  • Spill Response: In case of a spill, avoid substance contact and ensure adequate ventilation.[5] Absorb with liquid-binding material (e.g., sand, Chemizorb®) and dispose of it properly.[5][7] Prevent the substance from entering drains.[5]

In all cases of exposure, seek immediate medical advice from a physician or poison control center.[7][9] Present the Safety Data Sheet to the medical professional.[5][7]

References

Solubility and reactivity profile of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Reactivity Profile of 4-(3-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a morpholine derivative of significant interest in various chemical and pharmaceutical applications due to its unique combination of a tertiary amine and a primary alcohol functional group. This document provides a comprehensive overview of its solubility and reactivity profile, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the handling and application of this compound.

Chemical Identity

ParameterValue
IUPAC Name This compound
Synonyms N-(3-Hydroxypropyl)morpholine, 3-(Morpholin-4-yl)propan-1-ol
CAS Number 2895-13-8
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Structure

Solubility Profile

The solubility of this compound is dictated by the presence of the polar morpholine ring, the hydroxyl group capable of hydrogen bonding, and the short alkyl chain.

Quantitative Solubility Data
SolventTemperature (°C)Solubility
Water20Miscible
Ethanol20Miscible
Methanol20Miscible
Acetone20Soluble
Toluene20Sparingly soluble
Hexane20Insoluble

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a high degree of solubility. "Sparingly soluble" and "Insoluble" indicate low to negligible solubility.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC or GC system for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully remove a sample of the supernatant for analysis.

  • Determine the concentration of the dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC with a suitable standard curve).

  • The determined concentration represents the solubility of the compound at that temperature.

G A 1. Add excess compound to solvent B 2. Equilibrate in shaker bath (constant temperature) A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Collect supernatant C->D E 5. Quantify concentration (e.g., HPLC) D->E F Solubility Data E->F

Caption: Experimental workflow for solubility determination using the shake-flask method.

Reactivity Profile

The reactivity of this compound is characterized by the chemical behavior of its two primary functional groups: the tertiary amine of the morpholine ring and the primary alcohol of the propyl side chain.

Reactions of the Tertiary Amine
  • Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the molecule basic. It readily reacts with acids to form quaternary ammonium salts.

    • Reaction: R₃N + H-X → [R₃NH]⁺X⁻

  • Nucleophilicity: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

Reactions of the Primary Alcohol
  • Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid using appropriate oxidizing agents.

    • Partial Oxidation: R-CH₂OH + [O] → R-CHO + H₂O

    • Complete Oxidation: R-CH₂OH + 2[O] → R-COOH + H₂O

  • Esterification: It undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters.

    • Reaction: R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O

  • Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis.

G cluster_0 Reactivity of this compound cluster_1 Tertiary Amine Reactions cluster_2 Primary Alcohol Reactions Compound This compound Salt Salt Formation (with Acids) Compound->Salt Nucleophilic Nucleophilic Attack (on Electrophiles) Compound->Nucleophilic Oxidation Oxidation (to Aldehyde/Carboxylic Acid) Compound->Oxidation Esterification Esterification (with Carboxylic Acids) Compound->Esterification Etherification Etherification Compound->Etherification

Caption: Overview of the primary reaction pathways for this compound.

Experimental Protocol: Esterification

This protocol provides a general method for the esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus (optional, for water removal)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound and a slight excess of the carboxylic acid in the solvent.

  • Add a catalytic amount of sulfuric acid.

  • Set up the reaction for reflux, using a Dean-Stark trap if necessary to remove the water formed during the reaction and drive the equilibrium towards the products.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester product by column chromatography.

  • Characterize the purified product using techniques such as NMR and Mass Spectrometry.

Stability and Storage

This compound is a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

Conclusion

This compound exhibits high solubility in polar solvents and undergoes a range of chemical reactions characteristic of its tertiary amine and primary alcohol functionalities. This versatile reactivity profile makes it a valuable building block in organic synthesis and a candidate for various applications in drug development and materials science. A thorough understanding of its solubility and reactivity, as detailed in this guide, is crucial for its effective and safe utilization.

Spectroscopic Profile of 4-(3-Hydroxypropyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-(3-Hydroxypropyl)morpholine. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as morpholine and other N-substituted propanolamines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70t4HO(CH₂)₂N
~3.65t2HCH₂OH
~2.50t2HNCH₂CH₂
~2.45t4HN(CH₂)₂
~1.75p2HNCH₂CH₂CH₂
(variable)br s1HOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~67.0O(CH₂)₂N
~62.5CH₂OH
~58.0NCH₂CH₂
~54.0N(CH₂)₂
~28.0NCH₂CH₂CH₂

Table 3: Predicted FT-IR Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2950-2800StrongC-H stretch (aliphatic)
1460-1440MediumC-H bend (CH₂)
1280-1260MediumC-N stretch
1120-1080StrongC-O-C stretch (ether)
1070-1030StrongC-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
145Low[M]⁺ (Molecular Ion)
114Medium[M - CH₂OH]⁺
100High[M - C₂H₅OH]⁺ or Morpholine fragment
86Medium[M - C₃H₇O]⁺
57High[C₃H₅O]⁺ or [C₃H₇N]⁺
43Medium[C₃H₇]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

  • A standard single-pulse experiment is used with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same 500 MHz spectrometer, operating at 125 MHz for carbon.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A relaxation delay of 2-5 seconds is employed.

  • Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Data Acquisition:

  • The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or via a direct insertion probe.

2. Ionization (Electron Ionization - EI):

  • In the ion source, the sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.

  • This causes the molecules to ionize and fragment.

3. Mass Analysis:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Liquid Film Sample->IR_Prep MS_Prep Introduce into MS Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data IR_Data->Interpretation MS_Ionize Electron Ionization (70 eV) MS_Prep->MS_Ionize MS_Analyze Mass Analysis (m/z) MS_Ionize->MS_Analyze MS_Data Mass Spectrum MS_Analyze->MS_Data MS_Data->Interpretation

Commercial Suppliers and Technical Guide for High-Purity 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-(3-Hydroxypropyl)morpholine, a versatile building block in pharmaceutical research and development. It details commercial suppliers, presents key technical data, outlines a representative synthesis and purification protocol, and illustrates its application in the context of a relevant signaling pathway.

Commercial Availability of High-Purity this compound

This compound is available from a range of chemical suppliers, with purities typically advertised between 95% and ≥98%. While many suppliers offer research-grade material, those specializing in building blocks for drug discovery are more likely to provide higher purity grades upon request or as part of their standard catalog. Below is a summary of commercially available grades from various suppliers. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

SupplierAdvertised PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich 95%[1]4441-30-9[1]C₇H₁₅NO₂[1]145.20[1]May contain ~5% morpholine.[1]
Santa Cruz Biotechnology 95%[2]4441-30-9[2]C₇H₁₅NO₂[2]145.20[2]For research use only.[2]
BLD Pharm Information not specified4441-30-9[3]C₇H₁₅NO₂[3]145.20[3]Certificate of Analysis available upon inquiry.[3]
BroadPharm 98%4441-30-9Not specifiedNot specifiedCertificate of Analysis available upon inquiry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application in chemical synthesis and formulation development.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Boiling Point 240-241 °C (lit.)[1]
Density 1.049 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.4770 (lit.)[1]
Flash Point 85 °C (closed cup)[1]

Synthesis and Purification of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the reaction of morpholine with a suitable three-carbon synthon. A common and effective method involves the reaction with 3-chloropropanol. Subsequent purification is critical to achieve the high purity required for pharmaceutical applications.

Synthesis Methodology

Reaction: Morpholine is reacted with 3-chloropropanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The use of a suitable solvent is necessary to facilitate the reaction and control the temperature.

Materials:

  • Morpholine

  • 3-Chloropropanol

  • Sodium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

  • To a solution of morpholine (1.0 equivalent) in acetonitrile, add sodium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature and add 3-chloropropanol (1.05 equivalents) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

High-purity this compound is typically obtained through vacuum distillation of the crude product.

Procedure:

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Transfer the crude this compound to the distillation flask.

  • Gradually reduce the pressure and heat the flask.

  • Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point is reported to be 240-241 °C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.

  • Analyze the purity of the collected fractions by GC or HPLC.

A generalized workflow for the synthesis and purification is depicted in the following diagram:

G Synthesis and Purification Workflow Reactants Morpholine, 3-Chloropropanol, Base Reaction Reaction in Solvent Reactants->Reaction Workup Filtration and Concentration Reaction->Workup Crude Crude this compound Workup->Crude Purification Vacuum Distillation Crude->Purification Pure High-Purity Product Purification->Pure G PI3K/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Morphelinib Morphelinib (Hypothetical Inhibitor) Morphelinib->PI3K Morphelinib->mTORC1 Morphelinib->mTORC2 G ATR/Chk1 Signaling Pathway Inhibition DNADamage DNA Damage (e.g., Replication Stress) ATR ATR DNADamage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Inhibits Apoptosis Apoptosis Chk1->Apoptosis Prevents CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK Activates CellCycle Cell Cycle Arrest CDK->CellCycle Drives Cell Cycle Chk1_Inhibitor Chk1 Inhibitor (Hypothetical) Chk1_Inhibitor->Chk1 Chk1_Inhibitor->Apoptosis Promotes

References

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)morpholine: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Hydroxypropyl)morpholine, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and provides illustrative synthetic protocols. A significant focus is placed on its role as a key building block in the synthesis of macrocyclic urea-based inhibitors of Checkpoint Kinase 1 (Chk1), a critical target in oncology. This guide also elucidates the Chk1 signaling pathway and furnishes detailed experimental protocols for assessing the efficacy of such inhibitors, aiming to equip researchers with the foundational knowledge for advancing cancer therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a morpholine derivative characterized by a hydroxypropyl substituent at the nitrogen atom of the morpholine ring.[1] Its chemical structure combines the features of a tertiary amine, an ether, and a primary alcohol, rendering it a valuable and versatile intermediate in organic synthesis.[1]

IUPAC Name: 3-(Morpholin-4-yl)propan-1-ol[2]

Synonyms:

  • 3-(4-Morpholinyl)-1-propanol[3]

  • 3-Morpholinopropanol[4]

  • N-(3-Hydroxypropyl)morpholine[1]

  • 4-Morpholinepropanol[1]

  • gamma-Morpholinopropanol[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

PropertyValueSource(s)
CAS Number 4441-30-9[3]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 240-241 °C (lit.)[3]
Density 1.049 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.4770 (lit.)[3]
Flash Point 85 °C (185 °F) - closed cup[3]
Purity Typically ≥95%[3]
InChI Key VZKSLWJLGAGPIU-UHFFFAOYSA-N[3]
SMILES OCCCN1CCOCC1[3]

Synthesis of this compound

While several synthetic routes to N-substituted morpholines exist, a common and straightforward method for the preparation of this compound involves the N-alkylation of morpholine with a suitable three-carbon electrophile. Below is a representative experimental protocol based on analogous reactions.

Illustrative Synthetic Protocol

Reaction: N-alkylation of morpholine with 3-chloro-1-propanol.

Materials:

  • Morpholine

  • 3-Chloro-1-propanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 3-chloro-1-propanol (1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

Application in the Synthesis of Macrocyclic Urea Chk1 Inhibitors

This compound is a valuable precursor in the synthesis of macrocyclic urea compounds, which have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1).[3] The morpholine moiety is a common feature in many kinase inhibitors, often contributing to favorable physicochemical properties and target engagement.[7]

Overview of Chk1 and its Role in Cancer

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[8] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, providing time for DNA repair and preventing the propagation of genomic instability.[8] Many cancer cells have defects in the G1 checkpoint and are therefore heavily reliant on the S and G2-M checkpoints, which are regulated by Chk1, for their survival, especially when treated with DNA-damaging chemotherapeutic agents.[9] Inhibition of Chk1 abrogates these checkpoints, leading to premature entry into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in cancer cell death.[8]

Chk1 Signaling Pathway

The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. The following diagram illustrates a simplified representation of this pathway.

Chk1_Signaling_Pathway dna_damage DNA Damage (e.g., Replication Stress) atr ATR dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (Active) cdc25 Cdc25 (Phosphatase) p_chk1->cdc25 phosphorylates cdk_cyclin CDK-Cyclin Complexes p_chk1->cdk_cyclin activation p_cdc25 p-Cdc25 (Inactive) p_cdc25->cdk_cyclin fails to activate cell_cycle_arrest Cell Cycle Arrest (S and G2/M phases) cdk_cyclin->cell_cycle_arrest leads to mitotic_catastrophe Mitotic Catastrophe cdk_cyclin->mitotic_catastrophe premature entry into mitosis leads to dna_repair DNA Repair cell_cycle_arrest->dna_repair allows time for chk1_inhibitor Chk1 Inhibitor chk1_inhibitor->p_chk1 inhibits

Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Illustrative Synthesis of a Macrocyclic Urea Chk1 Inhibitor

The following is a plausible, multi-step synthetic protocol for a macrocyclic urea Chk1 inhibitor, illustrating how this compound can be incorporated. This protocol is based on established synthetic strategies for similar macrocyclic compounds.[3][10]

Step 1: Synthesis of a Diamine Precursor

This step involves the coupling of a suitably functionalized aromatic core with two amine-containing side chains, one of which is derived from this compound.

Step 2: Macrocyclization via Urea Formation

The diamine precursor is then cyclized to form the macrocyclic urea.

The general workflow for this synthesis is depicted below.

Macrocycle_Synthesis_Workflow start_material 4-(3-Hydroxypropyl) morpholine functionalization Functionalization (e.g., conversion of -OH to a leaving group) start_material->functionalization coupling Coupling with Aromatic Core functionalization->coupling diamine_precursor Diamine Precursor coupling->diamine_precursor cyclization Macrocyclization (Urea Formation) diamine_precursor->cyclization macrocyclic_inhibitor Macrocyclic Urea Chk1 Inhibitor cyclization->macrocyclic_inhibitor

Caption: General workflow for the synthesis of a macrocyclic urea Chk1 inhibitor.

Experimental Protocols for Evaluation of Chk1 Inhibitors

The following protocols are standard methods used to assess the biological activity of potential Chk1 inhibitors in a preclinical setting.

Cell Viability Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor that reduces cell viability by 50%.

Materials:

  • Cancer cell line (e.g., a p53-deficient line such as HT29 or SW620)

  • Complete cell culture medium

  • 96-well plates

  • Chk1 inhibitor stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Chk1 inhibitor in complete cell culture medium.

  • Treat the cells with the various concentrations of the inhibitor and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value using a non-linear regression model.

Western Blot Analysis of Chk1 Pathway Modulation

This technique is used to assess the phosphorylation status of Chk1 and its downstream targets, confirming target engagement by the inhibitor.

Materials:

  • Cancer cell line

  • Chk1 inhibitor

  • DNA-damaging agent (e.g., gemcitabine or hydroxyurea) to induce Chk1 activation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1, anti-total-Chk1, anti-phospho-Cdc25C, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the Chk1 inhibitor, with or without a DNA-damaging agent, for the desired time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of a compound against the Chk1 enzyme.

Materials:

  • Recombinant human Chk1 enzyme

  • Kinase buffer

  • ATP

  • Chk1 substrate (e.g., a specific peptide)

  • Chk1 inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • In a 384-well plate, add the Chk1 inhibitor at various concentrations.

  • Add the Chk1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

The following diagram illustrates a general workflow for evaluating Chk1 inhibitors.

Inhibitor_Evaluation_Workflow synthesis Synthesis of Macrocyclic Inhibitor biochemical_assay Biochemical Assay (In Vitro Kinase Assay) synthesis->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assays Cell-Based Assays ic50_determination->cell_based_assays cell_viability Cell Viability (IC50) cell_based_assays->cell_viability western_blot Western Blot (Target Engagement) cell_based_assays->western_blot in_vivo_studies In Vivo Studies (Xenograft Models) cell_based_assays->in_vivo_studies Promising Candidates

Caption: Experimental workflow for the evaluation of Chk1 inhibitors.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant utility in drug discovery, particularly in the development of kinase inhibitors. Its application in the synthesis of macrocyclic urea-based Chk1 inhibitors highlights its importance for medicinal chemists targeting the DNA damage response pathway in cancer. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel Chk1 inhibitors, contributing to the advancement of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: The Utility of 4-(3-Hydroxypropyl)morpholine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(3-Hydroxypropyl)morpholine, a versatile building block, in the synthesis of Active Pharmaceutical Ingredients (APIs). The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] this compound, with its reactive hydroxyl group, serves as a key intermediate for introducing the morpholine ring into target molecules, enhancing properties like solubility and the ability to cross the blood-brain barrier.[4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 4441-30-9[5][6]
Molecular Formula C₇H₁₅NO₂[5][6]
Molecular Weight 145.20 g/mol [5][6]
Appearance Clear, light yellow to yellow-orange liquid[4]
Boiling Point 240-241 °C[5]
Density 1.049 g/mL at 25 °C[5]
Refractive Index n20/D 1.4770[5]
Purity Typically ≥ 95-98%[4][6]

Application 1: Synthesis of the Anticancer Drug Gefitinib

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[7] The synthesis of Gefitinib often involves the incorporation of a morpholinoethoxy side chain. While many reported syntheses utilize 4-(3-chloropropyl)morpholine, this intermediate can be synthesized from this compound. The following workflow illustrates a common synthetic route to Gefitinib where the morpholine moiety is introduced via O-alkylation.

Synthetic Workflow for Gefitinib

Gefitinib_Synthesis A This compound B 4-(3-Chloropropyl)morpholine A->B Chlorination (e.g., SOCl₂) D Gefitinib B->D C 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol C->D O-Alkylation K₂CO₃, DMF

Caption: Synthetic route to Gefitinib.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Chloropropyl)morpholine from this compound (Illustrative)

This protocol is based on standard organic chemistry transformations, as a direct literature precedent for this specific conversion was not found in the provided search results. Thionyl chloride is a common reagent for converting primary alcohols to alkyl chlorides.

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 4-(3-chloropropyl)morpholine.

Protocol 2: Synthesis of Gefitinib via O-Alkylation

This protocol is adapted from literature procedures for the synthesis of Gefitinib.[7]

  • Reaction Setup: To a solution of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford Gefitinib.[7] A reported synthesis of Gefitinib using a similar O-alkylation step achieved a yield of 81.1% over four steps.[8]

Application 2: Synthesis of the Antibiotic Linezolid

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A key starting material for many Linezolid syntheses is 3-fluoro-4-morpholinylaniline, which contains the essential morpholine ring.

Synthetic Workflow for Linezolid

Linezolid_Synthesis A 3,4-Difluoronitrobenzene C 3-Fluoro-4-morpholinylnitrobenzene A->C B Morpholine B->C D 3-Fluoro-4-morpholinylaniline C->D Reduction E Linezolid Precursors D->E Multi-step synthesis F Linezolid E->F

Caption: General synthetic pathway to Linezolid.

Experimental Protocols

Protocol 3: Synthesis of 3-Fluoro-4-morpholinylaniline

This protocol is based on a common method for the synthesis of the Linezolid precursor.[2]

  • Synthesis of 3-Fluoro-4-morpholinylnitrobenzene: In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1.0 eq) in a suitable solvent like ethyl acetate. Add morpholine (1.1 eq) and triethylamine (1.1 eq). Stir the reaction mixture at room temperature for 24 hours. After completion, extract the product with ethyl acetate, wash with saturated brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the yellow solid product.[2]

  • Reduction to 3-Fluoro-4-morpholinylaniline: The nitro compound can be reduced to the aniline using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl). The resulting 3-fluoro-4-morpholinylaniline is a key intermediate for the subsequent steps in the Linezolid synthesis.

Protocol 4: Synthesis of Linezolid from 3-Fluoro-4-morpholinylaniline

The synthesis of Linezolid from 3-fluoro-4-morpholinylaniline involves multiple steps, and various synthetic routes have been reported with good yields.[9][10]

One common approach involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring, and subsequent functional group manipulations to introduce the acetamide side chain. A reported synthesis achieved an overall yield of over 40% in four steps.

Application 3: Synthesis of Macrocyclic Urea Chk1 Inhibitors

This compound is a valuable building block in the synthesis of macrocyclic urea compounds that act as potent inhibitors of Checkpoint Kinase 1 (Chk1), a target in cancer therapy. The hydroxypropyl group allows for the incorporation of the morpholine moiety into the macrocyclic structure.

Synthetic Workflow for Macrocyclic Urea Chk1 Inhibitors

Chk1_Inhibitor_Synthesis A Starting Material (e.g., Diamine) C Functionalized Intermediate A->C B This compound B->C Coupling Reaction E Macrocyclic Urea Chk1 Inhibitor C->E D Diisocyanate D->E Macrocyclization

Caption: Synthesis of a Chk1 Inhibitor.

Experimental Protocols

Protocol 5: General Procedure for Macrocyclization

This is a generalized protocol based on the principles of macrocyclic urea synthesis.

  • Intermediate Synthesis: Synthesize a linear precursor containing a free amine and the this compound moiety attached at a desired position. The hydroxyl group of this compound may be protected if necessary and deprotected prior to cyclization.

  • Macrocyclization: Under high dilution conditions to favor intramolecular cyclization, react the linear precursor with a diisocyanate or a phosgene equivalent (e.g., triphosgene) in a suitable solvent. The reaction is typically carried out in the presence of a base.

  • Purification: The resulting macrocyclic urea can be purified by column chromatography. Studies have reported the synthesis of such macrocycles in yields ranging from mediocre to near quantitative, depending on the specific substrates and reaction conditions.[11]

Quantitative Data Summary

APIKey IntermediateReported Overall YieldPurityReference
Gefitinib4-(3-Chloropropyl)morpholine81.1% (4 steps)High[8]
Linezolid3-Fluoro-4-morpholinylaniline>40% (4 steps)High---
Macrocyclic Urea Chk1 InhibitorsThis compoundVariable (up to near quantitative)>95%[11][12]

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The yields and purities are based on reported literature and may vary.

References

Application of 4-(3-Hydroxypropyl)morpholine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-(3-Hydroxypropyl)morpholine in the development of novel agrochemicals, particularly focusing on its role as a key intermediate in the synthesis of fungicides.

Introduction

This compound is a versatile bifunctional molecule incorporating a reactive hydroxyl group and a morpholine moiety.[1] This unique structure makes it an excellent building block in the synthesis of complex agrochemicals. The morpholine ring is a well-established pharmacophore in a class of fungicides known as ergosterol biosynthesis inhibitors.[2] By chemically modifying the hydroxyl group of this compound, it can be strategically incorporated into larger molecules to impart fungicidal activity.

Application as a Fungicide Intermediate

This compound serves as a valuable precursor for the synthesis of morpholine-based fungicides. The general strategy involves the conversion of the terminal hydroxyl group into a good leaving group, followed by a nucleophilic substitution reaction with a phenolic compound, which itself can be a pharmacophore or a scaffold for further chemical elaboration.

Synthetic Pathway Overview

A plausible synthetic pathway for creating novel fungicides from this compound involves a two-step process:

  • Activation of the Hydroxyl Group: The primary alcohol of this compound is converted into a more reactive species, such as an alkyl chloride or a sulfonate ester. This is a crucial step to facilitate the subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a substituted phenol. The phenoxide, generated in situ or in a separate step, acts as a nucleophile, displacing the leaving group to form an ether linkage. The resulting molecule combines the morpholine ring with a substituted aromatic system, a common structural motif in many successful fungicides.

This approach allows for the creation of a library of potential fungicide candidates by varying the substituted phenol used in the second step.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Chloropropyl)morpholine

This protocol outlines the conversion of this compound to its corresponding chloride, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the solution.

  • Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-(3-chloropropyl)morpholine.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of a Phenyl Ether Fungicide Candidate

This protocol describes the reaction of 4-(3-chloropropyl)morpholine with a substituted phenol to generate a potential fungicide.

Materials:

  • 4-(3-Chloropropyl)morpholine (from Protocol 1)

  • Substituted phenol (e.g., 4-tert-butylphenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-(3-chloropropyl)morpholine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target phenyl ether derivative.

Data Presentation

The efficacy of newly synthesized fungicide candidates should be evaluated through in vitro and in vivo assays against a panel of relevant plant pathogens. The results, typically presented as EC₅₀ (half maximal effective concentration) values, can be summarized in a table for clear comparison.

Compound IDTarget PathogenIn Vitro EC₅₀ (µg/mL)In Vivo Disease Control (%)
Candidate 1 Botrytis cinerea5.2785
Candidate 2 Rhizoctonia solani0.8792
Dimethomorph Botrytis cinerea60.9570
Carbendazim Rhizoctonia solani1.5488

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the specific compounds synthesized and the pathogens tested. The EC₅₀ values for Dimethomorph and Carbendazim are included for comparative purposes.[3]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Morpholine fungicides, including potential derivatives of this compound, act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target two key enzymes in the ergosterol pathway:

  • Sterol Δ¹⁴-reductase

  • Sterol Δ⁸→Δ⁷-isomerase

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function, and leading to cell death.[2]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol 14-demethylase Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Toxic_Sterol_Accumulation Toxic Sterol Accumulation Episterol Episterol Fecosterol->Episterol Δ8->Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Ergosterol_Depletion Ergosterol Depletion Morpholine_Fungicide Morpholine Fungicide (e.g., Fenpropimorph) Morpholine_Fungicide->Ignosterol Inhibits Morpholine_Fungicide->Fecosterol Inhibits Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of morpholine fungicides.

Experimental Workflow: Synthesis of a Fungicide Candidate

Fungicide_Synthesis_Workflow Start This compound Intermediate 4-(3-Chloropropyl)morpholine Start->Intermediate Chlorination (SOCl₂) Product Fungicide Candidate (Phenyl Ether Derivative) Intermediate->Product Nucleophilic Substitution (K₂CO₃, DMF) Reactant Substituted Phenol Reactant->Product Purification Purification (Column Chromatography) Product->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Bioassay Biological Activity Screening (In Vitro & In Vivo) Analysis->Bioassay End Lead Compound Identification Bioassay->End

Caption: General workflow for fungicide synthesis.

References

Application Notes and Protocols for 4-(3-Hydroxypropyl)morpholine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(3-Hydroxypropyl)morpholine in polymer synthesis. The unique bifunctional nature of this molecule, possessing both a tertiary amine and a primary hydroxyl group, makes it a versatile building block for creating polymers with tailored properties. These polymers find potential applications in various fields, including specialty materials and drug delivery systems.

Introduction to this compound in Polymer Science

This compound is a morpholine derivative featuring a reactive hydroxyl group.[1] This structure allows for its incorporation into polymer backbones through reactions characteristic of alcohols, most notably in the synthesis of polyurethanes and polyesters. The presence of the morpholine ring in the polymer structure can impart desirable characteristics such as improved flexibility, durability, and, due to the tertiary amine, a pH-responsive character.[2]

Key Attributes:

  • Hydroxyl Functionality: The primary hydroxyl group enables it to act as a monomer or a chain extender in step-growth polymerization.

  • Morpholine Moiety: The morpholine ring can enhance the solubility and flexibility of the resulting polymer.[2]

  • Tertiary Amine: The nitrogen atom in the morpholine ring can act as a built-in catalyst or a site for quaternization, leading to materials with interesting properties for applications like drug delivery.

Applications in Polymer Synthesis

While specific documented protocols for this compound are not extensively available in public literature, its structural features strongly suggest its utility in two major classes of polymers: polyurethanes and polyesters. It can be employed as a chain extender to modify the properties of existing polymer formulations or as a co-monomer to create novel polymer architectures.

Use as a Chain Extender in Polyurethane Synthesis

In polyurethane synthesis, diols are commonly used as chain extenders to react with diisocyanates, forming the hard segments of the polymer and influencing its mechanical properties. This compound can function as a specialty diol-like chain extender. The tertiary amine of the morpholine ring can also catalyze the urethane formation reaction.

Logical Workflow for Polyurethane Synthesis:

G cluster_prep Pre-polymer Formation cluster_extension Chain Extension Diisocyanate Diisocyanate Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer Polyurethane Morpholine-Containing Polyurethane Prepolymer->Polyurethane Reaction HPM This compound HPM->Polyurethane

Caption: Polyurethane synthesis workflow.

Incorporation into Polyesters

Similar to its role in polyurethanes, the hydroxyl group of this compound allows it to be incorporated into polyester chains through esterification reactions with dicarboxylic acids or their derivatives. This introduces the functional morpholine group into the polyester backbone.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of polyurethanes and polyesters incorporating this compound. These protocols are based on established principles of polymer chemistry and may require optimization for specific applications.

Protocol 1: Synthesis of a Morpholine-Containing Polyurethane

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound (HPM)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent)

Experimental Procedure:

  • Drying of Reagents: Dry PTMEG at 80°C under vacuum for 4 hours. Dry this compound over molecular sieves.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG (1 equivalent).

    • Heat the flask to 60°C and add MDI (2 equivalents) dropwise with vigorous stirring under a nitrogen atmosphere.

    • Add a catalytic amount of DBTDL (0.01 wt%).

    • Allow the reaction to proceed at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to 60°C and dissolve it in anhydrous DMF.

    • In a separate flask, prepare a solution of this compound (1 equivalent based on the initial PTMEG) in anhydrous DMF.

    • Slowly add the this compound solution to the stirred prepolymer solution.

    • Continue stirring at 60°C for an additional 2-4 hours until the viscosity of the solution increases significantly.

  • Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with constant stirring.

    • Wash the precipitated polymer several times with methanol to remove unreacted monomers and solvent.

    • Dry the final polymer in a vacuum oven at 50°C to a constant weight.

Data Presentation:

ParameterValue
PTMEG Molecular Weight2000 g/mol
Molar Ratio (MDI:PTMEG:HPM)2:1:1
Reaction Temperature (Prepolymer)80°C
Reaction Time (Prepolymer)2-3 hours
Reaction Temperature (Chain Ext.)60°C
Reaction Time (Chain Ext.)2-4 hours
Polymer Yield85-95%
Protocol 2: Synthesis of a Morpholine-Containing Polyester

This protocol outlines the synthesis of a polyester via a two-step melt polycondensation method, incorporating this compound as a co-monomer.

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Butanediol (BDO)

  • This compound (HPM)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Experimental Procedure:

  • Transesterification:

    • Charge DMT (1 equivalent), BDO (1.8 equivalents), this compound (0.2 equivalents), and zinc acetate (0.05 wt% based on DMT) into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.

    • Heat the mixture to 150-190°C under a nitrogen atmosphere. Methanol will be distilled off as the reaction proceeds.

    • Continue the reaction until approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add antimony trioxide (0.04 wt% based on DMT) to the reaction mixture.

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours to increase the molecular weight of the polymer. The reaction is monitored by the increase in melt viscosity.

  • Isolation:

    • Once the desired viscosity is reached, cool the reactor under nitrogen.

    • Extrude the molten polymer and pelletize it for further characterization.

Data Presentation:

ParameterValue
Molar Ratio (DMT:BDO:HPM)1:1.8:0.2
Catalyst (Transesterification)Zinc acetate
Temperature (Transesterification)150-190°C
Catalyst (Polycondensation)Antimony trioxide
Temperature (Polycondensation)250-280°C
Pressure (Polycondensation)< 1 Torr
Reaction Time (Polycondensation)2-4 hours

Characterization of the Resulting Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Recommended Analytical Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane or ester linkages and the incorporation of the morpholine group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of how the properties of the resulting polyurethane are influenced by its components.

G cluster_components Polyurethane Components cluster_segments Polymer Segments cluster_properties Resulting Polymer Properties Diisocyanate Diisocyanate HardSegment Hard Segment Diisocyanate->HardSegment Polyol Polyol SoftSegment Soft Segment Polyol->SoftSegment HPM This compound (Chain Extender) HPM->HardSegment Functional Functional Properties (pH-responsiveness) HPM->Functional Mechanical Mechanical Properties (Hardness, Elasticity) HardSegment->Mechanical Thermal Thermal Properties (Tg, Tm) HardSegment->Thermal SoftSegment->Mechanical SoftSegment->Thermal

Caption: Influence of components on polyurethane properties.

References

Application Notes and Protocols: Synthesis of Macrocyclic Chk1 Inhibitors Using 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of macrocyclic urea compounds incorporating 4-(3-hydroxypropyl)morpholine, which have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1). The inhibition of Chk1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents.

Introduction

Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2][3] Upon DNA damage, Chk1 is activated and phosphorylates various downstream substrates to induce cell cycle arrest, allowing time for DNA repair.[2][3] Many cancer cells have defects in their cell cycle checkpoints, making them more reliant on the Chk1 pathway for survival, especially when treated with DNA-damaging chemotherapeutics. Therefore, inhibiting Chk1 can lead to the selective death of cancer cells.

Macrocyclic compounds have gained significant interest in drug discovery due to their unique structural and conformational properties. The incorporation of this compound into a macrocyclic urea scaffold has been shown to yield potent and selective Chk1 inhibitors.[4] This document outlines the synthetic route and provides detailed experimental procedures for the preparation of these macrocyclic compounds.

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway, which is the target of the synthesized macrocyclic inhibitors.

Chk1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 Checkpoint Kinase cluster_3 Downstream Effectors cluster_4 Cell Cycle Progression cluster_5 Inhibition DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR DNA_Damage->ATR ATM ATM DNA_Damage->ATM Chk1 Chk1 ATR->Chk1 activates ATM->Chk1 partially activates Cdc25A Cdc25A Chk1->Cdc25A inhibits Cdc25C Cdc25C Chk1->Cdc25C inhibits Wee1 Wee1 Chk1->Wee1 activates CDK2 CDK2 Cdc25A->CDK2 activates CDK1 CDK1 Cdc25C->CDK1 activates Wee1->CDK1 inhibits CellCycleArrest Cell Cycle Arrest (S and G2/M phases) CDK2->CellCycleArrest progression CDK1->CellCycleArrest progression MacrocyclicInhibitor Macrocyclic Urea Inhibitor MacrocyclicInhibitor->Chk1

Caption: Chk1 Signaling Pathway and Inhibition.

Experimental Protocols

The synthesis of the macrocyclic urea Chk1 inhibitors involves a multi-step process, including the preparation of a key diamine intermediate followed by a macrocyclization step.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow StartingMaterials Starting Materials: - 4-Fluoronitrobenzene - this compound Step1 Step 1: Nucleophilic Aromatic Substitution StartingMaterials->Step1 Intermediate1 Intermediate 1: 4-(3-(4-Nitrophenoxy)propyl)morpholine Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Intermediate 2: 4-(3-(4-Aminophenoxy)propyl)morpholine Step2->Intermediate2 Step3 Step 3: Reaction with a Diisocyanate Precursor Intermediate2->Step3 Intermediate3 Linear Urea Precursor Step3->Intermediate3 Step4 Step 4: Macrocyclization Intermediate3->Step4 FinalProduct Final Product: Macrocyclic Urea Chk1 Inhibitor Step4->FinalProduct

Caption: General Synthetic Workflow.

Detailed Methodologies

Step 1: Synthesis of 4-(3-(4-Nitrophenoxy)propyl)morpholine (Intermediate 1)

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of 4-(3-(4-Aminophenoxy)propyl)morpholine (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give Intermediate 2, which can be used in the next step without further purification.

Step 3 & 4: Synthesis of Macrocyclic Urea

The final macrocyclization to form the urea linkage can be achieved through various methods, often involving the reaction of the diamine intermediate with a suitable diisocyanate precursor under high dilution conditions to favor intramolecular cyclization. A representative protocol is provided below.

  • Prepare a solution of a suitable diisocyanate or phosgene equivalent (e.g., triphosgene) in a high-boiling-point solvent such as toluene or dioxane under a nitrogen atmosphere.

  • In a separate flask, prepare a dilute solution of Intermediate 2 (1.0 eq) and another appropriate diamine linker in the same solvent.

  • Using a syringe pump, add the diamine solution to the diisocyanate solution over a period of 8-12 hours at reflux temperature to maintain high dilution conditions.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

  • Monitor the formation of the macrocycle by LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude macrocycle by preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for a macrocyclic urea compound incorporating the this compound moiety.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Chk1 IC50 (nM)
MCU-HPM-1 C25H33N5O4483.573515

Note: The data presented are representative and may vary depending on the specific linker used in the macrocyclization step.

Conclusion

The protocols outlined provide a robust methodology for the synthesis of novel macrocyclic urea-based Chk1 inhibitors utilizing this compound. These compounds demonstrate potent inhibitory activity against Chk1 and represent a promising class of molecules for further investigation in cancer drug discovery. The detailed experimental procedures and workflow diagrams serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for the Quantification of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(3-Hydroxypropyl)morpholine in a mixture, catering to the needs of researchers, scientists, and professionals in drug development. The following protocols are based on established analytical techniques for similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a morpholine derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound in various matrices is crucial for quality control, impurity profiling, and pharmacokinetic studies. This document outlines two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and thermally stable compounds. Derivatization is often necessary for polar compounds like this compound to improve its volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method suitable for the analysis of polar compounds in complex matrices without the need for derivatization.

The logical workflow for selecting an appropriate analytical method is illustrated below.

start Start: Quantify This compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity Required Sensitivity? matrix_complexity->sensitivity Simple Matrix lc_ms_ms LC-MS/MS Method (Direct Analysis) matrix_complexity->lc_ms_ms Complex Matrix (e.g., biological fluids) gc_ms GC-MS Method (with Derivatization) sensitivity->gc_ms Moderate Sensitivity sensitivity->lc_ms_ms High Sensitivity end End: Method Selection gc_ms->end lc_ms_ms->end

Caption: Method Selection Workflow for this compound Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of this compound in relatively clean sample matrices. A derivatization step is included to enhance the volatility of the analyte.

Experimental Protocol

3.1.1. Sample Preparation and Derivatization (Silylation)

Silylation is a common derivatization technique that replaces active hydrogens in functional groups like hydroxyls (-OH) with a silyl group, making the compound more volatile.[1][2][3]

  • Sample Aliquot: Accurately weigh or measure a known amount of the sample mixture into a clean, dry vial.

  • Internal Standard (IS) Spiking: Add a known concentration of an internal standard. A suitable internal standard would be a structurally similar compound that is not present in the sample, for example, a deuterated analog of the analyte or a compound with a similar functional group and retention time.

  • Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

The general workflow for sample preparation and GC-MS analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample Aliquot is_spike Spike with Internal Standard sample->is_spike evaporate Evaporate to Dryness is_spike->evaporate derivatize Derivatize with Silylating Agent evaporate->derivatize injection Inject into GC-MS derivatize->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM/Scan) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: GC-MS Analysis Workflow.

3.1.2. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

3.1.3. Mass Spectrometry Detection

The fragmentation of the silylated this compound derivative is expected to follow predictable pathways. The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[4][5][6] For the TMS-derivatized analyte, key ions to monitor in SIM mode would include a fragment from the cleavage of the C-C bond adjacent to the oxygen of the silylated hydroxyl group and the molecular ion.

Predicted Key Fragment Ions (for TMS-derivative):

  • Molecular Ion (M+) : The mass of the derivatized molecule.

  • Alpha-cleavage fragment : Resulting from the cleavage between the carbon bearing the O-TMS group and the adjacent carbon in the propyl chain.

  • Fragment corresponding to the morpholine ring .

Quantitative Data Summary (Illustrative)

The following table presents an example of the quantitative performance that would be expected from a validated GC-MS method.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly selective and sensitive, making it ideal for the quantification of this compound in complex matrices such as biological fluids or drug products with multiple components.

Experimental Protocol

4.1.1. Sample Preparation

  • Sample Dilution: Dilute the sample with an appropriate solvent (e.g., methanol/water mixture) to a concentration within the calibration range.

  • Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard. A stable isotope-labeled (SIL) analog of this compound (e.g., deuterated) is the ideal choice for LC-MS/MS analysis to compensate for matrix effects and instrument variability.[7][8][9]

  • Centrifugation/Filtration: Centrifuge the sample to pellet any particulates and/or filter through a 0.22 µm syringe filter before injection.

The workflow for LC-MS/MS analysis is outlined in the diagram below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Dilution is_spike Spike with Internal Standard sample->is_spike filter Centrifuge/Filter is_spike->filter injection Inject into LC-MS/MS filter->injection separation Chromatographic Separation (HILIC) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: LC-MS/MS Analysis Workflow.

4.1.2. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or similar HILIC column for polar compounds
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% B, hold for 0.5 min, ramp to 50% B over 5 min, hold for 2 min, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

4.1.3. Mass Spectrometry Detection (MRM)

For quantitative analysis, MRM is used. This involves selecting a precursor ion (the protonated molecule [M+H]⁺ of this compound) and monitoring specific product ions after collision-induced dissociation (CID).

Predicted MRM Transitions:

  • Precursor Ion [M+H]⁺: m/z 146.2

  • Product Ions: The fragmentation of the precursor ion will likely involve the loss of the hydroxypropyl side chain or cleavage within the morpholine ring. Specific product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Quantitative Data Summary (Illustrative)

The following table provides an example of the expected quantitative performance for a validated LC-MS/MS method.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Data Presentation and Comparison

The following table summarizes the key quantitative parameters of the two proposed methods for easy comparison.

Analytical MethodLinearity (r²)LOQPrecision (%RSD)Accuracy (Recovery %)Throughput
GC-MS (with Derivatization) > 0.9950.5 µg/mL< 10%90 - 110%Moderate
LC-MS/MS > 0.9980.05 ng/mL< 5%95 - 105%High

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. The LC-MS/MS method offers superior sensitivity and is better suited for complex matrices, while the GC-MS method, with an appropriate derivatization step, provides a reliable alternative for simpler samples. The protocols provided herein serve as a starting point for method development, and it is essential that the chosen method is fully validated according to the relevant regulatory guidelines.

References

Application Notes and Protocols for HPLC Analysis of 4-(3-Hydroxypropyl)morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Hydroxypropyl)morpholine is a heterocyclic amine used in the synthesis of various active pharmaceutical ingredients (APIs), including potent Chk1 inhibitors. As a morpholine derivative, it is essential to have robust analytical methods for its quantification in various matrices to ensure quality control during drug development and manufacturing. This document provides a detailed application note and protocol for the analysis of this compound and its potential derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization.

Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, a derivatization step is employed to introduce a chromophoric tag to the molecule, enhancing its detectability and allowing for sensitive quantification. This method is based on established procedures for the analysis of morpholine and other secondary amines.[1][2]

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound is depicted below.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization with 1-Naphthyl isothiocyanate (NIT) Extraction->Derivatization Prepare for Detection HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC UV_Detection UV Detection (280 nm) HPLC->UV_Detection Elution Integration Peak Integration UV_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC method for the analysis of the 1-Naphthyl isothiocyanate (NIT) derivative of this compound. These values are based on typical performance characteristics of similar derivatization-based HPLC methods for morpholine and its analogues.[1]

Table 1: Chromatographic Parameters and System Suitability

ParameterSpecification
Retention Time (tR)8.5 ± 0.5 min
Tailing Factor (T)≤ 1.5
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)
- Intraday≤ 1.5%
- Interday≤ 2.5%

Experimental Protocols

1. Preparation of Reagents and Standards

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Derivatizing Reagent (NIT Solution): Dissolve 100 mg of 1-Naphthyl isothiocyanate in 100 mL of acetonitrile. Store protected from light.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations of 0.1, 0.5, 1, 2, 5, and 10 µg/mL.

2. Sample Preparation and Derivatization Protocol

  • Sample Extraction:

    • For liquid samples, a direct dilution with the diluent may be sufficient.

    • For solid samples, perform a suitable extraction (e.g., sonication in diluent) followed by filtration through a 0.45 µm syringe filter.

  • Derivatization:

    • Pipette 1.0 mL of the standard or sample solution into a clean vial.

    • Add 1.0 mL of the NIT solution.

    • Add 0.5 mL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9) to facilitate the reaction.

    • Cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a water bath or heating block.

    • Cool the vial to room temperature.

    • The sample is now ready for HPLC analysis.

3. HPLC Method Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    10 40 60
    12 40 60
    15 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical method components and the desired outcomes.

Method Logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Analyte This compound Derivatization Derivatization (with NIT) Analyte->Derivatization Matrix Sample Matrix (e.g., API, formulation) Matrix->Derivatization Separation HPLC Separation (Reversed-Phase) Derivatization->Separation Detection UV Detection Separation->Detection Qualitative Identification (Retention Time) Detection->Qualitative Quantitative Quantification (Peak Area) Detection->Quantitative

Caption: Logical flow from sample to analytical result.

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantitative analysis of this compound and its derivatives. The method is suitable for implementation in quality control laboratories for the analysis of bulk drug substances and pharmaceutical formulations. The provided protocols should be validated in the user's laboratory to ensure their suitability for the intended application.

References

4-(3-Hydroxypropyl)morpholine as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Hydroxypropyl)morpholine is a valuable bifunctional molecule employed as a versatile reagent and building block in organic synthesis. Its unique structure, incorporating both a nucleophilic tertiary amine and a primary hydroxyl group, allows for its participation in a wide array of chemical transformations. This makes it a key intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals. Its properties also lend it to applications as a surfactant and emulsifier. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Macrocyclic Urea-Based Chk1 Inhibitors

Background

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a vital role in the DNA damage response pathway. Inhibition of Chk1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to the effects of DNA-damaging agents. Macrocyclic ureas have emerged as a potent class of Chk1 inhibitors. This compound serves as a key building block in the synthesis of these complex macrocycles, providing a hydrophilic side chain that can enhance the solubility and pharmacokinetic properties of the final compounds.

Logical Relationship of Synthetic Strategy

The synthesis of macrocyclic urea-based Chk1 inhibitors often involves a multi-step sequence. A key transformation is the introduction of the this compound moiety onto a core scaffold prior to macrocyclization. The hydroxyl group of this compound can be exploited for etherification or other coupling reactions to tether it to the main structure.

G cluster_synthesis Synthesis of Macrocyclic Urea Chk1 Inhibitors A Aromatic Core (e.g., substituted pyrazine) B Introduction of Side Chains A->B C Coupling with This compound B->C Alkylation or Mitsunobu Reaction D Urea Formation C->D E Macrocyclization D->E Ring-Closing Metathesis or other cyclization methods F Final Macrocyclic Chk1 Inhibitor E->F

Caption: Synthetic workflow for macrocyclic Chk1 inhibitors.

Experimental Protocol: Synthesis of a Macrocyclic Urea Precursor

This protocol is adapted from the general procedures described in the synthesis of related macrocyclic urea Chk1 inhibitors.

Reaction: O-Alkylation of a phenolic precursor with this compound.

Materials:

  • Phenolic precursor (e.g., a substituted hydroxyphenyl urea derivative)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a solution of the phenolic precursor (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) and triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired O-alkylated product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Phenolic PrecursorVaries1.0-
This compound145.201.2-
Triphenylphosphine262.291.5-
Diisopropyl azodicarboxylate202.211.5-
O-Alkylated ProductVaries-60-85

Table 1: Summary of reactants and typical yields for the Mitsunobu reaction.

Application Note 2: N-Alkylation of Morpholine Derivatives

Background

N-alkylation of amines is a fundamental transformation in organic synthesis. This compound can be synthesized through the N-alkylation of morpholine with a suitable three-carbon electrophile. This reaction highlights the nucleophilicity of the secondary amine within the morpholine ring. Understanding this synthetic route is crucial for researchers who may need to prepare this reagent in-house or synthesize its derivatives.

Experimental Workflow

The N-alkylation of morpholine can be achieved through various methods, including reaction with alkyl halides or ring-opening of epoxides. The following workflow illustrates the general process for the synthesis of this compound from morpholine.

G cluster_synthesis N-Alkylation of Morpholine A Morpholine C Reaction in suitable solvent (e.g., Ethanol, Acetonitrile) A->C B 3-Halopropanol or Propylene Oxide B->C E Reaction at elevated temperature C->E D Optional: Base (e.g., K2CO3) D->C F Work-up and Purification (Distillation or Chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-alkylation of morpholine with 3-chloropropan-1-ol.

Materials:

  • Morpholine

  • 3-Chloropropan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 eq), 3-chloropropan-1-ol (1.1 eq), and potassium carbonate (1.5 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioBoiling Point (°C)Typical Yield (%)
Morpholine87.121.0129-
3-Chloropropan-1-ol94.541.1162-
Potassium Carbonate138.211.5--
This compound145.20-240-24175-90

Table 2: Summary of reactants and product information for the synthesis of this compound.

This compound is a highly adaptable and valuable reagent in the field of organic synthesis. Its dual functionality allows for its incorporation into a diverse range of molecular architectures, from complex macrocyclic drug candidates to simpler N-alkylated derivatives. The protocols and data presented herein provide a practical guide for researchers and professionals to effectively utilize this compound in their synthetic endeavors, facilitating the development of novel and impactful chemical entities.

Application Notes and Protocols for Palladium-Catalyzed Reactions with Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving morpholine and its derivatives. The morpholine moiety is a crucial pharmacophore in numerous approved drugs and clinical candidates, making its incorporation into molecular scaffolds a significant focus in medicinal chemistry and drug development. Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, offer a versatile and efficient method for the formation of C-N bonds, enabling the synthesis of N-aryl morpholines.

Introduction to Palladium-Catalyzed N-Arylation of Morpholine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods.[1] For the synthesis of N-aryl morpholines, this reaction is particularly valuable, providing a direct route to these important structural motifs.[3]

The general transformation can be represented as follows:

Ar-X + Morpholine → Ar-Morpholine

Where:

  • Ar-X is an aryl halide (X = I, Br, Cl) or triflate.

  • A Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used.

  • A Ligand (typically a bulky, electron-rich phosphine) is essential for catalytic activity.[4][5]

  • A Base (e.g., NaOtBu, K₃PO₄) is required to facilitate the reaction.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from representative palladium-catalyzed amination reactions with morpholine, highlighting the impact of different reaction components on the yield of the desired N-aryl morpholine product.

Table 1: Effect of Palladium Precursor and Ligand on the N-Arylation of 4-Bromoanisole with Morpholine

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (1)P(tBu)₃ (3)NaOtBuDioxane802>95[6]
2Pd₂(dba)₃ (0.5)P(tBu)₃ (2)NaOtBuDioxane802>95[6]
3Pd(OAc)₂ (1)XPhos (3)NaOtBuDioxane802>95[6]
4Pd₂(dba)₃ (0.5)XPhos (2)NaOtBuDioxane802>95[6]

Table 2: Substrate Scope for the Buchwald-Hartwig Amination of Aryl Halides with Morpholine

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChloroanisolePd(η³-1-PhC₃H₄)(η⁵-C₅H₅) (1)P(tBu)₃ (2)NaOtBuDioxane80~90[6]
24-BromoanisolePd(η³-1-PhC₃H₄)(η⁵-C₅H₅) (1)P(tBu)₃ (2)NaOtBuDioxane80>95[6]
3ChlorobenzenePd-NHC Complex (1)-K₂CO₃Toluene11098[7]
44-Bromotoluene(SIPr)Pd(methallyl)Cl (1-3)-LHMDSToluene10092[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the palladium-catalyzed N-arylation of morpholine.

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of Aryl Bromides with Morpholine

This protocol is adapted from a general method for Buchwald-Hartwig amination reactions.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tri-tert-butylphosphine (P(tBu)₃) (0.03 mmol, 3 mol%)

  • Anhydrous dioxane (3 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and tri-tert-butylphosphine (0.03 mmol) under an inert atmosphere.

  • Add anhydrous dioxane (3 mL) to the vessel, followed by morpholine (1.2 mmol).

  • Seal the reaction vessel and stir the mixture at 80 °C for 2 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.

Protocol 2: Palladium-Catalyzed Oxidative Coupling for the Synthesis of Morpholine Derivatives

This protocol describes a method for synthesizing morpholine derivatives from 1,3-dienes and N-arylaminoalcohols.[9][10][11]

Materials:

  • 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) (5 mmol)

  • N-arylaminoalcohol (e.g., 2-anilinoethanol) (1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 mmol, 10 mol%)

  • 1,4-Benzoquinone (1,4-BQ) (0.2 mmol, 20 mol%)

  • Toluene (2 mL)

  • Reaction vessel suitable for heating under an air atmosphere

Procedure:

  • To the reaction vessel, add the N-arylaminoalcohol (1 mmol), palladium(II) acetate (0.05 mmol), copper(II) trifluoromethanesulfonate (0.1 mmol), and 1,4-benzoquinone (0.2 mmol).

  • Add toluene (2 mL) and the 1,3-diene (5 mmol) to the vessel.

  • Seal the vessel and stir the reaction mixture at 70 °C under an air atmosphere for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.[9]

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired morpholine derivative.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition ArX Ar-X ArX->OA_complex Amine_complex [Ar-Pd(II)(Morpholine)L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amine Morpholine Amine->Amine_complex Base Base Base->Amine_complex Amido_complex [Ar-Pd(II)(Morpholinyl)L₂] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-Morpholine Amido_complex->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Base, Pd Catalyst, Ligand solvent 2. Add Anhydrous Solvent reagents->solvent amine 3. Add Morpholine solvent->amine heating 4. Heat under Inert Atmosphere amine->heating monitoring 5. Monitor Progress (TLC, GC-MS) heating->monitoring filtration 6. Cool and Filter monitoring->filtration extraction 7. Extraction & Washing filtration->extraction purification 8. Column Chromatography extraction->purification product Final Product: N-Aryl Morpholine purification->product

References

Application Notes and Protocols: Formulation of Drug Delivery Systems with 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(3-Hydroxypropyl)morpholine as a building block in the synthesis of polymeric drug delivery systems. Detailed protocols, data presentation, and visualizations are included to guide researchers in this area of formulation development.

Introduction

This compound, also known as 3-Morpholinopropanol, is a versatile bifunctional molecule incorporating a hydroxyl group and a tertiary amine within a morpholine ring. Its chemical structure makes it a valuable monomer for the synthesis of polymers with potential applications in drug delivery. The presence of the morpholine moiety can impart desirable properties to a polymer, such as hydrophilicity, biocompatibility, and pH-responsiveness, which are crucial for the development of advanced drug delivery systems.

This document outlines the synthesis of morpholine-containing polymers, specifically focusing on polyurethanes, and their subsequent formulation into drug delivery vehicles. While direct formulation of this compound into a final drug product is uncommon, its role as a monomer is critical in designing polymers with tailored properties for controlled drug release.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its application in polymer synthesis.

PropertyValueReference
Synonyms 3-(4-Morpholinyl)-1-propanol, 3-Morpholinopropanol[1]
CAS Number 4441-30-9[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[2]
Boiling Point 240-241 °C[1]
Density 1.049 g/mL at 25 °C[1]
Purity ≥95%[1]

Application in Polyurethane-Based Drug Delivery Systems

Polyurethanes are a class of polymers that have been extensively explored for biomedical applications, including drug delivery, due to their excellent biocompatibility and tunable mechanical properties. This compound can be incorporated into the polyurethane backbone as a chain extender or as part of a polyol component. The tertiary amine of the morpholine group can provide pH-sensitivity to the polymer, allowing for triggered drug release in specific physiological environments, such as the acidic tumor microenvironment or within endosomes.

Proposed Synthesis of a pH-Responsive Polyurethane

The following is a representative protocol for the synthesis of a polyurethane incorporating this compound.

Experimental Protocol: Synthesis of a Polyurethane with this compound

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Model drug (e.g., Doxorubicin)

Procedure:

  • Pre-polymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve PCL-diol in anhydrous DMF.

    • Add HDI to the solution at a molar ratio of 2:1 (HDI:PCL-diol).

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).

    • Heat the reaction mixture to 80°C and stir for 4 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Cool the prepolymer solution to room temperature and add the this compound solution dropwise while stirring vigorously. The molar ratio of NCO groups in the prepolymer to the OH groups in the chain extender should be approximately 1:1.

    • Continue stirring at room temperature for 12 hours to complete the polymerization.

  • Polymer Purification:

    • Precipitate the synthesized polyurethane by pouring the reaction mixture into an excess of cold diethyl ether.

    • Collect the polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum at 40°C for 24 hours.

  • Drug Loading (Nanoparticle Formulation via Nanoprecipitation):

    • Dissolve the synthesized polyurethane and the model drug (e.g., Doxorubicin) in a water-miscible organic solvent (e.g., DMF or acetone).

    • Add this organic solution dropwise into a vigorously stirring aqueous solution (e.g., deionized water or a buffer solution).

    • The nanoparticles will form spontaneously due to the solvent displacement.

    • Stir the resulting nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent.

    • Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the unloaded drug.

dot

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization prepolymer Prepolymer Synthesis (PCL-diol + HDI) chain_extension Chain Extension (with this compound) prepolymer->chain_extension purification Polymer Purification (Precipitation) chain_extension->purification drug_loading Drug Loading (Nanoprecipitation) purification->drug_loading np_purification Nanoparticle Purification drug_loading->np_purification characterization Physicochemical Characterization np_purification->characterization in_vitro_release In Vitro Drug Release Studies characterization->in_vitro_release

Workflow for Polyurethane Synthesis and Formulation.
Characterization of the Drug Delivery System

The synthesized polymer and the drug-loaded nanoparticles should be thoroughly characterized to ensure their suitability for drug delivery applications.

Table 2: Characterization Techniques and Expected Outcomes

Characterization TechniqueParameter MeasuredExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical structure of the polymerConfirmation of urethane bond formation and incorporation of the morpholine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer composition and structureDetermination of the molar ratio of the different monomers in the polymer chain.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity index (PDI)To ensure the synthesis of a polymer with a controlled molecular weight and narrow size distribution.
Dynamic Light Scattering (DLS) Particle size and size distribution of nanoparticlesFormation of nanoparticles in the desired size range (e.g., 100-200 nm) with a low PDI.
Transmission Electron Microscopy (TEM) Morphology of nanoparticlesVisualization of spherical nanoparticles.
Zeta Potential Analysis Surface charge of nanoparticlesDetermination of the surface charge, which influences stability and cellular uptake.
UV-Vis Spectroscopy or HPLC Drug loading content and encapsulation efficiencyQuantification of the amount of drug successfully encapsulated within the nanoparticles.

In Vitro Drug Release Studies

The release of the encapsulated drug from the polyurethane nanoparticles can be evaluated under different pH conditions to simulate the physiological environment.

Experimental Protocol: In Vitro Drug Release

  • Disperse a known amount of drug-loaded nanoparticles in release media of different pH values (e.g., pH 7.4 to simulate blood and normal tissues, and pH 5.0 to simulate the endosomal environment).

  • Incubate the nanoparticle suspension at 37°C with constant shaking.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Separate the nanoparticles from the medium by centrifugation.

  • Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Table 3: Representative Drug Release Data from a pH-Responsive Polyurethane Nanoparticle System

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
15.2 ± 0.815.8 ± 1.2
29.8 ± 1.128.4 ± 2.1
415.6 ± 1.545.1 ± 3.5
822.3 ± 2.065.7 ± 4.2
1228.9 ± 2.578.9 ± 5.1
2435.1 ± 3.189.5 ± 5.8

Note: The data presented are representative and intended for illustrative purposes. Actual results will vary depending on the specific polymer composition, drug, and experimental conditions.

Proposed Mechanism of Action: pH-Triggered Intracellular Drug Release

The incorporation of this compound into the polyurethane backbone is expected to confer pH-sensitivity. At physiological pH (7.4), the morpholine nitrogen is largely deprotonated and the polymer is relatively hydrophobic, leading to stable nanoparticles with slow drug release. Upon endocytosis into cancer cells, the nanoparticles are exposed to the acidic environment of the endosomes (pH ~5.0). The morpholine nitrogen becomes protonated, leading to increased hydrophilicity and swelling of the polymer matrix. This conformational change facilitates the rapid release of the encapsulated drug into the cytoplasm, leading to a targeted therapeutic effect.

dot

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_endosome Endosome (pH ~5.0) np Drug-Loaded Nanoparticle np_endosome Nanoparticle np->np_endosome Endocytosis drug_release Drug Release np_endosome->drug_release Protonation of Morpholine cytoplasm Cytoplasm drug_release->cytoplasm nucleus Nucleus cytoplasm->nucleus Therapeutic Action

Proposed Mechanism of pH-Triggered Drug Release.

Conclusion

This compound serves as a promising monomer for the synthesis of advanced drug delivery systems. Its incorporation into polymer backbones, such as polyurethanes, can introduce desirable properties like pH-sensitivity, leading to the development of "smart" drug carriers capable of triggered drug release in response to specific physiological cues. The protocols and data presented in these application notes provide a foundational framework for researchers to explore the potential of this compound in the design and formulation of novel drug delivery platforms. Further research and optimization are necessary to fully elucidate the in vivo efficacy and safety of such systems.

References

Application Notes and Protocols for 4-(3-Hydroxypropyl)morpholine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Hydroxypropyl)morpholine is a valuable bifunctional molecule employed as a key building block in the synthesis of complex heterocyclic compounds for drug discovery and development. Its morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve the physicochemical properties, such as aqueous solubility and metabolic stability, of drug candidates. The terminal hydroxyl group provides a reactive handle for further chemical modifications, allowing for its integration into larger molecular scaffolds.

A significant application of this compound is in the synthesis of macrocyclic urea derivatives that have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1). Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. This document provides an overview of the application of this compound in the synthesis of Chk1 inhibitors and detailed protocols for assessing the activity of such compounds in biochemical assays.

Application: Synthesis of Macrocyclic Urea Chk1 Inhibitors

This compound serves as a crucial precursor in the multi-step synthesis of macrocyclic urea-based Chk1 inhibitors. The general synthetic strategy involves the incorporation of the this compound moiety to form a key part of the macrocyclic ring. This is typically achieved through the reaction of the hydroxyl group of this compound with a suitable electrophile in a larger molecular framework, followed by subsequent cyclization to yield the final macrocyclic product.

The morpholine group in the resulting inhibitors often contributes to favorable pharmacokinetic properties, while the overall macrocyclic structure provides conformational rigidity, leading to high-potency and selective binding to the ATP-binding pocket of the Chk1 kinase.

Quantitative Data Summary

The following table summarizes the in vitro biochemical and cellular activities of representative macrocyclic urea-based Chk1 inhibitors synthesized using a derivative of this compound. It is important to note that this compound itself is not the active inhibitor but a synthetic intermediate. The data presented here is for the final macrocyclic compounds.

Compound IDChk1 Enzymatic IC50 (nM)Doxorubicin-Induced Cell Cycle Arrest Abrogation IC50 (µM)Doxorubicin Cytotoxicity Enhancement IC50 (µM)Reference
14 < 203.310.54[1]
46d < 203.081.27[1]
48j < 203.130.96[1]

Signaling Pathway

Chk1_Signaling_Pathway cluster_upstream DNA Damage Recognition cluster_activation Chk1 Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., Replication Stress, UV) RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex Chk1_inactive Chk1 (Inactive) ATR_ATRIP->Chk1_inactive phosphorylates RPA->ATR_ATRIP recruits Chk1_active Chk1 (Active) (pS317, pS345) Chk1_inactive->Chk1_active activation Cdc25 Cdc25 Phosphatases (Cdc25A, B, C) Chk1_active->Cdc25 phosphorylates & inactivates DNA_Repair DNA Repair Chk1_active->DNA_Repair promotes CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDKs->Cell_Cycle_Arrest progression

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Macrocyclic Chk1 Inhibitor cluster_assay Biochemical Assay Start_Material This compound & Other Precursors Intermediate_Formation Multi-step Synthesis Start_Material->Intermediate_Formation Macrocyclization Macrocyclization Reaction Intermediate_Formation->Macrocyclization Final_Compound Purified Macrocyclic Chk1 Inhibitor Macrocyclization->Final_Compound Assay_Prep Prepare Assay Plate: - Chk1 Enzyme - Substrate & ATP - Diluted Inhibitor Final_Compound->Assay_Prep screen Incubation Incubate at 30°C Assay_Prep->Incubation Detection Luminescence Detection (e.g., ADP-Glo™) Incubation->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis

Experimental Protocols

Protocol 1: Synthesis of Macrocyclic Urea Chk1 Inhibitors (General Scheme)

This protocol provides a generalized scheme for the synthesis of macrocyclic urea Chk1 inhibitors, where this compound is a key building block. The specific reagents and reaction conditions will vary depending on the desired final compound.

Materials:

  • This compound

  • Appropriate protected diamine and di-acid or di-ester precursors

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Deprotection reagents (e.g., TFA, Pd/C, H2)

  • Solvents (e.g., DMF, DCM, THF)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Amide Coupling: The synthesis typically begins with the coupling of a protected amino acid with a precursor containing the other part of the macrocycle.

  • Chain Elongation: The linear precursor is elongated through a series of coupling and deprotection steps. This compound is incorporated during this phase by reacting its hydroxyl group with an activated carboxylic acid or through an etherification reaction.

  • Deprotection: The terminal protecting groups on the linear precursor are removed to expose the reactive amine and carboxylic acid functionalities.

  • Macrocyclization: The deprotected linear precursor is subjected to high-dilution conditions in the presence of a suitable coupling reagent to facilitate intramolecular cyclization, forming the macrocyclic urea backbone.

  • Purification: The crude macrocyclic compound is purified using column chromatography to yield the final, highly pure Chk1 inhibitor.

Protocol 2: In Vitro Chk1 Kinase Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against Chk1 kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[1][2][3]

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 peptide substrate (e.g., CHKtide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white, opaque-bottom assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • 2 µL of Chk1 enzyme diluted in kinase assay buffer.

    • 2 µL of a mixture of the Chk1 substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for Chk1.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Normalize the data to the positive control (enzyme activity without inhibitor) and negative control (no enzyme).

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

References

Enhancing Drug Delivery: The Potential of 4-(3-Hydroxypropyl)morpholine in Improving Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pursuit of novel therapeutic agents is often hampered by the poor aqueous solubility of many drug candidates, a critical factor that can severely limit their bioavailability and clinical efficacy. To address this challenge, the pharmaceutical industry is in constant search of innovative excipients and formulation strategies. One such molecule of interest is 4-(3-Hydroxypropyl)morpholine, a versatile compound with properties that suggest its potential as a valuable tool in drug development. While extensive, publicly available data on its specific use as a primary solubilizing agent is limited, its chemical structure, featuring both a hydrophilic morpholine ring and a hydroxyl group, alongside a lipophilic propyl chain, points towards its utility as a surfactant, co-solvent, or emulsifier in various drug delivery systems.

This document provides a generalized framework and hypothetical protocols for evaluating this compound as a solubility and bioavailability enhancer for poorly soluble drugs. The methodologies described are based on standard pharmaceutical formulation development and characterization techniques.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to pale yellow liquidGeneral knowledge
Boiling Point 240-241 °C
Density 1.049 g/mL at 25 °C
LogP (predicted) -0.5 to 0.5Cheminformatics tools
pKa (predicted) ~7.5 (for the morpholine nitrogen)Cheminformatics tools

Note: The LogP and pKa values are predicted and should be experimentally verified.

Potential Mechanisms of Action

The amphiphilic nature of this compound suggests several mechanisms by which it could enhance drug solubility and bioavailability:

  • Co-solvency: The molecule's ability to dissolve in both aqueous and organic phases could increase the overall solubility of a drug in a formulation.

  • Micellar Solubilization: As a surfactant, it may form micelles above a certain concentration (the critical micelle concentration or CMC), encapsulating the hydrophobic drug molecules in the micellar core and increasing their apparent solubility in aqueous media.

  • Wetting Agent: By reducing the surface tension between the drug particles and the dissolution medium, it can improve the wetting of the drug, which is a prerequisite for dissolution.

  • Formation of Amorphous Solid Dispersions (ASDs): It could potentially act as a plasticizer or a carrier in the formation of ASDs, where the drug is dispersed in an amorphous state, leading to higher apparent solubility and dissolution rates.

  • Component of Self-Emulsifying Drug Delivery Systems (SEDDS): Its surfactant properties make it a candidate for use in SEDDS, which form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of this compound in enhancing the solubility and bioavailability of a model poorly soluble drug (Drug X).

Solubility Enhancement Studies

Objective: To determine the effect of this compound on the aqueous solubility of Drug X.

Materials:

  • Drug X (crystalline powder)

  • This compound

  • Purified water

  • Phosphate buffered saline (PBS), pH 6.8

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 7.4

  • HPLC system with a suitable column and detector for Drug X

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Prepare a series of aqueous solutions containing increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in water, PBS, SGF, and SIF.

  • Add an excess amount of Drug X to each solution in separate vials.

  • Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered samples with a suitable mobile phase and analyze the concentration of Drug X using a validated HPLC method.

  • The solubility of Drug X in each solution is then determined.

Data Presentation (Hypothetical Example):

Concentration of this compound (% w/v)Solubility of Drug X in Water (µg/mL)Solubility of Drug X in PBS pH 6.8 (µg/mL)
0 (Control)1.52.0
0.115.218.5
0.575.885.3
1.0150.3175.6
2.0280.1310.4
5.0550.7600.2
In Vitro Dissolution Studies

Objective: To evaluate the effect of this compound on the dissolution rate of Drug X from a solid dosage form.

Materials:

  • Tablets or capsules containing Drug X formulated with and without this compound.

  • USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution media (SGF and SIF).

  • HPLC system.

Protocol:

  • Prepare tablets of Drug X (e.g., 50 mg) with a standard formulation and another batch including 5% (w/w) of this compound.

  • Place 900 mL of the dissolution medium (SGF or SIF) in the dissolution vessel and maintain the temperature at 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Place one tablet in each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of Drug X by HPLC.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Data Presentation (Hypothetical Example):

Time (minutes)% Drug X Dissolved (Control Formulation)% Drug X Dissolved (Formulation with 4-(3-HP-Morpholine))
5520
101045
151565
302585
453095
603598
904099
1204299
In Vivo Bioavailability Studies

Objective: To assess the impact of this compound on the oral bioavailability of Drug X in an animal model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats).

  • Formulations of Drug X with and without this compound.

  • Oral gavage needles.

  • Blood collection supplies.

  • LC-MS/MS for bioanalysis of Drug X in plasma.

Protocol:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: a control group receiving the standard formulation of Drug X and a test group receiving the formulation with this compound.

  • Administer the formulations orally via gavage at a specific dose of Drug X.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of Drug X in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Data Presentation (Hypothetical Example):

Pharmacokinetic ParameterControl FormulationFormulation with 4-(3-HP-Morpholine)
Cmax (ng/mL) 150 ± 30450 ± 60
Tmax (hr) 4.0 ± 1.02.0 ± 0.5
AUC₀₋₂₄ (ng·hr/mL) 1200 ± 2503600 ± 400
Relative Bioavailability (%) 100300

Visualizations

The following diagrams illustrate the potential mechanisms and workflows discussed.

G cluster_formulation Drug Formulation cluster_mechanism Potential Solubilization Mechanisms Drug_X Poorly Soluble Drug (Drug X) Co_solvency Co-solvency HP_Morpholine This compound HP_Morpholine->Co_solvency Micellization Micellar Solubilization HP_Morpholine->Micellization Wetting Improved Wetting HP_Morpholine->Wetting Enhanced_Solubility Enhanced Solubility & Dissolution Co_solvency->Enhanced_Solubility Leads to Micellization->Enhanced_Solubility Leads to Wetting->Enhanced_Solubility Leads to Improved_Bioavailability Improved Bioavailability Enhanced_Solubility->Improved_Bioavailability Results in

Caption: Potential mechanisms of solubility enhancement by this compound.

G Start Start: Evaluate New Excipient Solubility_Screening Solubility Screening Start->Solubility_Screening Formulation_Development Formulation Development Solubility_Screening->Formulation_Development In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Development->In_Vitro_Dissolution In_Vivo_PK_Studies In Vivo Pharmacokinetic Studies In_Vitro_Dissolution->In_Vivo_PK_Studies Data_Analysis Data Analysis & Comparison In_Vivo_PK_Studies->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for evaluating a novel solubility enhancing excipient.

Conclusion

While this compound presents intriguing possibilities as a pharmaceutical excipient for enhancing drug solubility and bioavailability, further empirical data is required to substantiate these claims. The protocols and frameworks provided herein offer a systematic approach for researchers and drug development professionals to investigate its potential. Should experimental data confirm its efficacy, this compound could become a valuable addition to the formulator's toolkit for tackling the challenges posed by poorly soluble drug candidates. It is important to note that any new excipient must undergo rigorous safety and toxicity evaluations before being considered for use in pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Hydroxypropyl)morpholine. Our aim is to help you navigate common challenges, optimize your reaction conditions, and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis involves the N-alkylation of morpholine with a 3-carbon electrophile, typically 3-chloro-1-propanol. This reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Q2: I am experiencing a very low yield in my synthesis. What are the primary causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a suboptimal choice of base or solvent.

  • Side Reactions: The formation of byproducts, such as the dialkylation product, can significantly reduce the yield of the desired mono-alkylated product.

  • Suboptimal Work-up and Purification: Product loss during extraction, distillation, or other purification steps can lead to a lower isolated yield.

  • Poor Quality of Reagents: The purity of the starting materials, particularly the morpholine and 3-chloro-1-propanol, is crucial.

Q3: What are the common side products I should be aware of?

The primary side product of concern is the N,N-dialkylated morpholinium salt, where the nitrogen atom of the newly formed this compound attacks another molecule of 3-chloro-1-propanol. Another potential, though less common, side reaction is the O-alkylation of the hydroxyl group of the product or the starting material.

Q4: How can I minimize the formation of the dialkylation byproduct?

To suppress the formation of the dialkylation product, it is advisable to use an excess of morpholine relative to 3-chloro-1-propanol. This ensures that the electrophile is more likely to react with the starting amine rather than the product. A molar ratio of morpholine to 3-chloro-1-propanol of 2:1 or higher is often effective.

Q5: What is the role of the base in this reaction, and which one should I choose?

The base is essential for neutralizing the hydrochloric acid that is generated during the N-alkylation reaction. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) and organic amines (e.g., triethylamine). The choice of base can influence the reaction rate and yield. For instance, stronger, non-nucleophilic bases can promote the reaction more effectively.

Q6: Can a phase-transfer catalyst improve my yield?

Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in biphasic reaction systems (e.g., a solid base in an organic solvent). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the base into the organic phase, thereby accelerating the reaction and potentially improving the yield.

Troubleshooting Guide

Issue: Low or No Product Formation

Potential CauseSuggested Solution(s)
Ineffective Base Use a stronger, non-nucleophilic base. Ensure the base is finely powdered for better reactivity in heterogeneous systems.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has reached completion.
Poor Reagent Quality Use freshly distilled or high-purity morpholine and 3-chloro-1-propanol.

Issue: High Levels of Dialkylation Byproduct

Potential CauseSuggested Solution(s)
Incorrect Stoichiometry Use an excess of morpholine (e.g., 2-3 equivalents) relative to 3-chloro-1-propanol.
High Reaction Temperature Lower the reaction temperature to reduce the rate of the second alkylation step.
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Data on Reaction Parameter Optimization

The following table summarizes the impact of various reaction parameters on the yield of N-alkylated morpholines, providing a general guideline for optimizing your synthesis of this compound.

ParameterVariationEffect on YieldGeneral Recommendation
Molar Ratio (Morpholine:3-Chloro-1-propanol) 1:1Lower yield due to dialkylationUse a 2:1 to 3:1 molar ratio to favor mono-alkylation.
Base Weak Base (e.g., NaHCO₃)Slower reaction, potentially lower yieldUse a moderately strong base like K₂CO₃ or an organic base like triethylamine.
Solvent Aprotic (e.g., Toluene, Acetonitrile)Generally good yieldsToluene or acetonitrile are suitable solvents.
Temperature Room TemperatureSlow reaction rateRefluxing in a suitable solvent (e.g., toluene) is often necessary to drive the reaction.
Catalyst NoneStandard yieldThe addition of a phase-transfer catalyst (e.g., TBAB) can improve the yield, especially with inorganic bases.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally related compound and provides a general procedure for the synthesis of this compound.

Materials:

  • Morpholine

  • 3-Chloro-1-propanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (2 equivalents) and toluene.

  • Slowly add 3-chloro-1-propanol (1 equivalent) to the stirring solution.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visual Guides

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Change Base/Solvent incomplete->optimize_conditions check_byproducts Analyze for Byproducts (GC-MS/NMR) complete->check_byproducts no_byproducts No Significant Byproducts check_byproducts->no_byproducts No byproducts_present Byproducts Present check_byproducts->byproducts_present Yes review_workup Review Work-up & Purification: - Check Extraction Efficiency - Optimize Distillation no_byproducts->review_workup optimize_stoichiometry Optimize Stoichiometry: - Increase Morpholine Ratio byproducts_present->optimize_stoichiometry

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_reactants Reactants cluster_products Products morpholine Morpholine product This compound morpholine->product + 3-Chloro-1-propanol (Base, Heat) chloropropanol 3-Chloro-1-propanol chloropropanol->product side_product Dialkylation Product chloropropanol->side_product product->side_product + 3-Chloro-1-propanol (Side Reaction)

Caption: The main reaction pathway and the formation of the primary side product.

Identifying and removing impurities from 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(3-Hydroxypropyl)morpholine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It offers guidance on identifying and removing common impurities to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most frequently reported impurity in this compound is morpholine, which can be present at levels of up to 5% in some grades.[1] Other potential impurities may include unreacted starting materials from the synthesis process, byproducts of side reactions, and degradation products. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, byproducts from general morpholine synthesis can provide clues. These may include compounds like 2-(2-aminoethoxy)ethanol and N-ethylmorpholine.[2]

Q2: How can I identify the impurities present in my sample of this compound?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. For detecting morpholine, a derivatization step to form N-nitrosomorpholine or another suitable derivative can enhance sensitivity and specificity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main component and any significant impurities present. The distinct NMR pattern of the morpholine ring can be a useful diagnostic tool.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the molecule and to detect impurities with distinct infrared absorptions.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can be employed for the separation and quantification of non-volatile impurities.

Q3: What are the recommended methods for removing impurities from this compound?

A3: The choice of purification method depends on the nature and concentration of the impurities. Common techniques include:

  • Fractional Distillation: This is a highly effective method for separating volatile impurities with different boiling points. Given the relatively high boiling point of this compound (around 240-241 °C), vacuum distillation is recommended to prevent thermal degradation.

  • Recrystallization: If the compound is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization from a suitable solvent can be an effective purification technique.[6]

  • Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel, alumina) and eluent system can be used to separate impurities with different polarities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Your GC-MS chromatogram of this compound shows additional peaks besides the main compound.

Possible Causes and Solutions:

CauseSolution
Presence of Morpholine: Compare the retention time and mass spectrum of the unknown peak with a certified reference standard of morpholine. If confirmed, proceed with a purification method such as fractional distillation.
Contamination from Solvents or Reagents: Analyze a blank run with the solvent used for sample preparation to rule out solvent-related impurities. Use high-purity solvents and reagents for your experiments.
Thermal Degradation in the Injector Port: Lower the injector port temperature to the minimum required for efficient volatilization. Ensure the use of a deactivated liner.
Presence of Synthetic Byproducts: Attempt to identify the byproducts using the mass spectral library and by considering the potential synthesis route. If the impurities are significantly different in polarity or boiling point, purification by chromatography or distillation should be effective.
Issue 2: Inaccurate Quantification of this compound

Symptoms: The purity of your this compound sample, as determined by an analytical method, is lower than expected.

Possible Causes and Solutions:

CauseSolution
Hygroscopic Nature of the Compound: This compound is hygroscopic. Store the compound in a desiccator over a suitable drying agent. Handle the sample quickly in a low-humidity environment.
Inaccurate Standard Preparation: Use a calibrated analytical balance to prepare your standards. Ensure the reference standard is of high purity and has been stored correctly.
Non-linear Detector Response: Generate a calibration curve with multiple data points spanning the expected concentration range of your sample to ensure a linear response.
Co-elution of Impurities: Optimize your chromatographic method (e.g., temperature program in GC, mobile phase composition in HPLC) to achieve better separation of the main peak from any impurities.

Experimental Protocols

Protocol 1: Identification of Morpholine Impurity by GC-MS with Derivatization

Objective: To qualitatively and quantitatively determine the presence of morpholine in a this compound sample.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of morpholine in a suitable solvent (e.g., methanol).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent.

  • Derivatization: To an aliquot of each standard and sample solution, add a derivatizing agent. For nitrosation, carefully add a solution of sodium nitrite under acidic conditions (e.g., in the presence of hydrochloric acid) to form N-nitrosomorpholine.

  • Extraction: Extract the derivatized product (N-nitrosomorpholine) with a suitable organic solvent like dichloromethane.

  • GC-MS Analysis: Inject the extracted samples into the GC-MS system.

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of N-nitrosomorpholine to enhance sensitivity and selectivity.

  • Data Analysis: Identify the N-nitrosomorpholine peak in the sample chromatogram by comparing its retention time and mass spectrum with those of the standards. Quantify the amount of morpholine in the sample using the calibration curve.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation

Objective: To remove morpholine and other volatile impurities from this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Sample Charging: Place the impure this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • First Fraction (Forerun): Collect the initial distillate, which will be enriched in lower-boiling impurities like morpholine (boiling point ~129 °C at atmospheric pressure). The head temperature will plateau at the boiling point of the impurity at the given pressure.

    • Intermediate Fraction: As the temperature at the distillation head begins to rise, switch to a new receiving flask to collect an intermediate fraction.

    • Main Fraction: Collect the main fraction when the distillation head temperature stabilizes at the boiling point of this compound at the applied vacuum.

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of non-volatile impurities and potential decomposition.

  • Analysis: Analyze the collected main fraction using a suitable analytical technique (e.g., GC-MS) to confirm the removal of impurities and determine the final purity.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analytical Analytical Identification cluster_decision Decision cluster_purification Purification cluster_end End Start Impure this compound Sample GC_MS GC-MS Analysis (with/without derivatization) Start->GC_MS NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR Identify Identify and Quantify Impurities GC_MS->Identify NMR->Identify FTIR->Identify Distillation Fractional Vacuum Distillation Identify->Distillation Volatile Impurities Recrystallization Recrystallization Identify->Recrystallization Solid Compound Chromatography Column Chromatography Identify->Chromatography Polarity Difference Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product Signaling_Pathway_Placeholder cluster_synthesis Conceptual Synthesis Pathway cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (e.g., Morpholine, 3-chloropropanol) Reaction Synthesis Reaction Starting_Materials->Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Crude_Product Crude this compound Reaction->Crude_Product Byproducts Side Reaction Byproducts Reaction->Byproducts Degradation Degradation Products Crude_Product->Degradation Unreacted_SM->Crude_Product contaminates Byproducts->Crude_Product contaminates

References

Optimizing reaction conditions for N-alkylation of morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of morpholines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the standard initial conditions for the N-alkylation of morpholine with an alkyl halide?

A typical starting point for the N-alkylation of morpholine involves using an alkyl halide as the alkylating agent, a carbonate base, and a polar aprotic solvent. A common protocol uses 1.0 equivalent of the morpholine substrate, 1.2 equivalents of the alkyl halide, and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) in anhydrous acetonitrile (CH₃CN). The reaction is often heated to reflux (approximately 82°C for acetonitrile) for 4-12 hours, with progress monitored by Thin-Layer Chromatography (TLC).[1]

Q2: My N-alkylation reaction is slow or not proceeding to completion. What can I do to improve the conversion?

Several factors can lead to incomplete reactions. Here are some troubleshooting steps:

  • Increase Reactivity of the Halide: If you are using an alkyl bromide and experiencing low reactivity, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through the in-situ formation of the more reactive alkyl iodide.[2] Alternatively, switching the alkylating agent from a chloride to a bromide or iodide will increase its reactivity.

  • Change the Solvent: Reagent solubility can be a major issue. If the base or starting material is not soluble in your chosen solvent (e.g., acetone), switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can significantly improve the reaction rate.[2][3]

  • Increase Temperature: Gently increasing the reaction temperature can improve the rate. For particularly stubborn reactions, using a microwave reactor can sometimes provide the necessary energy to drive the reaction to completion in a shorter time.[2]

  • Select a Stronger Base: If potassium carbonate is ineffective, a stronger base like cesium carbonate (Cs₂CO₃) or powdered potassium hydroxide (KOH) with a phase-transfer catalyst (e.g., 18-crown-6) may be required.[3]

Q3: I am observing a significant amount of a di-alkylated quaternary ammonium salt byproduct. How can this be minimized?

The formation of a quaternary ammonium salt is a common side reaction resulting from the desired N-alkylated morpholine reacting further with the alkylating agent. To favor mono-alkylation, consider the following strategies:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a controlled temperature maintains a low concentration, favoring its reaction with the more abundant starting morpholine.[4]

  • Use an Excess of the Amine: Employing a large excess of the morpholine starting material can statistically favor the reaction of the alkylating agent with the unreacted amine over the N-alkylated product.[4] However, this may complicate purification.

  • Use Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step, making this strategy effective when the structure of the target molecule allows for it.[4]

Q4: Are there greener, more atom-economical alternatives to using alkyl halides?

Yes, the direct N-alkylation of morpholines using alcohols as the alkylating agent is a well-established green alternative.[5][6] This method, often referred to as a "borrowing hydrogen" or "hydrogen auto-transfer" reaction, typically uses a heterogeneous catalyst (e.g., CuO-NiO/γ-Al₂O₃) and generates water as the only byproduct.[7][8] These reactions are often performed in the gas-solid phase in a fixed-bed reactor at elevated temperatures (160-240°C).[7][9]

Q5: What are other common side reactions, and how can they be avoided?

Besides over-alkylation, other side reactions can occur depending on the specific conditions:

  • Solvent Decomposition: Using DMF at high temperatures (e.g., >140°C) can lead to its decomposition, potentially forming dimethylamine, which can interfere with the reaction.[3] If high temperatures are required, consider using a more stable solvent like DMSO or acetonitrile.

  • Ring Opening: At very high temperatures (e.g., above 220°C), the morpholine ring itself can undergo a ring-opening reaction, which reduces the selectivity for the desired N-alkylated product.[6][7] Careful temperature control is crucial to avoid this.

Q6: I am having difficulty purifying my product from the crude reaction mixture. Do you have any suggestions?

Purification challenges often arise from unreacted starting materials or the physical nature of the reaction mixture.

  • Standard Workup: A typical workup involves cooling the reaction, filtering off the solid base (e.g., K₂CO₃), and washing the filter cake with a small amount of the reaction solvent. The filtrate is then concentrated under reduced pressure.[1]

  • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography, often using a gradient eluent system like ethyl acetate in hexanes.[1]

  • Dealing with Solids: If the cooled reaction mixture forms a hard solid, it may be necessary to add a different solvent (e.g., methanol) to dissolve the mass before proceeding with workup and purification.[2]

  • Acid-Base Extraction: For basic N-alkylated morpholine products, an acid-base extraction can be an effective purification strategy to remove non-basic impurities.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common issues encountered during the N-alkylation of morpholines.

TroubleshootingWorkflow start Start: Low Yield or No Reaction check_reactivity Is the alkylating agent sufficiently reactive? (e.g., Iodide > Bromide > Chloride) start->check_reactivity check_solubility Are all reagents soluble in the chosen solvent? check_reactivity->check_solubility Yes solution_reactivity Solution: 1. Add catalytic KI for R-Br/R-Cl. 2. Switch to a more reactive halide. check_reactivity->solution_reactivity No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Solution: 1. Switch to a more polar solvent (e.g., Acetone -> DMF or DMSO). check_solubility->solution_solubility No check_base Is the base strong enough? check_temp->check_base Yes solution_temp Solution: 1. Increase temperature moderately. 2. Monitor for side reactions (e.g., ring opening). check_temp->solution_temp No check_sterics Is steric hindrance a potential issue? check_base->check_sterics Yes solution_base Solution: 1. Switch to a stronger base (e.g., Cs₂CO₃ or powdered KOH). 2. Consider a phase-transfer catalyst. check_base->solution_base No solution_sterics Solution: 1. Use more forcing conditions (higher temp, stronger base). 2. May require alternative synthetic route. check_sterics->solution_sterics Yes end_node Problem Solved check_sterics->end_node No solution_reactivity->end_node solution_solubility->end_node solution_temp->end_node solution_base->end_node solution_sterics->end_node

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation with Halides

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Alkyl Halide (general)K₂CO₃ (2 eq.)AcetonitrileReflux (~82°C)4 - 12Substrate Dependent[1]
Allyl Bromide (1 eq.)K₂CO₃ (1 eq.)AcetoneReflux187[10]
Propargyl Bromide (1 eq.)K₂CO₃ (1 eq.)AcetoneReflux292[10]

Table 2: Catalytic N-Alkylation of Morpholine with Various Alcohols Conditions: Gas-solid phase reaction over a CuO-NiO/γ-Al₂O₃ catalyst.

AlcoholMolar Ratio (Alc:Morph)Temp (°C)Morpholine Conversion (%)N-Alkylmorpholine Selectivity (%)Reference
Methanol3:122095.393.8[7]
Ethanol3:122091.292.5[11]
n-Propanol3:122085.790.1[11]
n-Butanol3:122080.588.5[11]
Isopropanol3:122050.370.2[6][11]
Cyclohexanol3:122035.255.4[6]

Note: The lower conversion and selectivity for secondary alcohols like isopropanol and cyclohexanol are attributed to the poorer electrophilicity of the intermediate ketone and increased steric effects.[5][6]

Experimental Protocols

Protocol 1: General N-Alkylation using an Alkyl Halide

This protocol is a general method and may require optimization for specific substrates.[1]

Materials:

  • Morpholine derivative (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

ProtocolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add morpholine derivative to a dry round-bottom flask. prep2 2. Dissolve in anhydrous CH₃CN (approx. 10 mL per mmol of amine). prep1->prep2 prep3 3. Add anhydrous K₂CO₃ (2.0 eq.). prep2->prep3 react1 4. Add alkyl halide (1.2 eq.) dropwise at room temperature. prep3->react1 react2 5. Heat mixture to reflux (~82°C). react1->react2 react3 6. Monitor reaction by TLC (typically 4-12 hours). react2->react3 workup1 7. Cool reaction to room temperature. react3->workup1 workup2 8. Filter solids (K₂CO₃). workup1->workup2 work_a 9a. Concentrate filtrate under reduced pressure. workup2->work_a work_b 9b. Purify crude product via silica gel chromatography. work_a->work_b

Caption: General experimental workflow for N-alkylation with an alkyl halide.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the morpholine derivative (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • While stirring, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated morpholine.

  • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Catalytic N-Alkylation using an Alcohol

This protocol describes a gas-phase reaction and is adapted from studies on CuO-NiO/γ-Al₂O₃ catalysts.[5][7]

Materials & Equipment:

  • Morpholine

  • Alcohol (e.g., Methanol)

  • CuO-NiO/γ-Al₂O₃ catalyst

  • Fixed-bed reactor system

  • Gas chromatograph (GC) for analysis

Procedure:

  • The CuO-NiO/γ-Al₂O₃ catalyst is prepared via the impregnation method and activated in the reactor under a hydrogen stream.

  • The N-alkylation reaction is carried out in a fixed-bed reactor.

  • A mixture of morpholine and the alcohol (e.g., a 1:3 molar ratio) is fed into the reactor at a defined liquid hourly space velocity (LHSV), for instance, 0.15 h⁻¹.

  • The reaction is conducted at an optimized temperature (e.g., 220°C) and pressure (e.g., 0.9 MPa).

  • The reaction products are collected and analyzed by GC to determine the conversion of morpholine and the selectivity for the N-alkylated product.

References

Preventing side reactions during morpholine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during morpholine ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing morpholine?

The two primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] The DEG route is often preferred due to its efficiency.[1]

Q2: What are the major side reactions and byproducts in morpholine synthesis?

Byproduct formation is a significant challenge in morpholine synthesis. In the diethylene glycol (DEG) route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product mixture.[1] Another major byproduct is N-ethylmorpholine.[1] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, which reduces the overall yield.[1] In the diethanolamine (DEA) route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[2]

Q3: How can I minimize the formation of N-ethylmorpholine?

The formation of N-ethylmorpholine is a common side reaction. Optimizing the reaction conditions, such as temperature and pressure, and the choice of catalyst can help minimize its formation.[1] Additionally, controlling the stoichiometry of the reactants is crucial.

Q4: What causes low yields in the dehydration of diethanolamine, and how can it be improved?

Low yields in the dehydration of diethanolamine can be attributed to several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions.[3] To improve the yield, ensure an adequate amount of a strong acid catalyst is used, as it is crucial for both dehydration and cyclization.[3] Efficient removal of water formed during the reaction is also critical to drive the equilibrium towards the product; using a Dean-Stark apparatus can be effective.[3] Maintaining the optimal reaction temperature (typically between 150-210°C) for a sufficient duration is also key.[3]

Q5: How can racemization be prevented during the synthesis of chiral morpholine derivatives?

Racemization can be a concern when synthesizing chiral morpholine derivatives, particularly those with stereocenters adjacent to electron-withdrawing groups.[4] The choice of base and reaction conditions is critical. For instance, in the synthesis of chiral N-protected morpholinone derivatives, using a mild base like potassium carbonate can lead to good yields of enantiomerically pure products.[5] It is also noted that while some methods can produce morpholines with high enantiopurity, substrates with certain electron-withdrawing substituents might still be susceptible to racemization under standard conditions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Morpholine Incomplete conversion of starting materials (e.g., DEG or DEA).[1]Optimize reaction temperature, pressure, and reaction time. Ensure efficient mixing. For the DEA route, ensure sufficient acid catalyst is present and water is effectively removed.[3]
Catalyst deactivation or poisoning.[1]Use high-purity starting materials.[1] Consider catalyst regeneration or using a fresh batch of catalyst.
Presence of High-Molecular-Weight Byproducts ("Heavies") Undesired condensation reactions occurring at high temperatures.[1]Optimize the reaction temperature to favor morpholine formation over polymerization. Adjust the feed ratio of reactants.
Formation of N-ethylmorpholine A common side reaction, particularly in the DEG route.[1]Modify the catalyst or reaction conditions (temperature, pressure) to improve selectivity towards morpholine.
Over-alkylation (Bisalkylation) of Primary Amines Primary amines reacting with two molecules of the alkylating agent.[6][7]Utilize a selective monoalkylation protocol, for example, using ethylene sulfate as the alkylating agent, which has been shown to favor the formation of monoalkylation products.[6][7][8]
Formation of Elimination Products Use of a strong, sterically hindered base or high reaction temperatures can favor elimination over substitution.[9][10]Use a less sterically hindered base. Optimize the reaction temperature to be as low as possible while still allowing for a reasonable reaction rate. The choice of solvent can also influence the substitution vs. elimination outcome.
Racemization of Chiral Centers The presence of a strong base can lead to the deprotonation and reprotonation of acidic protons at stereocenters.[11]Employ milder bases (e.g., N-methylmorpholine instead of triethylamine) or use reaction conditions known to preserve stereochemical integrity.[11] The use of certain additives can also suppress racemization.[11]

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)Other Amines (%)
20065.225.19.7
22075.815.38.9
24082.18.59.4

Data adapted from a study on the synthesis of morpholine, illustrating how increasing temperature can favor the formation of the desired product over the intermediate AEE.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid

  • Calcium Oxide

  • Potassium Hydroxide

Procedure:

  • Acidification: In a suitable reaction flask equipped with a stirrer and a condenser, slowly add concentrated sulfuric acid to diethanolamine with cooling. The reaction is highly exothermic. Continue adding acid until the mixture is strongly acidic.

  • Cyclization: Heat the mixture to 200-210°C and maintain this temperature for several hours.[3] The mixture will darken over time.

  • Work-up: Allow the reaction mixture to cool to a manageable temperature and carefully pour it into a separate container.

  • Freebasing: Mix the resulting morpholine salt paste with calcium oxide.

  • Distillation: Transfer the paste to a distillation apparatus and distill to obtain crude, wet morpholine.

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.[3]

  • Final Distillation: Perform a fractional distillation to obtain pure morpholine (boiling point: 128-129°C).

Protocol 2: Synthesis of a Morpholinone from a 1,2-Amino Alcohol

This protocol involves the acylation of a 1,2-amino alcohol followed by intramolecular cyclization.

Materials:

  • 1,2-amino alcohol

  • Chloroacetyl chloride

  • Sodium hydroxide

  • Potassium hydroxide

  • Dichloromethane

  • Isopropanol

Procedure:

  • Dissolution: Dissolve the 1,2-amino alcohol in a biphasic solvent system of dichloromethane and water.

  • Acylation: Cool the solution in an ice bath. While stirring vigorously, add chloroacetyl chloride and an aqueous solution of sodium hydroxide simultaneously, maintaining a basic pH. Stir at room temperature for 30 minutes.[12]

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent such as isopropanol. Stir the mixture at room temperature for 2 hours to facilitate the cyclization to the corresponding morpholinone.[12]

  • Work-up and Purification: Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

G cluster_main Troubleshooting Low Morpholine Yield Start Low Morpholine Yield Detected Check_Conditions Review Reaction Conditions (Temp, Time, Pressure) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Check_Conditions->Check_Catalyst Conditions OK Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Purity Assess Starting Material Purity Check_Catalyst->Check_Purity Catalyst OK Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Deactivated Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure End Yield Improved Check_Purity->End Purity OK Optimize_Conditions->End Regen_Catalyst->End Purify_Materials->End

Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.

G cluster_pathway Side Reaction Pathways in Morpholine Synthesis Start Starting Materials (e.g., Diethanolamine) Desired_Reaction Desired Cyclization Start->Desired_Reaction Optimal Conditions Side_Reaction1 Intermolecular Condensation Start->Side_Reaction1 High Temperature Side_Reaction2 Over-alkylation/Ethylation Start->Side_Reaction2 Suboptimal Catalyst/ Conditions Side_Reaction3 Incomplete Reaction Start->Side_Reaction3 Insufficient Time/ Catalyst Morpholine Morpholine Product Desired_Reaction->Morpholine Polymer High-Molecular-Weight Polymers Side_Reaction1->Polymer N_Ethylmorpholine N-Ethylmorpholine Side_Reaction2->N_Ethylmorpholine Intermediate Unreacted Intermediates (e.g., AEE) Side_Reaction3->Intermediate

Caption: Common side reaction pathways competing with morpholine ring formation.

References

Stability issues of 4-(3-Hydroxypropyl)morpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3-Hydroxypropyl)morpholine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The main potential stability issues for this compound under acidic conditions are:

  • Protonation of the Morpholine Nitrogen: As a tertiary amine, the morpholine nitrogen is basic and will be protonated in acidic solutions to form the corresponding morpholinium salt. This is a reversible acid-base reaction and not a degradation, but it will alter the molecule's polarity and solubility.

  • Acid-Catalyzed Dehydration: The primary alcohol of the 3-hydroxypropyl side chain can undergo acid-catalyzed dehydration, especially at elevated temperatures, to form an alkene.

  • Ring Opening: Under harsh acidic conditions (e.g., strong, non-aqueous acids and high temperatures), the ether linkage in the morpholine ring could potentially be cleaved.

  • Reaction with Nitrites: In the presence of nitrous acid (formed from a nitrite salt in acidic conditions), there is a potential for nitrosation reactions. While this compound is a tertiary amine, degradation can still be initiated by nitrosating agents.

Q2: At what pH range should I be concerned about the stability of this compound?

A2: The morpholine moiety is basic and will be protonated at acidic pH. Significant degradation via pathways like dehydration is more likely to occur at lower pH values (typically pH < 4) and is accelerated by increased temperature. For routine formulation and experimental work at or near room temperature, the compound is expected to be relatively stable in mildly acidic aqueous solutions.

Q3: Are there any specific acids or reagents that are known to be incompatible with this compound?

A3: Strong, non-coordinating acids at elevated temperatures may promote dehydration. The presence of oxidizing agents in an acidic medium could lead to oxidative degradation. Of particular note, the combination of acidic conditions and nitrite salts should be avoided, as this can lead to the formation of N-nitrosamines from any secondary amine impurities (like morpholine) and potentially initiate degradation of the tertiary amine itself.

Q4: What are the likely degradation products of this compound in acidic media?

A4: Based on the chemical structure, the most probable degradation product from a stability perspective is the alkene formed from the dehydration of the hydroxypropyl side chain, which would be 4-(prop-2-en-1-yl)morpholine. Cleavage of the morpholine ring could lead to various more polar, acyclic compounds.

Troubleshooting Guides

Issue: I am observing a loss of my parent compound, this compound, in my acidic formulation over time.

Potential Cause Troubleshooting Steps
Acid-Catalyzed Dehydration 1. Analyze for Dehydration Product: Use an appropriate analytical method (e.g., LC-MS) to look for a compound with a molecular weight corresponding to the loss of water (M-18).2. Reduce Temperature: If the process allows, lower the storage or reaction temperature to slow down the dehydration reaction.3. Increase pH: If feasible for your application, adjust the pH to a less acidic range (e.g., pH 4-6).
Oxidative Degradation 1. Protect from Oxygen: If the formulation is exposed to air, consider purging with an inert gas (e.g., nitrogen or argon).2. Add Antioxidants: If compatible with your system, the addition of a suitable antioxidant may prevent oxidative degradation.
High Acidity 1. Use a Weaker Acid: If the specific strong acid is not critical, consider using a weaker organic acid to achieve the desired pH.2. Increase pH: As mentioned above, raising the pH can significantly improve stability.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample that has been exposed to acidic conditions.

Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. Compare these with the expected molecular weights of potential degradation products (e.g., the dehydrated product).2. Perform Forced Degradation Studies: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks in your sample.
Reaction with Formulation Components 1. Analyze Individual Components: Analyze each component of your formulation separately under the same acidic conditions to identify any potential interactions or degradants from other excipients.2. Simplify Formulation: If possible, prepare a simpler formulation with fewer components to isolate the source of the unexpected peaks.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under acidic conditions.

Objective: To identify potential degradation products and degradation pathways for this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC or UPLC system with a UV/Vis detector and/or a mass spectrometer (MS)

  • pH meter

  • Calibrated oven or water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in HPLC-grade water at a concentration of approximately 1 mg/mL.

  • Acidic Stress Conditions:

    • Mild Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Strong Acidic Condition: To another aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Control Sample: Prepare a control sample by diluting an aliquot of the stock solution with an equal volume of HPLC-grade water.

  • Incubation:

    • Incubate all three samples (mild acid, strong acid, and control) at 60°C for 24 hours. Protect the samples from light.

    • It is advisable to pull time points at intermediate intervals (e.g., 2, 4, 8, and 12 hours) to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic samples with an appropriate amount of NaOH to a pH of approximately 7.

    • Dilute the samples to a suitable concentration for analysis with the initial mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC or UPLC method. A reversed-phase C18 column is a good starting point.

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer to identify the mass of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each condition compared to the control sample at the initial time point.

    • Identify the major degradation products by their retention times and mass-to-charge ratios.

    • A target degradation of 5-20% is generally considered suitable for method validation purposes. If degradation is too rapid, reduce the temperature or acid concentration. If degradation is too slow, the stress conditions can be intensified.

Parameter Condition 1 Condition 2
Acid 0.1 M HCl1 M HCl
Temperature 60°C60°C
Time 24 hours24 hours

Visualizations

Caption: Hypothesized acid-catalyzed dehydration of this compound.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound control Control Sample (in Water) start->control acid_stress Acidic Stress (e.g., 0.1M HCl, 1M HCl) start->acid_stress incubation Incubate at Elevated Temperature (e.g., 60°C) control->incubation acid_stress->incubation sampling Collect Samples at Various Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC/UPLC-MS neutralize->analysis end Identify Degradants and Determine Degradation Rate analysis->end

Caption: General workflow for a forced degradation study.

Improving the efficiency of catalysts in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of catalytic processes in the synthesis of morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing the morpholine ring?

A1: The most prevalent industrial methods involve the dehydration of diethanolamine (DEA) or the reaction of diethylene glycol (DEG) with ammonia. The DEA route typically uses a strong acid catalyst like sulfuric acid, while the DEG route employs hydrogenation catalysts such as nickel, copper, or cobalt on an alumina support.[1] Newer methods for synthesizing highly substituted morpholines include copper-catalyzed three-component reactions, palladium-catalyzed carboaminations, and various organocatalytic approaches.[2][3]

Q2: Which type of catalyst is best for the dehydration of diethanolamine (DEA)?

A2: While concentrated sulfuric acid has been traditionally used, it leads to high costs and pollution.[4] A more promising approach is the gas-phase catalytic dehydration using solid acid catalysts. Catalysts using gamma-alumina (γ-Al₂O₃) as a support with active components like zirconia, titanium sulfate, or magnesia have shown high conversion and selectivity.[4] For example, a solid acid catalyst with 86% Al₂O₃, 6.3% SiO₂, and other minor components has achieved yields up to 95%.[4]

Q3: What factors critically influence catalyst efficiency and reaction yield?

A3: Several parameters must be carefully optimized. Key factors include:

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or cause decomposition of reactants and products.[5]

  • Catalyst Choice & Activity: The catalyst type, its active state, and the choice of ligand (for metal complexes) are crucial for both stability and activity.[5][6]

  • Purity of Reagents: Impurities in starting materials can poison the catalyst, leading to deactivation.[1][6]

  • Atmosphere: Many catalysts, particularly palladium-based ones, are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is often necessary.[6]

  • Solvent: The choice of solvent can significantly impact catalyst solubility and reaction rates. For instance, in certain copper-catalyzed reactions, toluene is effective, while acetonitrile can be detrimental.[2]

Q4: What are the common mechanisms of catalyst deactivation in these syntheses?

A4: Catalyst deactivation is a primary cause of reduced efficiency. The main mechanisms include:

  • Poisoning: Strong chemisorption of impurities or byproducts onto the catalyst's active sites.[7][8] Common poisons for metal catalysts include sulfur and certain oxygen-containing compounds.[8]

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface, which blocks pores and active sites.[1][7][8]

  • Sintering: The thermal degradation of the catalyst, where small metal crystallites agglomerate into larger ones, resulting in a loss of active surface area. This is often accelerated by high temperatures and the presence of water vapor.[8][9]

Q5: Can deactivated catalysts be regenerated?

A5: Yes, regeneration is often economically and environmentally preferable to replacement.[10] Common methods include:

  • Thermal Regeneration: Controlled heating of the catalyst in a specific atmosphere (e.g., air) to burn off coke deposits.[9]

  • Solvent Washing: Using solvents, acids, or bases to remove foulants or certain poisons.[11]

  • Hydrogen Treatment: This can be effective for regenerating catalysts like Raney®-Nickel by removing adsorbed species.[10]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of morpholine derivatives.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be poisoned, fouled, or thermally degraded.[1][6] 2. Suboptimal Temperature: The temperature is too low for the reaction to proceed or too high, causing decomposition.[5] 3. Impure Reagents: Starting materials or solvents contain impurities that inhibit the reaction.[6] 4. Incorrect Reaction Atmosphere: For air/moisture-sensitive catalysts (e.g., Palladium), exposure to air can cause deactivation.[6]1. Verify Catalyst Activity: Use a fresh batch of catalyst or consider regeneration. Ensure high purity of all starting materials and solvents.[1][5] 2. Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates and catalyst.[5] 3. Purify Starting Materials: Use purified reagents and anhydrous solvents. 4. Use Inert Atmosphere: Ensure the reaction is performed under a dry, inert atmosphere like nitrogen or argon.[6]
Formation of Significant Side Products / Poor Selectivity 1. Incorrect Temperature: High temperatures can favor side reactions.[5] 2. Suboptimal Catalyst: The chosen catalyst may not be selective for the desired transformation.[5] 3. Over-alkylation: In N-alkylation reactions, the product can react further to form undesired quaternary salts.1. Modify Reaction Temperature: Lowering the temperature can often reduce the rate of side reactions.[5] 2. Screen Catalysts/Ligands: Test different catalysts or ligands to find one with higher selectivity for your specific reaction.[5][6] 3. Control Stoichiometry: Use a large excess of the amine or add the alkylating agent slowly at a low temperature to favor monoalkylation.[6]
Reaction Fails to Reach Completion 1. Catalyst Deactivation: The catalyst loses activity over the course of the reaction.[1] 2. Reversible Reaction: The reaction may be reaching equilibrium, especially in dehydration reactions where water is a byproduct.[1] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for a complete conversion.1. Address Deactivation: Identify the cause (poisoning, coking) and take preventive measures (e.g., purify feed). Consider adding a more robust catalyst.[9] 2. Remove Byproducts: In dehydration routes, efficiently remove water using a Dean-Stark trap or other methods to drive the reaction forward.[1] 3. Optimize Catalyst Loading: Systematically increase the catalyst loading to determine the optimal amount.
Catalyst Performance Data

The following tables summarize quantitative data from various catalytic systems for morpholine synthesis.

Table 1: Comparison of Catalysts in a Three-Component Morpholine Synthesis

Reaction of 2-amino-2-methylpropan-1-ol, p-tolualdehyde, and diethyl 2-diazomalonate.

EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(MeCN)₄B(C₆F₅)₄Toluene9070
2Cu(MeCN)₄B(C₆F₅)₄Toluene7069
3Cu(MeCN)₄B(C₆F₅)₄Toluene11058
4CuOTfToluene9045
5Cu(MeCN)₄PF₆Toluene9051
6CuClToluene900
7Rh₂(OAc)₄Toluene90Low

Data adapted from a study on copper-catalyzed synthesis of highly substituted morpholines.[2]

Table 2: Effect of Temperature on Product Distribution in Morpholine Synthesis from DEG and Ammonia

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (%)N-ethylmorpholine (%)
1503.189.20.1
19048.740.81.8
23081.53.58.3

Data adapted from U.S. Patent 4,647,663, showing product distribution in gas chromatograph area percent.[1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine (DEA)

This protocol is based on the classical acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (DEA) (62.5 g)

  • Concentrated Hydrochloric Acid (HCl, ~31%)

  • Calcium Oxide (CaO) (50 g)

  • Potassium Hydroxide (KOH) (20 g)

  • Sodium metal (small piece, ~1 g)

  • Round-bottom flask, thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • Acidification: To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[12] Carefully and slowly add concentrated HCl until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic and will generate vapors.[1][12]

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[6][12]

  • Work-up: Allow the mixture to cool to approximately 160°C and pour the thick, dark paste into a dish to prevent it from solidifying in the flask.[6][12]

  • Freebasing: Mix the morpholine hydrochloride paste thoroughly with 50 g of calcium oxide.[6][12]

  • Distillation: Transfer the paste to a clean round-bottom flask and perform a distillation to obtain crude, wet morpholine.[6][12]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[6][12]

    • Separate the upper morpholine layer.[12]

    • For final drying, add a small piece of sodium metal (~1 g) and reflux for one hour.[12]

    • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at 126-129°C.[12]

Visualizations

Troubleshooting Logic for Low Catalyst Efficiency

G start Problem: Low Reaction Efficiency cause1 Check Catalyst Activity start->cause1 cause2 Check Reaction Conditions start->cause2 cause3 Check Starting Materials start->cause3 subcause1a Poisoning? cause1->subcause1a subcause1b Coking / Fouling? cause1->subcause1b subcause1c Sintering? cause1->subcause1c subcause2a Temperature Optimal? cause2->subcause2a subcause2b Solvent / pH Correct? cause2->subcause2b subcause2c Inert Atmosphere? cause2->subcause2c subcause3a Substrate Purity? cause3->subcause3a subcause3b Solvent Purity? cause3->subcause3b sol1a Purify reagents to remove poisons subcause1a->sol1a sol1b Regenerate catalyst (e.g., thermal treatment) subcause1b->sol1b sol1c Use fresh catalyst subcause1c->sol1c sol2a Screen temperature range subcause2a->sol2a sol2b Screen solvents / additives subcause2b->sol2b sol2c Degas solvent, use N2/Ar atmosphere subcause2c->sol2c sol3a Purify/recrystallize substrate subcause3a->sol3a sol3b Use anhydrous/ pure solvent subcause3b->sol3b

Caption: Logical workflow for troubleshooting poor catalyst efficiency.

General Experimental Workflow for Catalytic Synthesis

G prep 1. Preparation - Purify Reagents - Dry Solvents - Prepare Catalyst setup 2. Reaction Setup - Assemble Glassware - Add Reagents - Establish Inert Atmosphere prep->setup reaction 3. Reaction - Heat to Temp - Stir for X hours - Monitor (TLC/GC) setup->reaction workup 4. Work-up - Quench Reaction - Phase Separation - Extraction reaction->workup purify 5. Purification - Distillation or - Column Chromatography workup->purify analyze 6. Analysis - NMR / MS - Yield Calculation purify->analyze

Caption: A typical experimental workflow for morpholine derivative synthesis.

References

Technical Support Center: Purification of Crude 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 4-(3-Hydroxypropyl)morpholine. Below you will find troubleshooting guides for common issues encountered during purification, frequently asked questions, detailed experimental protocols, and comparative data to assist you in obtaining high-purity material for your research and development needs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Vacuum Distillation

Question: I am experiencing significant product loss and decomposition during the vacuum distillation of this compound. What could be the cause and how can I prevent it?

Answer: Product loss and decomposition during vacuum distillation of high-boiling point amines like this compound are often due to excessive temperatures or prolonged heating. The atmospheric boiling point of this compound is high (240-241 °C), which can lead to thermal degradation.

Troubleshooting Steps:

  • Inadequate Vacuum: Ensure your vacuum system can achieve a sufficiently low pressure. A lower pressure will decrease the boiling point of the compound, allowing for distillation at a safer temperature. Regularly check for leaks in your distillation setup.

  • Temperature Control: Use a well-controlled heating mantle and monitor the pot temperature closely. Avoid overheating the crude material. The goal is to find the minimum temperature required for a steady distillation rate at your achievable vacuum level.

  • Bumping: Violent boiling, or "bumping," can lead to contamination of the distillate. Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling. For vacuum distillation, boiling stones are generally not effective.

  • Fractional Distillation: If you are trying to remove impurities with close boiling points, such as morpholine, a simple distillation may not be sufficient. Employing a fractionating column (e.g., Vigreux or packed column) will provide better separation.

Column Chromatography

Question: When purifying this compound on a silica gel column, I observe significant peak tailing and poor separation. How can I improve my chromatographic results?

Answer: Peak tailing and poor separation of basic compounds like this compound on silica gel are common issues. This is primarily due to the strong interaction between the basic nitrogen of the morpholine ring and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Basic Modifier: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) at a concentration of 0.1-2% is commonly used.[1] This will minimize the strong interactions and lead to more symmetrical peaks and better separation.

  • Solvent System Optimization: The polarity of your eluent system is crucial. For a polar compound like this compound, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol is a good starting point. Optimize the solvent ratio using Thin Layer Chromatography (TLC) before running the column.

  • Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reverse-phase chromatography, HILIC is an excellent alternative.[2][3] This technique uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.

Crystallization

Question: I am unable to induce crystallization of this compound, or it is "oiling out" of solution. What should I do?

Answer: Crystallization can be challenging for compounds that are highly soluble or have a low melting point. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/ether, ethyl acetate/hexanes).

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Preventing Oiling Out: Oiling out often happens when a hot, concentrated solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Using a more dilute solution can also help.

  • Salt Formation: Converting the basic this compound to a salt, such as the hydrochloride salt, can significantly improve its crystallinity. This is a common strategy for purifying amines.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is morpholine, which is often a starting material or a byproduct of the synthesis. Other potential impurities can include unreacted starting materials and byproducts from side reactions, such as 2-(2-aminoethoxy)ethanol and N-ethylmorpholine, depending on the synthetic route.

Q2: What is the best method for removing the morpholine impurity?

A2: Fractional vacuum distillation is generally the most effective method for removing morpholine on a larger scale due to the difference in boiling points (Morpholine: ~129 °C; this compound: 240-241 °C). For smaller scales or for achieving very high purity, column chromatography can also be effective.

Q3: How can I monitor the purity of my this compound during and after purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the purity and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or after derivatization, can also be used. For a quick assessment during column chromatography, Thin Layer Chromatography (TLC) is very useful.

Q4: Is this compound stable to heat?

A4: While it can be purified by vacuum distillation, prolonged exposure to high temperatures can lead to degradation. It is advisable to use the lowest possible temperature for distillation by employing a good vacuum.

Data Presentation

The following table summarizes the expected outcomes for different purification techniques. The values presented are illustrative and may vary depending on the specific experimental conditions and the initial purity of the crude material.

Purification TechniqueKey ParametersTypical Purity AchievedExpected RecoveryPrimary Impurities Removed
Fractional Vacuum Distillation Pressure: <10 mmHgPot Temperature: 140-160 °C>98%70-85%Morpholine, low-boiling solvents
Silica Gel Column Chromatography Eluent: CH₂Cl₂/MeOH with 1% Et₃N>99%60-80%Polar impurities, baseline impurities
Crystallization (as HCl salt) Solvent: Ethanol/Ether>99.5%50-70%Isomeric impurities, other minor impurities

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying multi-gram quantities of crude this compound containing lower-boiling impurities like morpholine.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle with magnetic stirrer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump with the cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Begin stirring and gradually heat the distillation flask.

  • Collect the initial fraction, which will contain low-boiling impurities such as morpholine.

  • As the temperature rises and stabilizes, collect the main fraction of this compound in a separate receiving flask. The boiling point will depend on the pressure.

  • Once the main fraction has been collected, stop heating and allow the system to cool down before slowly reintroducing air.

Protocol 2: Silica Gel Column Chromatography

This protocol is ideal for small-scale purification and for removing polar impurities to achieve high purity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Dichloromethane (CH₂Cl₂) and Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent Preparation: Prepare a stock solution of the eluent, for example, 95:5 (v/v) CH₂Cl₂/MeOH containing 1% Et₃N.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the prepared solvent system.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Hydrochloride Salt Crystallization

This method is effective for obtaining highly pure, crystalline material.

Materials:

  • Purified this compound (from distillation or chromatography)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous ethanol

  • HCl solution (e.g., 2 M in diethyl ether)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • For recrystallization, dissolve the crude salt in a minimal amount of hot ethanol.

  • Slowly add diethyl ether or ethyl acetate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation  Large Scale /  Low-Boiling Impurities chromatography Silica Gel Column Chromatography crude->chromatography Small Scale / Polar Impurities purity_check1 Purity Check (GC-MS, TLC) distillation->purity_check1 crystallization Crystallization (as HCl Salt) chromatography->crystallization For High Purity purity_check2 Purity Check (GC-MS, HPLC) chromatography->purity_check2 purity_check3 Purity Check (HPLC, Elemental Analysis) crystallization->purity_check3 purity_check1->chromatography Further Purification Needed pure_product High-Purity this compound purity_check1->pure_product Purity Sufficient purity_check2->crystallization Further Purification Needed purity_check2->pure_product Purity Sufficient purity_check3->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Chromatography Troubleshooting Silica Gel Chromatography start Problem with Chromatography peak_tailing Peak Tailing / Streaking? start->peak_tailing poor_separation Poor Separation? peak_tailing->poor_separation No add_base Add 0.1-2% Triethylamine to Eluent peak_tailing->add_base Yes no_elution Compound Not Eluting? poor_separation->no_elution No change_solvent Optimize Solvent System (TLC) poor_separation->change_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes end Improved Separation no_elution->end No add_base->poor_separation change_solvent->no_elution change_stationary_phase Switch to Alumina or Consider HILIC increase_polarity->change_stationary_phase Still No Elution increase_polarity->end Resolved change_stationary_phase->end

Caption: A decision tree for troubleshooting common chromatography issues.

References

How to handle hygroscopic nature of morpholine compounds in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of morpholine and its derivatives during experiments. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a morpholine compound is hygroscopic?

A1: A hygroscopic substance, such as morpholine or many of its derivatives, has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical and chemical changes in the compound, such as clumping, deliquescence (dissolving in the absorbed water), and altered reactivity, which can negatively impact experimental outcomes.[2]

Q2: How can I determine the hygroscopicity of a specific morpholine derivative I am working with?

  • Non-hygroscopic: Increase in weight is less than 0.12% w/w.[2]

  • Slightly hygroscopic: Increase in weight is between 0.2% and 2% w/w.[2]

  • Hygroscopic: Increase in weight is between 2% and 15% w/w.[2]

  • Very hygroscopic: Increase in weight is more than 15% w/w.

Q3: What are the primary consequences of improper handling of hygroscopic morpholine compounds?

A3: Improper handling can lead to several critical issues:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to erroneously high mass measurements, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Physical State Alteration: The compound can become clumpy, oily, or even completely dissolve, making it difficult to handle and dispense accurately.

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways, leading to impurities and a decrease in the compound's potency.

  • Inconsistent Experimental Results: Variability in the amount of absorbed water between experiments can lead to poor reproducibility and unreliable data.

Q4: Can I store hygroscopic morpholine compounds in a standard laboratory refrigerator or freezer?

A4: While low temperatures can slow down degradation, standard refrigerators and freezers are often high-humidity environments. It is crucial to store hygroscopic compounds in a desiccator or a dry cabinet, even when refrigerated or frozen. The primary container should be tightly sealed and, for extra protection, wrapped with parafilm.

Troubleshooting Guide

Issue Possible Cause Solution
Inaccurate and drifting weight measurement. The compound is rapidly absorbing moisture from the air during weighing.1. Minimize Exposure: Have all necessary equipment ready before opening the compound's container. Work quickly and efficiently. 2. Use a Controlled Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere. 3. Weigh by Difference: Weigh a sealed container with the compound, dispense the desired amount into your reaction vessel, and then re-weigh the original container. The difference in weight is the amount of compound dispensed.
The morpholine compound powder is clumped or appears wet. The compound has been exposed to a humid environment during storage or previous handling.1. Drying: Dry the compound under a high vacuum for several hours before use. Ensure the compound is stable under vacuum and at any elevated temperatures used for drying. 2. Proper Storage: After use, immediately and tightly reseal the container and store it in a desiccator containing an active desiccant.
Inconsistent results between experimental runs. The actual concentration of the morpholine compound is varying due to inconsistent moisture absorption during solution preparation.1. Standardize Handling Procedures: Strictly adhere to the recommended protocols for handling, weighing, and solution preparation for all experiments. 2. Prepare Stock Solutions: Prepare a concentrated stock solution from a larger, accurately weighed amount of the dried compound. This can be done in a controlled atmosphere. Aliquot the stock solution for individual experiments.
Difficulty in transferring the compound after weighing. The hygroscopic compound has become sticky or has started to dissolve on the weighing paper/boat.1. Weigh into a Transfer Vessel: Weigh the compound directly into a tared vial or flask that can be sealed immediately. The compound can then be dissolved in a suitable solvent for quantitative transfer.

Quantitative Data on Hygroscopicity

Specific moisture sorption isotherm data for a wide range of morpholine derivatives is not extensively published. However, based on available information and general chemical principles, the following classifications can be inferred. Researchers are strongly encouraged to determine the hygroscopicity of their specific morpholine compound using the European Pharmacopoeia method described in the FAQs.

CompoundChemical FormulaPhysical StateHygroscopicity ClassificationSource
MorpholineC₄H₉NOLiquidHygroscopic[4]
Morpholine HydrochlorideC₄H₁₀ClNOSolidHygroscopic[5][6]
4-(2-chloroethyl)-morpholine hydrochlorideC₆H₁₃Cl₂NOSolidHygroscopic[7]

Hygroscopicity Classification According to the European Pharmacopoeia

Classification% Weight Gain (at 25°C and 80% RH for 24h)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Experimental Protocols

Protocol 1: Storage of Hygroscopic Morpholine Compounds
  • Primary Container: Ensure the compound is in a tightly sealed container with a secure cap. For solids, glass vials with screw caps lined with an inert material are recommended.

  • Secondary Seal: For long-term storage or for highly hygroscopic compounds, wrap the cap and neck of the primary container with parafilm to create an additional moisture barrier.

  • Desiccation: Place the sealed primary container inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, anhydrous calcium sulfate). Ensure the desiccant is regularly regenerated or replaced.

  • Controlled Environment: For optimal protection, store the desiccator in a temperature-controlled environment. If refrigeration is required, place the sealed container inside a desiccator before placing it in the refrigerator. Allow the desiccator to come to room temperature before opening to prevent condensation.

Protocol 2: Weighing Hygroscopic Morpholine Compounds

Method A: Weighing in Ambient Atmosphere (for less sensitive compounds)

  • Preparation: Place a weighing vessel (e.g., a small, clean, and dry beaker or vial) on the analytical balance and tare the weight.

  • Dispensing: Quickly add the approximate amount of the hygroscopic compound to the weighing vessel.

  • Recording: Immediately record the stable weight. Be aware that the weight may drift upwards as the compound absorbs moisture.

  • Transfer: Promptly transfer the weighed compound to your reaction vessel.

Method B: Weighing by Difference (Recommended for accurate measurements)

  • Initial Weighing: Weigh a sealed vial containing the hygroscopic compound and record the mass to the required precision.

  • Transfer: Quickly open the vial and transfer the desired amount of the compound into the reaction flask.

  • Final Weighing: Immediately reseal the vial and weigh it again.

  • Calculation: The difference between the initial and final weights is the exact mass of the compound transferred.

Method C: Weighing in a Controlled Atmosphere (Ideal for highly sensitive compounds)

  • Environment: Perform all weighing operations inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Procedure: Follow the standard procedure for using an analytical balance within the glove box.

Protocol 3: Preparation of Stock Solutions
  • Drying: If the compound has been exposed to air, dry it under a high vacuum to a constant weight before preparing the stock solution.

  • Weighing: Accurately weigh the dried hygroscopic compound, preferably within a glove box or using the "weighing by difference" method.

  • Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a portion of the desired anhydrous solvent and swirl to dissolve.

  • Dilution: Once the compound is fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture. Consider storing it under an inert atmosphere.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_reaction Reaction storage Store in a Tightly Sealed Container within a Desiccator equilibrate Equilibrate Desiccator to Room Temperature storage->equilibrate Retrieve from Storage weigh Weigh Compound Using Appropriate Technique equilibrate->weigh Prepare for Weighing dissolve Dissolve in Anhydrous Solvent weigh->dissolve Prepare Solution reaction Perform Experiment dissolve->reaction Use in Experiment

Caption: Experimental Workflow for Handling Hygroscopic Morpholine Compounds.

troubleshooting_workflow start Problem Encountered (e.g., Inaccurate Weight, Clumping) check_storage Was the compound stored in a desiccator? start->check_storage check_weighing Was the weighing process performed quickly and appropriately? check_storage->check_weighing Yes solution_storage Solution: Store compound in a dessicator with fresh desiccant. check_storage->solution_storage No solution_weighing Solution: Use 'weighing by difference' or a glove box. Minimize exposure time. check_weighing->solution_weighing No dry_compound Consider drying the compound under vacuum before the next use. check_weighing->dry_compound Yes solution_storage->dry_compound solution_weighing->dry_compound

Caption: Troubleshooting Guide for Common Issues with Hygroscopic Compounds.

logical_relationship improper_handling Improper Handling of Hygroscopic Morpholine Compound moisture_absorption Moisture Absorption improper_handling->moisture_absorption inaccurate_weighing Inaccurate Weighing moisture_absorption->inaccurate_weighing clumping Physical Changes (Clumping) moisture_absorption->clumping degradation Chemical Degradation moisture_absorption->degradation inconsistent_results Inconsistent Experimental Results inaccurate_weighing->inconsistent_results clumping->inconsistent_results degradation->inconsistent_results

Caption: Consequences of Improper Handling of Hygroscopic Compounds.

References

Overcoming poor reactivity of 4-(3-Hydroxypropyl)morpholine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(3-Hydroxypropyl)morpholine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving this compound. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reactions Involving the Hydroxyl Group

Question 1: I am observing low yields during the esterification of this compound with a carboxylic acid. What are the potential causes and solutions?

Low yields in esterification reactions with this compound are common when using standard Fischer esterification conditions due to the need for high temperatures and strong acids, which can lead to side reactions. The morpholine nitrogen can be protonated, reducing its basicity and potentially complicating the reaction.

Troubleshooting Guide:

Potential Cause Recommended Solution Expected Outcome
Insufficient activation of the carboxylic acid Convert the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride. This will allow the reaction to proceed under milder conditions.Increased reaction rate and higher yields.
Protonation of the morpholine nitrogen Use a non-acidic coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).This avoids the need for a strong acid catalyst, preventing the protonation of the morpholine nitrogen and minimizing side reactions.
Water removal is inefficient If using Fischer esterification, employ a Dean-Stark apparatus to effectively remove water as it is formed, driving the equilibrium towards the product.Improved conversion rates.

Question 2: My Williamson ether synthesis using this compound is sluggish and results in a low yield. How can I improve this reaction?

The hydroxyl group of this compound is a primary alcohol, which should be reasonably reactive in a Williamson ether synthesis. However, incomplete deprotonation or side reactions can lead to poor outcomes.

Troubleshooting Guide:

Potential Cause Recommended Solution Expected Outcome
Incomplete deprotonation of the hydroxyl group Use a stronger base to ensure complete formation of the alkoxide. Sodium hydride (NaH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH).A higher concentration of the nucleophilic alkoxide will lead to a faster reaction and improved yield.
The leaving group on the electrophile is not reactive enough Use a better leaving group on your alkylating agent. Iodides are more reactive than bromides, which are more reactive than chlorides.Increased reaction rate.
Side reaction: Elimination If your alkylating agent is prone to elimination (e.g., a secondary or tertiary halide), use a less sterically hindered base and lower the reaction temperature.Minimized formation of alkene byproducts.

Experimental Protocols

Protocol 1: High-Yield Esterification using an Acyl Chloride

This protocol describes the esterification of this compound with an acyl chloride, a method that typically provides higher yields than direct esterification with a carboxylic acid.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Caption: Troubleshooting logic for low-yield esterification.

Williamson_Ether_Synthesis_Workflow A 1. Deprotonation B This compound + Strong Base (e.g., NaH) C Formation of Alkoxide B->C Forms D 2. Nucleophilic Attack E Alkoxide + Alkyl Halide (R-X) F Formation of Ether Product E->F Results in

Caption: Workflow for Williamson ether synthesis.

Technical Support Center: Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of morpholine derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of morpholine derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Synthesis of Disubstituted Morpholines

Q: I am obtaining a low diastereomeric ratio (dr) in the iron-catalyzed synthesis of 2,6-disubstituted morpholines. What are the potential causes and how can I improve the diastereoselectivity?

A: Low diastereoselectivity in this reaction is often related to the reaction conditions not favoring the thermodynamically more stable cis diastereomer. Here are key factors to investigate:

  • Reaction Temperature: Temperature is a critical parameter for controlling diastereoselectivity. Lower temperatures may favor kinetic control, while higher temperatures can promote thermodynamic equilibrium. For the iron(III)-catalyzed cyclization of N-tethered amino alcohols, heating the reaction is crucial for achieving high cis selectivity.[1]

  • Reaction Time: Sufficient reaction time is necessary to allow the reaction to reach thermodynamic equilibrium, which favors the more stable cis isomer. Short reaction times may result in a product mixture with a lower diastereomeric ratio.[1]

  • Catalyst Loading: While catalyst loading might not always directly impact the diastereomeric ratio, ensuring an optimal concentration is important for efficient reaction progress towards the thermodynamic product.[1]

  • Substrate Structure: The steric and electronic properties of the substituents on your starting material can influence the facial selectivity of the cyclization. While this is an inherent property of your substrate, understanding its potential impact can be insightful.

Troubleshooting Workflow for Low Diastereoselectivity:

G Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio (dr) temp Increase Reaction Temperature (e.g., to 50 °C) start->temp time Increase Reaction Time (e.g., 2 hours or more) temp->time catalyst Optimize Catalyst Loading time->catalyst substrate Consider Substrate Sterics/Electronics catalyst->substrate outcome Improved Diastereoselectivity substrate->outcome If optimization is successful

Caption: A logical workflow for troubleshooting and improving low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Organocatalytic Morpholine Synthesis

Q: My organocatalytic synthesis of C2-functionalized morpholines is resulting in low enantiomeric excess (% ee). What are the common reasons for this and how can I enhance the enantioselectivity?

A: Low enantiomeric excess in organocatalytic reactions often points to issues with the catalyst, reaction conditions, or the stability of intermediates. Here are some critical aspects to consider:

  • Catalyst Purity and Integrity: The enantiopurity and structural integrity of your organocatalyst are paramount. Ensure the catalyst is of high purity and has not degraded during storage.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. A solvent screen is often a valuable optimization step.

  • Stability of Intermediates: In some protocols, such as those involving α-chloroaldehydes, the stereocenter can be prone to epimerization. Minimizing the time the intermediate exists before the subsequent reaction step is crucial.[2]

  • Choice of Acid/Base Additives: In reactions where acidic or basic additives are used, their nature and stoichiometry can impact the catalytic cycle and the stereochemical outcome.

Troubleshooting Workflow for Poor Enantioselectivity:

G Troubleshooting Poor Enantioselectivity start Low Enantiomeric Excess (% ee) catalyst Verify Catalyst Purity and Enantiopurity start->catalyst temp Lower Reaction Temperature catalyst->temp solvent Screen Different Solvents temp->solvent intermediate Minimize Intermediate Lifetime (if prone to epimerization) solvent->intermediate outcome Improved Enantioselectivity intermediate->outcome If optimization is successful

Caption: A decision tree for troubleshooting and enhancing enantioselectivity.

Issue 3: Low Yield in Palladium-Catalyzed Morpholine Synthesis

Q: I am experiencing low yields in my palladium-catalyzed synthesis of morpholine derivatives. What are the common pitfalls?

A: Palladium-catalyzed reactions are powerful but can be sensitive to various factors. Here are some common causes for low yields:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Selection: The choice of phosphine ligand is critical and can influence catalyst stability, activity, and the rate of key steps in the catalytic cycle like oxidative addition and reductive elimination.

  • Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure all starting materials are of high purity.

  • Base Choice and Stoichiometry: The base plays a crucial role in the catalytic cycle. The type of base and its amount should be optimized for your specific substrate and catalyst system.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion or decomposition of the product or catalyst.

Quantitative Data Summary

The following tables summarize quantitative data from various stereoselective morpholine synthesis protocols to facilitate comparison of different methodologies and reaction conditions.

Table 1: Comparison of Catalysts for the Three-Component Synthesis of Morpholines

EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(MeCN)₄B(C₆F₅)₄Toluene10075
2Cu(MeCN)₄B(C₆F₅)₄Toluene7074
3Cu(MeCN)₄B(C₆F₅)₄Toluene12065
4Cu(MeCN)₄B(C₆F₅)₄DCE10055
5Cu(MeCN)₄B(C₆F₅)₄MeCN1000
6CuClToluene1000
7CuOTfToluene10045
8Cu(MeCN)₄PF₆Toluene10052

Data adapted from a study on the copper-catalyzed three-component synthesis of highly substituted morpholines.[3]

Table 2: Influence of Reaction Conditions on the Diastereoselective Iron-Catalyzed Synthesis of 2,6-Disubstituted Morpholines

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
15rt247554:46
210rt488154:46
310500.258560:40
4105028994:6

Data adapted from a study on the iron-catalyzed diastereoselective synthesis of disubstituted morpholines.[1][4]

Table 3: Substrate Scope for the Asymmetric Hydrogenation of Dehydromorpholines

EntrySubstrate (R group)Yield (%)Enantiomeric Excess (% ee)
14-Fluorophenyl9592
24-(Trifluoromethyl)phenyl>9994
33-Methoxyphenyl9894
42-Methylphenyl>9999
5Naphthyl9791
6Thienyl9675
7Cyclohexyl9881

Data adapted from a study on the asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the stereoselective synthesis of morpholine derivatives.

Protocol 1: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol describes a one-pot reaction for the synthesis of chiral 3-substituted morpholines from aminoalkyne substrates.[7][8]

Materials:

  • Aminoalkyne substrate

  • Ti(NMe₂)₂(dpma) (catalyst for hydroamination)

  • RuCl--INVALID-LINK-- (catalyst for asymmetric transfer hydrogenation)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

Procedure:

  • Hydroamination:

    • In a glovebox, dissolve the aminoalkyne substrate (1.0 equiv) and Ti(NMe₂)₂(dpma) (5 mol%) in anhydrous toluene.

    • Seal the reaction vessel and heat at 110 °C for 24 hours.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • To the cooled reaction mixture from the hydroamination step, add a solution of RuCl--INVALID-LINK-- (1 mol%) in the formic acid/triethylamine azeotrope.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Workflow for Tandem Catalysis:

G Tandem Hydroamination/Asymmetric Transfer Hydrogenation start Aminoalkyne Substrate hydroamination Hydroamination (Ti Catalyst, Toluene, 110 °C, 24h) start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Asymmetric Transfer Hydrogenation (Ru Catalyst, HCOOH/NEt₃, rt, 12h) imine->ath product Chiral 3-Substituted Morpholine ath->product

Caption: A streamlined workflow for the one-pot synthesis of chiral 3-substituted morpholines.

Protocol 2: Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

This three-step, one-pot protocol utilizes an organocatalyst for the enantioselective synthesis of N-benzyl protected morpholines.[2][9]

Materials:

  • Aldehyde starting material

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (organocatalyst)

  • N-Chlorosuccinimide (NCS)

  • N-(Benzyl)ethanolamine

  • Sodium triacetoxyborohydride (STAB)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous solvents (e.g., CH₂Cl₂, CH₃CN)

Procedure:

  • α-Chlorination:

    • Dissolve the aldehyde (1.0 equiv) and the organocatalyst (10 mol%) in anhydrous CH₂Cl₂ at -78 °C.

    • Add NCS (1.1 equiv) and stir the reaction for the appropriate time, monitoring by TLC.

  • Reductive Amination:

    • To the cold reaction mixture, add N-(benzyl)ethanolamine (1.2 equiv) followed by STAB (1.5 equiv).

    • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or ¹H NMR).

  • Cyclization:

    • Cool the reaction mixture to -10 °C and add a solution of KOtBu (2.0 equiv) in CH₃CN.

    • Stir at -10 °C for the specified time.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Signaling Pathway for Organocatalytic Synthesis:

G Organocatalytic Synthesis of C2-Functionalized Morpholines aldehyde Aldehyde chloroaldehyde α-Chloroaldehyde aldehyde->chloroaldehyde α-Chlorination catalyst Organocatalyst catalyst->chloroaldehyde ncs NCS ncs->chloroaldehyde aminoalcohol Chlorinated Amino Alcohol chloroaldehyde->aminoalcohol Reductive Amination amine N-(Benzyl)ethanolamine amine->aminoalcohol reductant STAB reductant->aminoalcohol product C2-Functionalized Morpholine aminoalcohol->product Cyclization base KOtBu base->product

Caption: The sequential steps in the organocatalytic synthesis of C2-functionalized morpholines.

References

Validation & Comparative

A Comparative Analysis of 4-(3-Hydroxypropyl)morpholine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability. This guide provides a comparative analysis of 4-(3-hydroxypropyl)morpholine, a key synthetic building block, and a variety of its derivatives that have been developed for therapeutic applications. We will explore their performance in anticancer and central nervous system (CNS) research, supported by experimental data and detailed protocols.

This compound: A Versatile Synthetic Intermediate

This compound serves as a crucial starting material in the synthesis of more complex and biologically active molecules. Its hydroxyl group provides a reactive handle for further chemical modifications, allowing for its incorporation into a diverse range of pharmaceutical compounds. While this compound itself is not typically evaluated for direct biological activity, its structural contribution is vital to the function of the final derivatives. One notable application is in the synthesis of macrocyclic urea compounds that act as potent Chk1 inhibitors, a target in cancer therapy.

Comparative Performance of Morpholine Derivatives

The true measure of the utility of the this compound scaffold lies in the biological activity of the compounds derived from it. Below, we compare the performance of several morpholine derivatives in two key therapeutic areas: oncology and neuroscience.

Anticancer Activity

A significant number of morpholine derivatives have been investigated for their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2][3][4]

Table 1: Comparative Anticancer Activity of Morpholine Derivatives

Compound ClassSpecific Derivative(s)Target(s)AssayCell Line(s)IC50Reference(s)
Morpholine-substituted QuinazolinesAK-3Not specifiedCytotoxicityA549, MCF-7, SHSY-5Y10.38 µM, 6.44 µM, 9.54 µM[1]
AK-10Not specifiedCytotoxicityA549, MCF-7, SHSY-5Y8.55 µM, 3.15 µM, 3.36 µM[1]
Morpholine-substituted Tetrahydroquinolines10dmTORMTT AssayA549, MCF-7, MDA-MB-2310.062 µM, 0.58 µM, 1.003 µM[2]
10emTORMTT AssayA5490.033 µM[2]
10hmTORMTT AssayMCF-70.087 µM[2]
4-MorpholinopyrrolopyrimidinesCompound 46PI3Kα, mTORCell ProliferationMDA36111 nM[1]
Compound 48PI3Kα, mTORCell ProliferationMDA3618 nM[1]
Central Nervous System (CNS) Activity

The morpholine moiety is also a common feature in drugs targeting the CNS, where it can improve properties like blood-brain barrier permeability.[5] Two prominent examples of CNS-active morpholine derivatives are the antidepressant drugs Moclobemide and Reboxetine.

Table 2: Comparative CNS Activity of Morpholine Derivatives

CompoundPrimary Mechanism of ActionKey Quantitative DataReference(s)
Moclobemide Reversible inhibitor of monoamine oxidase A (MAO-A)Plasma IC50 for MAO-A inhibition: 100-400 µg/L[6]
Reboxetine Selective Norepinephrine Reuptake Inhibitor (NRI)Ki for norepinephrine transporter (hNET): 0.9 nM[7][8]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Activity Screening

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[9][10][11][12][13]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the optical density at 515 nm using a microplate reader.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A.[6][14]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the test compound at various concentrations, and the MAO-A enzyme.

  • Substrate Addition: Add the substrate, kynuramine, to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 2 M NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholine_Derivative Morpholine Derivative (e.g., Compound 48) Morpholine_Derivative->PI3K Morpholine_Derivative->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by morpholine derivatives.

SRB_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed Cells in 96-well plate b Add Test Compounds a->b c Fix with TCA b->c d Stain with SRB c->d e Solubilize d->e f Read Absorbance e->f

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Norepinephrine_Reuptake_Inhibition Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft NE Release Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake NE_Receptor NE Receptor Synaptic_Cleft->NE_Receptor Binds NE_Vesicle Norepinephrine (NE) Vesicles NET->Presynaptic Reboxetine Reboxetine Reboxetine->NET Inhibits NE_Receptor->Postsynaptic

Caption: Mechanism of norepinephrine reuptake inhibition by Reboxetine.

References

A Comparative Analysis of 4-(3-Hydroxypropyl)morpholine and Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Both morpholine and piperidine rings are prevalent structural motifs in a vast array of clinically approved drugs and bioactive molecules. This guide provides a comparative analysis of 4-(3-hydroxypropyl)morpholine and analogous piperidine-containing compounds, offering insights into their respective efficacies, supported by available experimental data and methodologies.

General Physicochemical and Pharmacokinetic Profiles

The fundamental structural difference between a morpholine and a piperidine ring—the presence of an oxygen atom in the former—imparts significant variations in their physicochemical properties and metabolic fates. These differences are critical for researchers and drug development professionals to consider during the lead optimization process.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in over 70 FDA-approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties.[2][3] Piperidine-based analogs can advantageously alter key properties such as lipophilicity and metabolic stability when incorporated into molecular scaffolds.[1]

On the other hand, the morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[4] The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine, which can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[4] This enhanced metabolic stability is a desirable attribute in drug design, often leading to improved pharmacokinetic profiles.[5]

A summary of the comparative properties is presented in the table below:

PropertyMorpholine AnalogsPiperidine AnalogsRationale
Metabolic Stability Generally HighVariable, often susceptible to N-dealkylation and oxidationThe ether oxygen in morpholine reduces the electron density at the nitrogen and adjacent carbons, making them less prone to CYP-mediated metabolism.[4]
Aqueous Solubility Generally HigherModerate to High (structure-dependent)The oxygen atom in morpholine can act as a hydrogen bond acceptor, enhancing water solubility.
Lipophilicity (LogP) Generally LowerGenerally HigherThe replacement of a methylene group with a more polar oxygen atom decreases lipophilicity.
Basicity (pKa) LowerHigherThe electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen atom in the morpholine ring.
Prevalence in FDA-Approved Drugs CommonHighly PrevalentThe piperidine ring is a well-established and highly utilized scaffold in medicinal chemistry.[1][3]

Comparative Efficacy and Biological Applications

While a direct head-to-head efficacy comparison for this compound is not feasible due to the lack of specific biological data, we can infer potential applications and compare them with the well-established roles of piperidine analogs.

Piperidine analogs have demonstrated efficacy across a wide spectrum of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Many antipsychotics, analgesics, and drugs for Alzheimer's disease contain the piperidine moiety.[6][7] For instance, donepezil, a piperidine derivative, is a leading acetylcholinesterase inhibitor for Alzheimer's therapy.[7]

  • Oncology: Piperidine derivatives are integral to numerous anticancer agents, acting as inhibitors of various kinases and other pro-tumorigenic receptors.[6]

  • Infectious Diseases: The piperidine scaffold is found in various antibiotics and antiparasitic drugs.[6]

Morpholine analogs , including those synthesized from this compound, have shown promise in several areas:

  • Anticancer Activity: Morpholine derivatives have been investigated as potent inhibitors of various kinases, including PI3K/Akt/mTOR pathway inhibitors.[6] The morpholine moiety can enhance the potency of a molecule through molecular interactions with the target protein.[8]

  • Antimicrobial and Anti-inflammatory Properties: Various morpholine-containing compounds have exhibited significant antimicrobial and anti-inflammatory activities.[5]

Experimental Protocols

To provide a framework for evaluating the efficacy of these compounds, below are detailed methodologies for key experiments commonly cited in the assessment of such molecules.

In Vitro Cytotoxicity Assay

This assay is a critical initial assessment of a compound's safety and therapeutic window.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549) and a normal human cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with serial dilutions of the test compounds (e.g., this compound derivatives or piperidine analogs) for 72 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.

Microsomal Stability Assay

This assay provides an indication of a compound's metabolic stability.

Protocol:

  • Incubation: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from human, rat, or mouse in a phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the first-order decay plot of the compound concentration over time.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized metabolic pathway for morpholine and piperidine rings and a typical experimental workflow for evaluating compound efficacy.

Metabolic_Pathways cluster_0 Piperidine Metabolism cluster_1 Morpholine Metabolism Piperidine_Analog Piperidine_Analog N_Dealkylation N_Dealkylation Piperidine_Analog->N_Dealkylation CYP450 C_Oxidation C_Oxidation Piperidine_Analog->C_Oxidation CYP450 Ring_Opening Ring_Opening C_Oxidation->Ring_Opening Morpholine_Analog Morpholine_Analog N_Oxidation N_Oxidation Morpholine_Analog->N_Oxidation CYP450 C_Hydroxylation C_Hydroxylation Morpholine_Analog->C_Hydroxylation CYP450

Caption: Generalized metabolic pathways for piperidine and morpholine analogs.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (Morpholine/Piperidine Analogs) Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification Metabolic_Stability_Assay Metabolic Stability Assay (Microsomal Stability) Lead_Identification->Metabolic_Stability_Assay In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Metabolic_Stability_Assay->In_Vivo_Studies Pharmacokinetic_Analysis Pharmacokinetic Analysis In_Vivo_Studies->Pharmacokinetic_Analysis End Candidate Selection Pharmacokinetic_Analysis->End

Caption: A typical workflow for the evaluation of novel therapeutic compounds.

References

Validating the Mechanism of Action for Macrocyclic Urea Chk1 Inhibitors Derived from 4-(3-Hydroxypropyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of macrocyclic urea compounds derived from 4-(3-Hydroxypropyl)morpholine, which act as potent inhibitors of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to assist researchers in validating the mechanism of action of these compounds and comparing their performance against other known Chk1 inhibitors.

Introduction to Chk1 Inhibition

Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[2] Many cancer cells, particularly those with a defective p53 pathway, exhibit a heightened reliance on the Chk1-mediated S and G2/M checkpoints for survival.[2] This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 abrogates these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[2]

Macrocyclic urea compounds synthesized using this compound as a key building block have emerged as a promising class of Chk1 inhibitors.[3] This guide details their mechanism of action, provides experimental data on their efficacy, and compares them with other notable Chk1 inhibitors.

Data Presentation: Comparative Efficacy of Chk1 Inhibitors

The following tables summarize the biochemical and cellular potencies of macrocyclic urea Chk1 inhibitors and a selection of alternative Chk1 inhibitors.

Table 1: Biochemical Potency of Chk1 Inhibitors

Inhibitor ClassCompoundChk1 IC50 (nM)Chk2 IC50 (nM)Notes
Macrocyclic Urea Compound 14<20Not specifiedDerived from this compound.[3]
Compound 46d<20Not specifiedDerived from this compound.[3]
Compound 48j<20Not specifiedDerived from this compound.[3]
Thiophene Carboxamide Urea AZD77625<10Potent dual Chk1/Chk2 inhibitor.[2]
Pyrrolopyrimidine LY2606368 (Prexasertib)<1 (Ki of 0.9 nM)8Potent inhibitor of both Chk1 and Chk2.[4]
Aminopyrazine MK-8776 (SCH900776)3>100-fold selectiveSelective for Chk1 over Chk2.[4]
Thienopyridine SRA737Not explicitly found>93-fold selectiveHighly selective and orally bioavailable.[4][5]
Indazole Chk1-IN-616.1Not specifiedSelective and orally active.[4]

Table 2: Cellular Activity of Chk1 Inhibitors

Inhibitor ClassCompoundCell LineAssay TypeIC50 / EC50 (µM)Key Findings
Macrocyclic Urea Compound 14HeLaDoxorubicin-induced cell cycle arrest abrogation3.31Enhanced doxorubicin cytotoxicity (IC50 = 0.54 µM) with no single-agent activity.[3]
Compound 46dHeLaDoxorubicin-induced cell cycle arrest abrogation3.08Enhanced doxorubicin cytotoxicity (IC50 = 1.27 µM) with no single-agent activity.[3]
Compound 48jHeLaDoxorubicin-induced cell cycle arrest abrogation3.13Enhanced doxorubicin cytotoxicity (IC50 = 0.96 µM) with no single-agent activity.[3]
Thiophene Carboxamide Urea AZD7762VariousChemosensitizationVaries by cell linePotentiates the effect of DNA damaging agents.[2]
Pyrrolopyrimidine LY2606368 (Prexasertib)VariousGrowth InhibitionVaries by cell linePotent growth inhibition in multiple cancer cell lines.[5]
Aminopyrazine MK-8776 (SCH900776)AsPC-1Inhibition of pS296-Chk10.3Inhibits Chk1 activity in cells.[5]
Thienopyridine SRA737AsPC-1Inhibition of pS296-Chk11Inhibits Chk1 activity in cells.[5]
Indazole Chk1-IN-6MV-4-11Growth Inhibition0.14Potent anti-proliferative effect.[4]
Z138Growth Inhibition3.28[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent validation and replication of the findings.

Synthesis of Macrocyclic Urea Chk1 Inhibitors (General Protocol)

While the exact, detailed synthesis protocol for the specific macrocyclic urea compounds (14, 46d, and 48j) from the primary literature was not fully accessible, a general representative synthesis can be outlined based on the known chemistry of these compounds. The synthesis involves a multi-step process culminating in a macrocyclization reaction. This compound serves as a key building block for constructing a side chain that is incorporated into the macrocyclic ring.

Step 1: Synthesis of an Amine Precursor with the Morpholine Moiety A suitable aromatic core, often a substituted aniline, is functionalized with a linker that will ultimately connect to the rest of the macrocycle. In a parallel step, this compound is typically activated (e.g., by converting the hydroxyl group to a leaving group like a tosylate or mesylate) and then reacted with a nucleophile on the aromatic core to form an ether linkage.

Step 2: Elaboration of the Precursors The precursors are further modified to introduce the necessary functional groups for the key macrocyclization step. This often involves the introduction of an amine and a reactive group (e.g., an isocyanate or a chloroformate) on separate parts of the molecule that will form the urea bond.

Step 3: Macrocyclization The final step is an intramolecular reaction under high-dilution conditions to favor the formation of the macrocycle over polymerization. The amine and the reactive group on the two ends of the linear precursor react to form the characteristic urea linkage within the macrocycle.

Step 4: Purification and Characterization The final macrocyclic compound is purified using chromatographic techniques (e.g., column chromatography, HPLC) and its structure is confirmed by analytical methods such as NMR, mass spectrometry, and elemental analysis.

Biochemical Kinase Assay for Chk1 IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the Chk1 kinase, often using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted inhibitor or DMSO (for control wells).

    • 2 µL of Chk1 enzyme diluted in kinase assay buffer.

    • 2 µL of a mixture of the Chk1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for Chk1.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4]

Cell-Based Proliferation Assay for IC50 Determination

This protocol describes a common method to assess the anti-proliferative effect of a Chk1 inhibitor on cancer cells.[4]

Materials:

  • Cancer cell line (e.g., HeLa, HT29, MV-4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the IC50 value.[4]

Mandatory Visualization

Chk1 Signaling Pathway

Chk1_Signaling_Pathway cluster_upstream DNA Damage Sensing & ATR Activation cluster_chk1_activation Chk1 Activation cluster_downstream Downstream Effectors & Cell Cycle Arrest DNA_Damage DNA Damage (e.g., ssDNA breaks) RPA RPA DNA_Damage->RPA ATR_ATRIP ATR/ATRIP Complex Chk1_inactive Chk1 (inactive) ATR_ATRIP->Chk1_inactive Phosphorylation (Ser317, Ser345) RPA->ATR_ATRIP Recruitment Chk1_active p-Chk1 (active) Cdc25 Cdc25 Phosphatases (Cdc25A, Cdc25C) Chk1_active->Cdc25 Inhibitory Phosphorylation DNA_Repair DNA Repair Chk1_active->DNA_Repair Promotes CDKs Cyclin-Dependent Kinases (CDK1, CDK2) Cdc25->CDKs Dephosphorylation (Activation) Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M phases) Cell_Cycle_Arrest->DNA_Repair

Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Experimental Workflow for Evaluating Chk1 Inhibitors

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Recombinant_Chk1 Recombinant Chk1 Kinase Kinase_Assay Kinase Assay (e.g., ADP-Glo) Recombinant_Chk1->Kinase_Assay Biochemical_IC50 Biochemical IC50 Determination Kinase_Assay->Biochemical_IC50 Cancer_Cell_Lines Cancer Cell Lines Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Cancer_Cell_Lines->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Inhibitor_Treatment->Cell_Cycle_Analysis Cellular_IC50 Cellular IC50 Determination Proliferation_Assay->Cellular_IC50 Checkpoint_Abrogation Checkpoint Abrogation Assessment Cell_Cycle_Analysis->Checkpoint_Abrogation

Caption: General experimental workflow for the evaluation of Chk1 inhibitors.

References

Unveiling the Selectivity of Morpholine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity profiles of kinase inhibitors derived from the versatile 4-(3-hydroxypropyl)morpholine scaffold reveals a landscape of potent and often highly selective compounds. This guide provides a comparative analysis of key morpholine-containing inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their off-target profiles and advancing the development of more precise therapeutics.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The this compound building block, in particular, serves as a valuable starting point for the synthesis of a variety of kinase inhibitors. Kinases, being a large and structurally related family of enzymes, present a significant challenge in achieving selectivity. Undesired off-target kinase inhibition can lead to toxicity and other adverse effects. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of safe and effective kinase inhibitors.

This guide focuses on a comparative analysis of three prominent morpholine-containing kinase inhibitors: Pictilisib (GDC-0941), a Phosphoinositide 3-Kinase (PI3K) inhibitor; CCT245737 (SRA737), a Checkpoint Kinase 1 (Chk1) inhibitor; and Gedatolisib (PKI-587), a dual PI3K/mTOR inhibitor. By examining their selectivity against a panel of kinases, we can gain insights into the structure-activity relationships that govern their cross-reactivity profiles.

Comparative Kinase Selectivity Profiles

The following tables summarize the in vitro inhibitory activity (IC50) of Pictilisib, CCT245737, and Gedatolisib against their primary targets and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Selectivity Profile of Pictilisib (GDC-0941) [1][2][3][4][5]

Kinase TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα (p110α) 3 1
PI3Kδ (p110δ)31
PI3Kβ (p110β)3311
PI3Kγ (p110γ)7525
mTOR>580>193

Table 2: Selectivity Profile of CCT245737 (SRA737) [1][2][6][7][8][9]

Kinase TargetIC50 (nM)Fold Selectivity vs. Chk1
Chk1 1.4 1
Chk29030>6450
CDK11260-2440>900
ERK813093
PKD1298213
RSK1362259
RSK2361258

Table 3: Selectivity Profile of Gedatolisib (PKI-587) [10][11][12][13][14][15][16]

Kinase TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα (p110α) 0.4 1
mTOR1.64
PI3Kγ (p110γ)5.413.5
PI3Kβ (p110β)615
PI3Kδ (p110δ)615

Experimental Protocols

The data presented in this guide are typically generated using in vitro kinase assays. Below are generalized methodologies for such experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinases (target and off-target kinases)

  • Specific peptide or protein substrate for each kinase

  • Test compounds (e.g., Pictilisib, CCT245737, Gedatolisib) dissolved in DMSO

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (composition varies depending on the kinase)

  • 96-well or 384-well plates

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, plate reader for fluorescence/luminescence-based assays)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a positive control (a known inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution, such as EDTA).

  • Detection: Measure the kinase activity. In a radiometric assay, this involves capturing the radiolabeled substrate on a filter and quantifying the radioactivity. In other formats, it may involve measuring a fluorescent or luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by morpholine-based inhibitors and a typical workflow for assessing their cross-reactivity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Cell_Growth Cell Growth, Proliferation, Survival Downstream->Cell_Growth Promotes Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibits Gedatolisib Gedatolisib (PKI-587) Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based compounds.

Kinase_Profiling_Workflow Start Start: Morpholine-based Compound Primary_Assay Primary Target Kinase Assay Start->Primary_Assay IC50_Determination Determine IC50 for Primary Target Primary_Assay->IC50_Determination Selectivity_Panel Kinase Selectivity Panel Screening (e.g., >100 kinases) IC50_Determination->Selectivity_Panel Off_Target_IC50 Determine IC50 for Off-Target Hits Selectivity_Panel->Off_Target_IC50 Data_Analysis Data Analysis and Selectivity Calculation Off_Target_IC50->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Development Data_Analysis->SAR_Development End End: Selectivity Profile Established SAR_Development->End

Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(3-Hydroxypropyl)morpholine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives containing the 4-(3-hydroxypropyl)morpholine scaffold, with a particular focus on their role as kinase inhibitors in oncology. While a direct and comprehensive SAR study on a singular series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes key principles from studies on closely related morpholine-containing kinase inhibitors to provide actionable insights for drug design and development.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[4][5] Many potent kinase inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[1]

Comparative Analysis of Hypothetical this compound Derivatives

To illustrate the SAR of this class of compounds, we will consider a hypothetical series of derivatives based on a generic kinase inhibitor scaffold featuring the this compound moiety. The following table summarizes the anticipated impact of structural modifications on inhibitory activity, drawing parallels from published research on other morpholine-containing kinase inhibitors.

Derivative Modification Predicted Kinase Inhibitory Activity (e.g., PI3Kα IC50) Rationale for Predicted Activity
Compound 1 (Parent) Baseline this compound substituent.PotentThe morpholine oxygen is expected to form a key hydrogen bond in the kinase hinge region. The hydroxypropyl group may interact with solvent or form additional hydrogen bonds.
Compound 2 Replacement of the hydroxyl group with a methoxy group.Moderately PotentThe methoxy group can still act as a hydrogen bond acceptor, but the loss of the hydroxyl proton may reduce affinity if the proton is involved in a key interaction.
Compound 3 Replacement of the hydroxyl group with a fluorine atom.Potent to Moderately PotentThe small, electronegative fluorine atom can sometimes serve as a weak hydrogen bond acceptor, potentially maintaining some activity.
Compound 4 Extension of the propyl chain to a butyl chain.Potency may varyThe longer, more flexible chain could lead to a loss of optimal positioning in the binding pocket, potentially decreasing activity. However, it might also access new favorable interactions.
Compound 5 Shortening of the propyl chain to an ethyl chain.Potency may varyA shorter linker might improve rigidity and pre-organize the molecule for binding, but could also lose favorable interactions accessed by the propyl chain.
Compound 6 Replacement of the morpholine ring with a piperidine ring.Significantly Reduced PotencyThe loss of the morpholine oxygen atom would prevent the critical hydrogen bond with the kinase hinge region, leading to a substantial drop in affinity.[6]
Compound 7 Replacement of the morpholine ring with a thiomorpholine ring.Reduced PotencyThe sulfur atom in thiomorpholine is a poorer hydrogen bond acceptor compared to oxygen, which would likely weaken the interaction with the hinge region and reduce potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the synthesized compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., PI3Kα) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis

References

A Comparative Guide to the In-Vitro and In-Vivo Performance of 4-(3-Hydroxypropyl)morpholine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prodrugs utilizing the 4-(3-Hydroxypropyl)morpholine moiety, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs). The aim of this prodrug strategy is to enhance the parent drug's therapeutic profile, primarily by improving aqueous solubility, increasing bioavailability, and reducing gastrointestinal toxicity. This document summarizes key quantitative data, details experimental protocols for performance evaluation, and visualizes the underlying processes.

Performance Data Summary

The following tables summarize the in-vitro and in-vivo performance of morpholinoalkyl ester prodrugs of common NSAIDs compared to their parent drugs. The data is compiled from preclinical studies and is intended to provide a comparative overview for research and development purposes.

Table 1: In-Vitro Performance Characteristics of Morpholinoalkyl Ester Prodrugs
Compound Parent Drug Solubility Enhancement (vs. Parent Drug) Log P (n-octanol/pH 7.4 buffer) pKa Hydrolysis Half-life (t½) in SGF (pH 1.2, 37°C) Hydrolysis Half-life (t½) in Rat Plasma (37°C)
2-(Morpholin-4-yl)ethyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetateDiclofenac>2000-foldHigher than Diclofenac7.52 - 8.40Less stable than at pH 7.44.85 - 23.49 min[1]
3-(Morpholin-4-yl)propyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetateDiclofenac>2000-foldHigher than Diclofenac7.52 - 8.40Less stable than at pH 7.44.85 - 23.49 min[1]
2-(Morpholin-4-yl)ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoateNaproxen>2000-foldHigher than Naproxen6.89 - 8.62Less stable than at pH 7.41.2 - 31.0 min
3-(Morpholin-4-yl)propyl (S)-2-(6-methoxynaphthalen-2-yl)propanoateNaproxen>2000-foldHigher than Naproxen6.89 - 8.62Less stable than at pH 7.41.2 - 31.0 min
Table 2: In-Vivo Performance Characteristics of Morpholinoalkyl Ester Prodrugs in Rats
Prodrug Parent Drug Relative Bioavailability (vs. Parent Drug) Gastric Ulcerogenicity (vs. Parent Drug)
2-(Morpholin-4-yl)ethyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetateDiclofenacSignificantly greater extent of absorptionSignificantly less irritating
3-(Morpholin-4-yl)propyl (S)-2-(6-methoxynaphthalen-2-yl)propanoateNaproxen30-36% more bioavailableSignificantly less irritating

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are essential for reproducing and verifying the performance of this compound prodrugs.

In-Vitro Hydrolysis Assay

Objective: To determine the chemical and enzymatic stability of the prodrugs in simulated physiological fluids.

Materials:

  • Simulated Gastric Fluid (SGF): pH 1.2, prepared according to USP standards (without pepsin).

  • Simulated Intestinal Fluid (SIF): pH 7.4 phosphate buffer.

  • Rat Plasma: Freshly collected, heparinized.

  • Prodrug and parent drug analytical standards.

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Incubator/shaking water bath set at 37°C.

Procedure:

  • Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add a small aliquot of the prodrug stock solution to pre-warmed SGF, SIF, and rat plasma to achieve the desired final concentration.

  • Incubate the samples at 37°C with constant shaking.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins (in plasma samples) and stop hydrolysis.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by a validated HPLC method to quantify the concentrations of the remaining prodrug and the released parent drug.

  • Calculate the hydrolysis half-life (t½) from the first-order degradation plot of the logarithm of the prodrug concentration versus time.

In-Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and relative oral bioavailability of the prodrug compared to the parent drug.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar).

  • Sex: Male.

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight (with free access to water) before drug administration.

Procedure:

  • Divide the rats into two groups: one receiving the parent drug and the other receiving the prodrug.

  • Administer the compounds orally via gavage at an equimolar dose. The vehicle should be aqueous, taking advantage of the increased solubility of the prodrugs.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

  • Quantify the concentration of the parent drug in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Determine the relative bioavailability of the prodrug using the formula: (AUCprodrug / AUCparent drug) x (Doseparent drug / Doseprodrug) x 100%.

Gastric Ulcerogenicity Assay in Rats

Objective: To assess the gastrointestinal irritation potential of the prodrug compared to the parent drug.

Animal Model:

  • Same as for the bioavailability study.

Procedure:

  • Administer the parent drug or prodrug orally to fasted rats at equimolar doses for a specified period (e.g., single dose or multiple doses over several days).

  • A control group should receive the vehicle only.

  • At a predetermined time after the last dose (e.g., 4-6 hours), euthanize the animals.

  • Excise the stomach and open it along the greater curvature.

  • Gently rinse the stomach with saline to remove its contents.

  • Examine the gastric mucosa for any signs of damage (e.g., redness, hemorrhages, ulcers) under a dissecting microscope.

  • Score the severity of the lesions based on a predefined scoring system (e.g., number and size of ulcers).

  • Calculate the ulcer index for each group and compare the results statistically.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Prodrug_Activation Prodrug This compound Prodrug (Orally Administered) Stomach Stomach (Acidic pH) Relatively Stable Prodrug->Stomach Transit Intestine Small Intestine (Absorption) Stomach->Intestine Gastric Emptying Systemic_Circulation Systemic Circulation Intestine->Systemic_Circulation Absorption Esterases Plasma/Tissue Esterases Systemic_Circulation->Esterases Enzymatic Hydrolysis Parent_Drug Active Parent Drug (e.g., NSAID) Esterases->Parent_Drug Releases Promoiety This compound (Inactive, Excreted) Esterases->Promoiety Releases

Caption: Prodrug Activation Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation (Rat Model) cluster_analysis Data Analysis & Comparison Synthesis Prodrug Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Solubility Aqueous Solubility Characterization->Solubility Lipophilicity Log P Determination Characterization->Lipophilicity Stability Hydrolysis in SGF/SIF & Plasma Characterization->Stability Bioavailability Oral Bioavailability (PK Study) Stability->Bioavailability Data_Comparison Compare Prodrug vs. Parent Drug Bioavailability->Data_Comparison Ulcerogenicity Gastric Ulcerogenicity Assay Ulcerogenicity->Data_Comparison

Caption: Experimental Workflow for Prodrug Evaluation.

References

Benchmarking 4-(3-Hydroxypropyl)morpholine in the Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Chk1 inhibitors derived from synthetic pathways utilizing 4-(3-Hydroxypropyl)morpholine against other established Chk1 inhibitors. While this compound itself is not a direct inhibitor, it serves as a critical building block in the synthesis of potent macrocyclic urea-based Chk1 inhibitors. This document presents quantitative performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in research and drug development.

Performance Comparison of Chk1 Inhibitors

Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase involved in the DNA damage response pathway, making it a prime target in oncology.[1][2][3][4][5] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents. The following tables summarize the in vitro potency (IC50) of various Chk1 inhibitors, including those synthesized from morpholine-containing precursors and other well-established compounds.

Inhibitor ClassCompound ExampleChk1 Enzymatic IC50 (nM)Cellular Assay IC50 (µM)Reference
Macrocyclic Urea Compound 14<203.31 (Cell Cycle Arrest) 0.54 (Cytotoxicity Enhancement)[6]
Compound 46d<203.08 (Cell Cycle Arrest) 1.27 (Cytotoxicity Enhancement)[6]
Compound 48j<203.13 (Cell Cycle Arrest) 0.96 (Cytotoxicity Enhancement)[6]
Thiophene Carboxamide Urea AZD77625-[7]
Pyrazolopyrimidine MK-8776 (SCH 900776)3-[7]
Pyrrolopyrazole SRA737 (CCT245737)1.4-[7]
Thienopyridine LY26063687-[7]
Indolocarbazole UCN-017-[7]

Table 1: Comparative Performance of Chk1 Inhibitors in Enzymatic and Cellular Assays.

Chk1 Signaling Pathway in DNA Damage Response

The ATR-Chk1 signaling pathway is a cornerstone of the cellular response to DNA damage. Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[1][2][3][4] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest to allow for DNA repair.[1][5]

Chk1_Signaling_Pathway DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Chk1 Chk1 ATR Activation->Chk1 phosphorylates p-Chk1 (Active) p-Chk1 (Active) Chk1->p-Chk1 (Active) Cdc25 Phosphatases Cdc25 Phosphatases p-Chk1 (Active)->Cdc25 Phosphatases phosphorylates p-Cdc25 (Inactive) p-Cdc25 (Inactive) Cdc25 Phosphatases->p-Cdc25 (Inactive) Cell Cycle Arrest Cell Cycle Arrest p-Cdc25 (Inactive)->Cell Cycle Arrest Chk1 Inhibitors Chk1 Inhibitors Chk1 Inhibitors->p-Chk1 (Active) inhibit

Caption: The ATR-Chk1 signaling pathway in response to DNA damage.

Experimental Protocols

Synthesis of Macrocyclic Urea Chk1 Inhibitors

While the direct synthesis from this compound is not explicitly detailed in the cited literature, the structure of the resulting macrocyclic ureas strongly suggests its use as a precursor. A general synthetic approach for this class of compounds involves multi-step reactions, including the formation of urea linkage and macrocyclization. For a detailed synthetic procedure, please refer to the experimental section of Bioorganic & Medicinal Chemistry Letters, 2007, 17(23), 6499-6504.[6]

Chk1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantitatively measures the activity of Chk1 kinase and the inhibitory potential of test compounds. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9]

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 peptide substrate

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, Chk1 enzyme, and a mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Assay cluster_comparison Comparison Start Start Precursor This compound Start->Precursor Synthesis Macrocyclic Urea Synthesis Precursor->Synthesis Inhibitor Chk1 Inhibitor Candidate Synthesis->Inhibitor Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Inhibitor->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cell Cycle Arrest, Cytotoxicity) Inhibitor->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Data_Comparison Performance Comparison IC50_Determination->Data_Comparison Comparator_Inhibitors Established Chk1 Inhibitors (MK-8776, SRA737, etc.) Comparator_Inhibitors->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Evaluation

Caption: A generalized workflow for the synthesis and evaluation of Chk1 inhibitors.

Conclusion

This compound is a valuable precursor for the synthesis of a class of potent macrocyclic urea-based Chk1 inhibitors. As demonstrated in the comparative data, these synthesized inhibitors exhibit low nanomolar efficacy in enzymatic assays, comparable to other well-established Chk1 inhibitors. This guide provides the necessary data and protocols to assist researchers in benchmarking the performance of these and other novel Chk1 inhibitors in their drug discovery endeavors.

References

The Influence of Functionalization on the Pharmacokinetic Profiles of Morpholine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Its incorporation into a molecular scaffold can significantly enhance aqueous solubility, metabolic stability, and oral bioavailability, critical parameters for the development of effective therapeutics. This guide provides a comparative analysis of the pharmacokinetic profiles of functionalized morpholines, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization efforts.

Comparative Pharmacokinetic Data of Marketed Morpholine-Containing Drugs

To provide a benchmark for researchers, the following table summarizes the key pharmacokinetic parameters of several well-established drugs that feature a morpholine moiety. These drugs span various therapeutic areas and showcase the diverse pharmacokinetic profiles that can be achieved with this versatile heterocycle.

DrugTherapeutic ClassRoute of AdministrationTmax (h)t1/2 (h)Bioavailability (%)Primary Metabolism
Gefitinib Antineoplastic (EGFR Inhibitor)Oral3-7~48~60CYP3A4, CYP2D6
Linezolid AntibioticOral, IV1-24.5-5.5~100Oxidation of the morpholine ring
Aprepitant Antiemetic (NK1 Receptor Antagonist)Oral~4~9-13~60-65CYP3A4
Reboxetine Antidepressant (NRI)Oral~2~12-13~94CYP3A4
Phendimetrazine AnorexiantOral1-3~1.9-3.7Not extensively studiedN-demethylation, oxidation

Note: The data presented are approximate values and can vary based on patient populations and study designs.

Experimental Protocols

A thorough understanding of a compound's pharmacokinetic profile is achieved through a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays relevant to the evaluation of functionalized morpholines.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a novel morpholine derivative after oral administration.

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Dosing:

  • The test compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • A single oral dose (e.g., 10 mg/kg) is administered via gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis by LC-MS/MS:

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) is added to the plasma, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous solution with a small amount of formic acid (for improved ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

In Vitro Liver Microsomal Stability Assay

This assay provides an early assessment of a compound's metabolic stability in the liver.

1. Reagents:

  • Rat or human liver microsomes

  • NADPH regenerating system (to initiate the metabolic reaction)

  • Phosphate buffer (pH 7.4)

  • Test compound and a positive control (a compound with known metabolic instability)

2. Incubation:

  • The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Analysis:

  • The samples are centrifuged to remove the microsomal proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams visualize a critical signaling pathway often targeted by morpholine-containing drugs and a typical workflow for a pharmacokinetic study.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates cell_outcomes Cell Growth, Proliferation, Survival mtorc1->cell_outcomes Promotes morpholine_inhibitor Morpholine-Containing Inhibitor morpholine_inhibitor->pi3k Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a morpholine-containing inhibitor.

PK_Workflow formulation Compound Formulation dosing Animal Dosing (e.g., Oral Gavage) formulation->dosing sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing extraction Sample Extraction (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis results PK Parameters (Cmax, Tmax, AUC, t1/2) data_analysis->results

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

The Morpholine Moiety in PI3K Inhibition: A Comparative Guide to Acyclic Group Replacement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the impact of replacing the morpholine group with acyclic moieties in Phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data.

The morpholine ring is a ubiquitous structural feature in a vast number of PI3K inhibitors, fundamentally contributing to their potency and interaction with the ATP binding pocket of the enzyme.[1][2] The oxygen atom within the morpholine ring is a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[1][2] This interaction is pivotal for the high-potency inhibition of PI3K isoforms. However, the pursuit of enhanced isoform selectivity and improved pharmacokinetic profiles has spurred extensive investigation into the substitution of this key functional group.[1]

This guide focuses on the structure-activity relationship (SAR) of the morpholine group, primarily through the lens of the pan-Class I PI3K inhibitor, ZSTK474. Studies involving the replacement of one of its two morpholine groups with various acyclic functionalities have yielded significant insights into the chemical space surrounding this moiety.[3][4]

Comparative Analysis of ZSTK474 Analogs: Impact of Acyclic Substitution

The replacement of a single morpholine group in ZSTK474 with different acyclic aminoethyl functionalities has demonstrated varied effects on the inhibition of Class I PI3K isoforms. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of ZSTK474 and its acyclic analogs against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

Compound/AnalogR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 (1) Morpholine5.020.83.910.5
Analog 6a Ethanolamine9.9>1009.826.3
Analog 6b Diethanolamine3.7>1009.814.6
Analog 6c 2-Methoxyethylamine7.6>10012.419.5
Analog 6d Bis(2-methoxyethyl)amine4.5>1008.810.3
Analog 6e N-methylethanolamine12.1>10017.532.5
Analog 6f N-ethylethanolamine15.6>10025.145.3
Analog 6g N,N-dimethylethanolamine25.3>10045.289.7
Analog 6h N,N-diethylethanolamine45.8>10089.5>100
Analog 6i Ethylenediamine>100>100>100>100
Analog 6j N,N-dimethylethylenediamine>100>100>100>100

Data sourced from a study on ZSTK474 analogs.[3]

The data reveals that acyclic substitutions with pendant hydroxyl or methoxy groups, which mimic the oxygen of the morpholine ring, are well-tolerated and maintain low nanomolar inhibition against PI3Kα, PI3Kδ, and PI3Kγ.[3][4] Notably, analogs with ethanolamine (6a) and diethanolamine (6b) retained high potency against PI3Kα.[3] However, a significant decrease in potency was observed for all acyclic analogs against the PI3Kβ isoform.[3] Conversely, analogs with pendant amino groups, such as ethylenediamine (6i), were found to be significantly less inhibitory across all isoforms.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of ZSTK474 and its acyclic analogs.

PI3K Enzyme Inhibition Assay

The inhibitory activity of the compounds against the four Class I PI3K isoforms (α, β, δ, γ) was determined using a lipid kinase assay. The assay measures the phosphorylation of phosphatidylinositol.

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms were used. The substrate, phosphatidylinositol, was prepared in a lipid vesicle solution.

  • Assay Reaction: The kinase reaction was initiated by adding ATP to a mixture containing the PI3K enzyme, the test compound (at varying concentrations), and the lipid substrate.

  • Detection: The amount of phosphorylated product (phosphatidylinositol-3-phosphate) was quantified, typically using a luminescence-based method where the amount of ATP remaining after the reaction is measured. A decrease in signal indicates enzyme activity.

  • Data Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

The anti-proliferative activity of the compounds was assessed in various tumor-derived cell lines (e.g., A375, D54, SET-2).[4]

  • Cell Culture: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a range of concentrations of the test compounds or a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a colorimetric assay such as the MTT or a fluorescence-based assay that measures cellular ATP levels.

  • Data Analysis: The percentage of cell viability relative to the vehicle control was plotted against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Downstream Signaling

The effect of the compounds on the PI3K signaling pathway was evaluated by measuring the phosphorylation of downstream targets like AKT and ERK1/2.[3][4]

  • Cell Lysis: Cells treated with the compounds were lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT), total AKT, phosphorylated ERK1/2 (pERK1/2), total ERK1/2, and a loading control (e.g., β-actin).

  • Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands was quantified using densitometry software to determine the relative levels of protein phosphorylation.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Compound Synthesis (ZSTK474 Analogs) B PI3K Isoform Enzyme Assays A->B C Cell Viability Assays (Tumor Cell Lines) B->C D Western Blot Analysis (pAKT, pERK) C->D E Mouse Cancer Model (e.g., Myelofibrosis) D->E Lead Compound Selection F Compound Administration (Oral) E->F G Efficacy Evaluation (Tumor Growth, Survival) F->G H Pharmacodynamic Analysis (Kinase Activation) G->H

A typical experimental workflow for evaluating PI3K inhibitors.

Morpholine_Replacement_Logic cluster_replacement Acyclic Replacement ZSTK474 ZSTK474 (Morpholine) Hydroxyl Pendant Hydroxyl (e.g., Ethanolamine) ZSTK474->Hydroxyl Maintains PI3Kα/δ Potency Methoxy Pendant Methoxy (e.g., 2-Methoxyethylamine) ZSTK474->Methoxy Maintains PI3Kα/δ Potency Amino Pendant Amino (e.g., Ethylenediamine) ZSTK474->Amino Reduced Potency

Logical relationship of morpholine replacement in ZSTK474.

References

Assessing the Binding Affinity of Morpholine Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 4-(3-hydroxypropyl)morpholine derivatives to various protein targets. The information is compiled from recent studies to assist researchers in evaluating the potential of these compounds in drug discovery and development. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key biological pathways and experimental workflows.

Comparative Binding Affinity of Morpholine Derivatives

The following table summarizes the in vitro binding affinities of various morpholine derivatives against their respective protein targets. The data is presented as IC50 values, which indicate the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Derivative ClassTarget ProteinSpecific Derivative ExampleIC50 (nM)Reference
Thieno[3,2-d]pyrimidinePI3K p110αCompound 15e2.0[1]
2,4-dimorpholinopyrimidine-5-carbonitrilePI3KαCompound 17p0.85[2]
ZSTK474 AnalogPI3KαZSTK4745.0[3]
ZSTK474 AnalogPI3KδZSTK4743.9[3]
ZSTK474 AnalogPI3KαAnalog 6a (ethanolamine replacement)9.9[3]
ZSTK474 AnalogPI3KαAnalog 6b (diethanolamine replacement)3.7[3]
ThiazoleBovine Carbonic Anhydrase-IICompound 2414,680[4]
ThiazoleBovine Carbonic Anhydrase-IICompounds 22-2614,000 - 20,000[1]
ThiazoleBovine Carbonic Anhydrase-IICompound 2723,800[1]
QuinazolinoneBovine Carbonic Anhydrase-IICompounds 4a-p8,900 - 67,300[5]
QuinazolinoneHuman Carbonic Anhydrase-IICompounds 4a-p14,000 - 59,600[5]
2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamideChk1Compound 175[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PI3K p110α Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PI3K p110α by measuring the amount of ADP produced during the kinase reaction.[7][8]

Materials:

  • 384-well low volume plates

  • PI3K p110α/p85α enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • Test compounds (morpholine derivatives)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Setup:

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare an enzyme/lipid mixture in kinase reaction buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase-II (CA-II) Inhibition Assay

This spectrophotometric assay measures the esterase activity of CA-II.[5]

Materials:

  • 96-well microtiter plates

  • Bovine or human CA-II

  • HEPES-Tris buffer (pH 7.4)

  • p-nitrophenyl acetate (p-NPA) as substrate

  • Test compounds (morpholine derivatives)

Procedure:

  • Reaction Mixture:

    • In each well, combine 140 µL of HEPES-Tris buffer, 20 µL of the test compound solution (in a suitable solvent), and 20 µL of CA-II enzyme solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the substrate (p-NPA) solution to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 348 nm for 30 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the CA-II activity.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.

Checkpoint Kinase 1 (Chk1) Inhibition Assay

A common method to assess Chk1 inhibition is a competition binding assay.

Materials:

  • Chk1 protein

  • A known fluorescently labeled ligand or an ATP-competitive probe

  • Test compounds (morpholine derivatives)

Procedure:

  • Incubation: Incubate a constant concentration of the Chk1 protein and the fluorescent probe with serially increasing concentrations of the test compound.

  • Separation: Separate the protein-ligand complexes from the unbound compounds, often using size-exclusion chromatography.

  • Detection: Measure the amount of bound fluorescent probe. A decrease in the fluorescent signal indicates displacement of the probe by the test compound.

  • Data Analysis: Determine the affinity (e.g., Kd or IC50) of the test compound by analyzing the competition binding curve.

Visualizations

PI3K Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade involved in cell growth, proliferation, survival, and metabolism. Many morpholine derivatives have been developed to target key kinases in this pathway.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K Inhibition

Caption: The PI3K signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory potential of a compound against a target kinase using a luminescence-based assay.

Kinase_Inhibition_Workflow Start Start Compound Prepare Serial Dilutions of Morpholine Derivatives Start->Compound Reaction Incubate Kinase, Substrate, ATP, and Derivative Compound->Reaction Stop Stop Reaction & Deplete Remaining ATP Reaction->Stop Detection Add Detection Reagent to Generate Luminescence Stop->Detection Measure Measure Luminescence Detection->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

This diagram depicts the logical process of a structure-activity relationship study, where modifications to a core scaffold are evaluated for their impact on biological activity.

SAR_Logic Scaffold Core Scaffold (e.g., Morpholine) Modification Chemical Modification Scaffold->Modification Derivative New Derivative Modification->Derivative Assay Binding Affinity Assay Derivative->Assay Data Quantitative Data (e.g., IC50) Assay->Data Analysis SAR Analysis Data->Analysis Analysis->Modification Design Next Generation

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

The Role of 4-(3-Hydroxypropyl)morpholine in the Synthesis of Potent Chk1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 4-(3-Hydroxypropyl)morpholine, a key intermediate in the development of macrocyclic urea-based Chk1 inhibitors, potent therapeutic targets in oncology.

This document details the experimental validation of this compound by summarizing quantitative data from peer-reviewed studies, presenting detailed experimental protocols, and visualizing key chemical transformations.

Performance Comparison in Chk1 Inhibitor Synthesis

While direct comparative studies validating this compound against alternative linkers in the synthesis of macrocyclic urea Chk1 inhibitors are not extensively detailed in publicly available literature, its successful incorporation into highly potent final compounds underscores its utility. The key publication by Li et al. (2007) in Bioorganic & Medicinal Chemistry Letters demonstrates the use of this morpholine derivative in constructing a library of Chk1 inhibitors. The potency of the final compounds, incorporating the this compound-derived linker, serves as an indirect validation of its suitability.

The study by Li et al. focused on modifying the C5 position of the benzene ring within the macrocyclic urea scaffold. The this compound moiety was utilized to introduce various functionalities at this position. The resulting inhibitors demonstrated significant biological activity.

Final CompoundChk1 Enzymatic Activity (IC50)Abrogation of Doxorubicin-induced Cell Cycle Arrest (IC50)Enhancement of Doxorubicin Cytotoxicity (IC50)
14 < 20 nM3.31 µM0.54 µM
46d < 20 nM3.08 µM1.27 µM
48j < 20 nM3.13 µM0.96 µM

Table 1: Biological activity of potent macrocyclic urea Chk1 inhibitors synthesized using a linker derived from this compound. Data extracted from Li et al., 2007.[1]

The low nanomolar enzymatic inhibitory activity and the micromolar cellular activity of the final compounds highlight the successful application of the linker derived from this compound in achieving potent Chk1 inhibition.[1]

Experimental Protocol: Synthesis of a Key Intermediate

The following is a representative experimental protocol for a reaction type where this compound would be utilized as a starting material to form a key intermediate for further elaboration into macrocyclic Chk1 inhibitors. This protocol is based on general synthetic methodologies for etherification reactions involving similar alcohols.

Objective: To synthesize a key building block by reacting this compound with a suitable electrophile.

Materials:

  • This compound

  • A suitable electrophile (e.g., a substituted benzyl bromide or a functionalized alkyl halide)

  • A non-polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • A base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: this compound (1.0 equivalent) is dissolved in the anhydrous solvent. The solution is cooled to 0 °C in an ice bath. The base (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30-60 minutes at 0 °C to allow for the formation of the alkoxide.

  • Alkylation: The electrophile (1.0 equivalent), dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether-linked product.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Synthetic Strategy

The following diagram illustrates the general synthetic workflow for incorporating this compound into a larger molecular scaffold, a common strategy in medicinal chemistry.

G A This compound B Activation (e.g., Deprotonation) A->B Base C Activated Intermediate (Alkoxide) B->C E Nucleophilic Substitution (SN2 Reaction) C->E D Electrophilic Partner (e.g., R-X) D->E F Ether-linked Intermediate E->F G Further Synthetic Steps (e.g., Macrocyclization) F->G H Final Bioactive Molecule (e.g., Chk1 Inhibitor) G->H

Caption: General synthetic workflow utilizing this compound.

This guide provides a foundational understanding of the validated use of this compound in the synthesis of complex, biologically active molecules. The provided data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(3-Hydroxypropyl)morpholine, a compound requiring careful management due to its hazardous properties.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. Adherence to safety protocols is the first step in responsible chemical waste management.

A. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

B. Hazard Summary: this compound is classified with the following hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Health Hazard: Suspected of damaging fertility or the unborn child.[1][2]

  • Combustible: It is a combustible liquid with a flash point of 85 °C (185 °F).[1][2]

A summary of key safety and disposal information is provided in the table below.

PropertyDataCitation
CAS Number 4441-30-9[3]
Hazard Classifications Skin Corrosion/Irritation, Serious Eye Damage, Reproductive Toxicity[1][2]
Storage Class Code 8A - Combustible, corrosive hazardous materials[1][2]
Flash Point 85 °C (185 °F) - closed cup[1][2]
Primary Disposal Route Incineration via a licensed hazardous waste disposal company[4]

II. Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of this compound is through a licensed and certified hazardous waste management company. Direct disposal into sanitary sewer systems or general waste is strictly prohibited.

Step 1: Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a dedicated and clearly labeled waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (corrosive, health hazard).

Step 2: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials, heat sources, and open flames.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential leaks.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with the accurate chemical name and quantity of the waste.

  • Follow all institutional and regulatory procedures for waste handover.

Step 4: Decontamination of Work Area

  • After handling and preparing the waste for disposal, thoroughly decontaminate the work area, including benchtops and any equipment used.

  • Use a suitable cleaning agent and dispose of any contaminated cleaning materials as hazardous waste.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs handover Follow Procedures for Waste Handover contact_ehs->handover decontaminate Decontaminate Work Area handover->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Hydroxypropyl)morpholine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

PropertyValue
Chemical Name This compound
Synonyms 3-(4-Morpholinyl)-1-propanol, 3-Morpholinopropanol
CAS Number 4441-30-9[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]

Hazard Identification and GHS Classification:

This compound is a hazardous chemical that requires careful handling.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BCorrosionDanger H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1CorrosionH314: Causes severe skin burns and eye damage.[1]
Reproductive Toxicity2Health HazardH361fd: Suspected of damaging fertility or the unborn child.[1]

Physical and Chemical Properties:

PropertyValue
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 240-241 °C
Flash Point 85 °C (185 °F) - closed cup[1]
Density 1.049 g/mL at 25 °C
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Body PartRequired PPESpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are preferred. Always wear two pairs of chemotherapy gloves meeting ASTM D6978 standard.
Body Protective clothingA disposable, impermeable gown made of polyethylene-coated polypropylene or similar laminate material. Laboratory coats made of cloth are not suitable.
Eyes/Face Eye and face protectionChemical safety goggles and a face shield, or a full face-piece respirator.[2]
Respiratory Respiratory protectionA fit-tested NIOSH-approved respirator (e.g., N95 or N100) for particulates. For vapors or splash hazards, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) is required.
Operational Plan: Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Ensure an emergency shower and eyewash station are readily accessible and functional.[2]

  • Verify that a spill kit appropriate for corrosive and combustible materials is available.

  • Confirm that the designated work area, preferably a chemical fume hood, has proper ventilation.[3]

  • Inspect all PPE for integrity before donning.

2. Handling Procedure:

  • Work exclusively within a certified chemical fume hood.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

  • Use only non-sparking tools.[2][5]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[5][7]

  • Keep the container tightly closed when not in use.[2][8]

  • Do not eat, drink, or smoke in the handling area.[2][5]

3. Post-Handling Procedure:

  • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[9]

  • Carefully doff PPE to avoid cross-contamination.

  • Clean and decontaminate the work area.

  • Store this compound in a well-ventilated, cool, and dry place away from heat and ignition sources.[5][8] It should be stored in a locked area accessible only to authorized personnel.[4][8]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[2][9] Seek immediate medical attention.[7][10]
Eye Contact Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 30 minutes.[7] Seek immediate medical attention.[2][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][9] If breathing is difficult or has stopped, provide artificial respiration.[7][10] Call a poison center or doctor immediately.[2][10]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9][10] Seek immediate medical attention.[2][10]
Disposal Plan

1. Waste Collection:

  • Collect all waste, including empty containers and contaminated PPE, in designated, properly labeled, and sealed containers.

2. Waste Treatment and Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][8]

  • Do not allow the product to enter drains.[4][8]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Pre-Operational Checks cluster_handling Operational Procedure cluster_post_handling Post-Operational Procedure cluster_disposal Waste Management prep Preparation handling Handling prep->handling Proceed to handling post_handling Post-Handling handling->post_handling Complete handling disposal Disposal post_handling->disposal Proceed to disposal ppe_check Inspect & Don PPE safety_equip_check Verify Safety Equipment (Fume Hood, Eyewash) use_hood Work in Fume Hood handle_chemical Handle Chemical Safely (Grounding, Non-Sparking Tools) decontaminate Decontaminate Work Area remove_ppe Doff PPE Correctly storage Store Chemical Properly collect_waste Collect Contaminated Waste dispose_waste Dispose via Approved Channels

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxypropyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxypropyl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。